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  • Product: Tert-butyl 3-ethynylpiperidine-1-carboxylate
  • CAS: 664362-16-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate, a valuable building block in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the most plausible synthetic routes, experimental protocols, and relevant chemical data to assist researchers in the efficient preparation of this compound.

Introduction

tert-butyl 3-ethynylpiperidine-1-carboxylate, also known as 1-Boc-3-ethynylpiperidine, is a heterocyclic compound incorporating a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an ethynyl substituent at the 3-position. The presence of the terminal alkyne provides a versatile handle for a variety of chemical transformations, including click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. This makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications.

Chemical Structure and Properties:

IdentifierValue
IUPAC Name tert-butyl 3-ethynylpiperidine-1-carboxylate
Synonyms 1-Boc-3-ethynylpiperidine, 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester
CAS Number 664362-16-7[1]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.28 g/mol [1]

Synthetic Pathways

The most common and practical approach to the synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate involves a two-stage process. The first stage is the preparation of the precursor, N-Boc-3-piperidone. The second stage involves the conversion of the ketone functionality of N-Boc-3-piperidone into the desired terminal alkyne.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Alkynylation Starting_Materials 3-Hydroxypyridine or 1-Benzyl-3-hydroxypiperidine N_Boc_3_piperidone tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) Starting_Materials->N_Boc_3_piperidone Multi-step synthesis Target_Compound tert-butyl 3-ethynylpiperidine-1-carboxylate N_Boc_3_piperidone_ref->Target_Compound Corey-Fuchs Reaction or Seyferth-Gilbert Homologation

Caption: Overview of the two-stage synthesis of the target compound.

Synthesis of the Precursor: tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

A common route to N-Boc-3-piperidone starts from readily available 3-hydroxypyridine. This multi-step synthesis involves benzylation of the nitrogen, reduction of the pyridine ring, protection of the resulting piperidine nitrogen with a Boc group, and finally oxidation of the hydroxyl group to a ketone.

Precursor_Synthesis 3_Hydroxypyridine 3-Hydroxypyridine N_Benzyl_3_hydroxypyridinium N-Benzyl-3-hydroxypyridinium salt 3_Hydroxypyridine->N_Benzyl_3_hydroxypyridinium Benzyl bromide N_Benzyl_3_hydroxypiperidine N-Benzyl-3-hydroxypiperidine N_Benzyl_3_hydroxypyridinium->N_Benzyl_3_hydroxypiperidine Reduction (e.g., NaBH4) N_Boc_3_hydroxypiperidine tert-butyl 3-hydroxypiperidine-1-carboxylate N_Benzyl_3_hydroxypiperidine->N_Boc_3_hydroxypiperidine 1. H2, Pd/C 2. (Boc)2O N_Boc_3_piperidone tert-butyl 3-oxopiperidine-1-carboxylate N_Boc_3_hydroxypiperidine->N_Boc_3_piperidone Oxidation (e.g., Swern, DMP)

Caption: Synthetic pathway to N-Boc-3-piperidone.

Conversion of N-Boc-3-piperidone to tert-butyl 3-ethynylpiperidine-1-carboxylate

The crucial step of converting the ketone to a terminal alkyne can be achieved via two primary methods: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

This two-step protocol first converts the ketone into a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne.

Corey_Fuchs N_Boc_3_piperidone N-Boc-3-piperidone Dibromo_olefin tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate N_Boc_3_piperidone->Dibromo_olefin CBr4, PPh3 Target_Compound tert-butyl 3-ethynylpiperidine-1-carboxylate Dibromo_olefin->Target_Compound n-BuLi

Caption: The Corey-Fuchs reaction pathway.

This method provides a one-pot conversion of the ketone to the alkyne using a diazophosphonate reagent. A popular modification of this reaction utilizes the Ohira-Bestmann reagent, which is often more suitable for base-sensitive substrates.

Seyferth_Gilbert N_Boc_3_piperidone N-Boc-3-piperidone Target_Compound tert-butyl 3-ethynylpiperidine-1-carboxylate N_Boc_3_piperidone->Target_Compound Dimethyl (diazomethyl)phosphonate or Ohira-Bestmann reagent, Base

Caption: The Seyferth-Gilbert homologation pathway.

Experimental Protocols

The following are detailed experimental procedures for the key synthetic steps.

Protocol for the Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate

This procedure is adapted from established methods for the synthesis of N-Boc-3-piperidone.

Reaction Scheme:

tert-butyl 3-hydroxypiperidine-1-carboxylate → tert-butyl 3-oxopiperidine-1-carboxylate

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
tert-butyl 3-hydroxypiperidine-1-carboxylate201.2710.0 g49.7 mmol
Oxalyl chloride126.934.3 mL49.7 mmol
Dimethyl sulfoxide (DMSO)78.137.1 mL99.4 mmol
Triethylamine101.1920.8 mL149.1 mmol
Dichloromethane (DCM)-250 mL-

Procedure:

  • A solution of oxalyl chloride (4.3 mL, 49.7 mmol) in anhydrous dichloromethane (100 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of dimethyl sulfoxide (7.1 mL, 99.4 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

  • A solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) in anhydrous dichloromethane (80 mL) is added dropwise, keeping the internal temperature below -65 °C. The reaction mixture is stirred for an additional 30 minutes at -78 °C.

  • Triethylamine (20.8 mL, 149.1 mmol) is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of water (100 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxopiperidine-1-carboxylate as a colorless oil.

Expected Yield: ~85-95%

Protocol for the Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate via the Corey-Fuchs Reaction

This protocol is a general procedure adapted for the specific substrate.

Reaction Scheme:

tert-butyl 3-oxopiperidine-1-carboxylate → tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate → tert-butyl 3-ethynylpiperidine-1-carboxylate

Part A: Synthesis of tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Carbon tetrabromide (CBr₄)331.6316.5 g49.7 mmol
Triphenylphosphine (PPh₃)262.2926.1 g99.4 mmol
tert-butyl 3-oxopiperidine-1-carboxylate199.255.0 g25.1 mmol
Dichloromethane (DCM)-150 mL-

Procedure:

  • To a solution of triphenylphosphine (26.1 g, 99.4 mmol) in anhydrous dichloromethane (100 mL) at 0 °C under an inert atmosphere is added carbon tetrabromide (16.5 g, 49.7 mmol) portion-wise. The mixture is stirred at 0 °C for 30 minutes.

  • A solution of tert-butyl 3-oxopiperidine-1-carboxylate (5.0 g, 25.1 mmol) in anhydrous dichloromethane (50 mL) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction mixture is concentrated under reduced pressure, and the residue is triturated with hexanes to precipitate triphenylphosphine oxide.

  • The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the dibromo-olefin intermediate.

Expected Yield: ~70-85%

Part B: Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate355.135.0 g14.1 mmol
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.0612.4 mL31.0 mmol
Tetrahydrofuran (THF)-100 mL-

Procedure:

  • A solution of tert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylate (5.0 g, 14.1 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (2.5 M in hexanes, 12.4 mL, 31.0 mmol) is added dropwise to the solution, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution (50 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to give tert-butyl 3-ethynylpiperidine-1-carboxylate.

Expected Yield: ~60-80%

Data Summary

The following table summarizes the key quantitative data for the described synthetic route.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1Oxidationtert-butyl 3-hydroxypiperidine-1-carboxylatetert-butyl 3-oxopiperidine-1-carboxylateOxalyl chloride, DMSO, TEADCM-78 to RT2-385-95
2aOlefinationtert-butyl 3-oxopiperidine-1-carboxylatetert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylateCBr₄, PPh₃DCM0 to RT12-1670-85
2bEliminationtert-butyl 3-(2,2-dibromovinyl)piperidine-1-carboxylatetert-butyl 3-ethynylpiperidine-1-carboxylaten-BuLiTHF-78 to RT360-80

Conclusion

The synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate is a well-established process that can be reliably performed in a laboratory setting. The two-stage approach, involving the preparation of N-Boc-3-piperidone followed by a Corey-Fuchs reaction or Seyferth-Gilbert homologation, offers a robust and efficient route to this valuable synthetic intermediate. The detailed protocols and data provided in this guide are intended to facilitate the successful synthesis of this compound for applications in drug discovery and development. Careful execution of the experimental procedures and appropriate purification techniques are essential for obtaining the target compound in high yield and purity.

References

Exploratory

Synthesis of 1-BOC-3-ethynylpiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust synthetic protocol for 1-BOC-3-ethynylpiperidine, a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic protocol for 1-BOC-3-ethynylpiperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available starting material, 1-BOC-3-hydroxypiperidine. This document outlines detailed experimental procedures, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of 1-BOC-3-ethynylpiperidine is efficiently achieved through a two-step sequence:

  • Oxidation of 1-BOC-3-hydroxypiperidine: The initial step involves the oxidation of the secondary alcohol in 1-BOC-3-hydroxypiperidine to the corresponding ketone, 1-BOC-3-piperidone. Several oxidation methods are available, with Swern oxidation being a common and effective choice.

  • Seyferth-Gilbert Homologation: The resulting ketone, 1-BOC-3-piperidone, is then converted to the terminal alkyne, 1-BOC-3-ethynylpiperidine, via a one-carbon homologation. The Seyferth-Gilbert homologation, particularly using the Ohira-Bestmann reagent, is a mild and efficient method for this transformation.

This synthetic approach is reliable and scalable, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected yields and molar equivalents of reagents.

StepReactionStarting MaterialKey ReagentsMolar Ratio (Reagent:SM)SolventTypical Yield
1Swern Oxidation1-BOC-3-hydroxypiperidineOxalyl chloride, DMSO, Triethylamine1.5:1, 3.0:1, 5.0:1Dichloromethane85-95%
2Seyferth-Gilbert Homologation1-BOC-3-piperidoneOhira-Bestmann reagent, Potassium tert-butoxide1.2:1, 1.2:1Tetrahydrofuran70-85%

III. Detailed Experimental Protocols

Step 1: Synthesis of 1-BOC-3-piperidone via Swern Oxidation

This protocol details the oxidation of 1-BOC-3-hydroxypiperidine to 1-BOC-3-piperidone.

Materials:

  • 1-BOC-3-hydroxypiperidine

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C.

  • A solution of dimethyl sulfoxide (3.0 equivalents) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The reaction is stirred for 30 minutes.

  • A solution of 1-BOC-3-hydroxypiperidine (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, ensuring the internal temperature remains below -65 °C. The mixture is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-BOC-3-piperidone.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of 1-BOC-3-ethynylpiperidine via Seyferth-Gilbert Homologation

This protocol describes the conversion of 1-BOC-3-piperidone to 1-BOC-3-ethynylpiperidine using the Ohira-Bestmann reagent.

Materials:

  • 1-BOC-3-piperidone

  • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • A solution of the Ohira-Bestmann reagent (1.2 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C.

  • Potassium tert-butoxide (1.2 equivalents) is added portion-wise to the stirred solution at -78 °C. The mixture is stirred for 30 minutes at this temperature.

  • A solution of 1-BOC-3-piperidone (1.0 equivalent) in anhydrous tetrahydrofuran is added dropwise to the reaction mixture at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-BOC-3-ethynylpiperidine.

IV. Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Swern Oxidation cluster_step2 Step 2: Seyferth-Gilbert Homologation A 1-BOC-3-hydroxypiperidine B 1-BOC-3-piperidone A->B (COCl)₂, DMSO, Et₃N, DCM, -78 °C C 1-BOC-3-piperidone D 1-BOC-3-ethynylpiperidine C->D Ohira-Bestmann Reagent, KOtBu, THF, -78 °C to rt

Caption: Chemical pathway for the synthesis of 1-BOC-3-ethynylpiperidine.

Experimental_Workflow cluster_oxidation Oxidation of 1-BOC-3-hydroxypiperidine cluster_homologation Seyferth-Gilbert Homologation A 1. Prepare Swern Reagent ((COCl)₂ + DMSO in DCM at -78°C) B 2. Add 1-BOC-3-hydroxypiperidine (in DCM at -78°C) A->B C 3. Add Triethylamine (Warm to RT) B->C D 4. Aqueous Work-up (Wash with NaHCO₃ and Brine) C->D E 5. Purification (Column Chromatography) D->E F 1. Prepare Ylide (Ohira-Bestmann Reagent + KOtBu in THF at -78°C) E->F Proceed to next step G 2. Add 1-BOC-3-piperidone (in THF at -78°C) F->G H 3. Warm to Room Temperature (Overnight Stirring) G->H I 4. Aqueous Work-up (Quench with NH₄Cl, Extract) H->I J 5. Purification (Column Chromatography) I->J K K J->K Final Product: 1-BOC-3-ethynylpiperidine

Caption: Step-by-step experimental workflow for the synthesis.

Foundational

Spectroscopic and Synthetic Data for tert-butyl 3-ethynylpiperidine-1-carboxylate Remains Elusive in Public Domain

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and synthetic information for the compound tert-butyl 3-ethynylpiperidin...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases has revealed a significant lack of detailed spectroscopic and synthetic information for the compound tert-butyl 3-ethynylpiperidine-1-carboxylate. Despite its availability from numerous commercial suppliers, who indicate the existence of characterization data, specific quantitative spectroscopic information and detailed experimental protocols for its synthesis are not readily accessible in published academic journals, patents, or open-access data repositories.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth resource on tert-butyl 3-ethynylpiperidine-1-carboxylate, focusing on its spectroscopic signature and synthesis. However, the foundational data required for such a guide, including detailed NMR, IR, and mass spectrometry data, as well as step-by-step synthetic procedures, could not be located through extensive searches.

Summary of Available Information

While specific spectral data remains unavailable, fundamental properties of the molecule have been compiled from various supplier databases.

Table 1: Physicochemical Properties of tert-butyl 3-ethynylpiperidine-1-carboxylate

PropertyValueSource
CAS Number 664362-16-7Synblock[1]
Molecular Formula C₁₂H₁₉NO₂Synblock[1]
Molecular Weight 209.28 g/mol Synblock[1]
Purity ≥97%Various Suppliers[2][3]

Experimental Protocols: A General Overview

Detailed, peer-reviewed experimental protocols for the synthesis and purification of tert-butyl 3-ethynylpiperidine-1-carboxylate are not present in the surveyed literature. While general synthetic strategies for related piperidine-based compounds are documented, a specific, validated procedure for the introduction of the 3-ethynyl group is not described in a manner that would allow for reliable reproduction and inclusion in this guide.

For instance, the synthesis of various substituted piperidine carboxylates often involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by functionalization at the desired position. A plausible, though unverified, synthetic route to tert-butyl 3-ethynylpiperidine-1-carboxylate could potentially involve the following conceptual steps.

Logical Workflow for a Potential Synthesis

The following diagram illustrates a hypothetical workflow for the synthesis of the target compound, based on common organic chemistry principles. It is important to note that this is a conceptual representation and not a validated experimental protocol.

G cluster_0 Conceptual Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate start Starting Material: 3-Hydroxypiperidine or derivative step1 Boc Protection of Piperidine Nitrogen start->step1 (Boc)₂O, Base step2 Oxidation of 3-Hydroxy Group to Ketone step1->step2 Oxidizing Agent (e.g., PCC, Swern) step3 Alkynylation at C3 Position step2->step3 Ethynylating Agent (e.g., Ethynylmagnesium bromide) step4 Purification and Characterization step3->step4 Chromatography end tert-butyl 3-ethynylpiperidine-1-carboxylate step4->end

Caption: A potential, unverified synthetic pathway.

Conclusion for Researchers

Scientists and professionals seeking to work with tert-butyl 3-ethynylpiperidine-1-carboxylate should be aware of the current scarcity of detailed, publicly available spectroscopic and synthetic data. While the compound is commercially available, researchers may need to:

  • Contact commercial suppliers directly to request specific characterization data such as ¹H NMR, ¹³C NMR, IR, and mass spectra.

  • Independently synthesize and characterize the compound, which would involve developing and optimizing a synthetic route and fully analyzing the resulting product.

The lack of published data presents both a challenge and an opportunity for the scientific community. The synthesis and thorough characterization of this compound, followed by the publication of the data, would be a valuable contribution to the field of medicinal chemistry and drug development.

References

Exploratory

In-depth Technical Guide: Characterization of CAS Number 664362-16-7 (tert-butyl 3-ethynylpiperidine-1-carboxylate)

For Researchers, Scientists, and Drug Development Professionals Introduction CAS number 664362-16-7 identifies the chemical compound tert-butyl 3-ethynylpiperidine-1-carboxylate . This molecule is a key synthetic buildin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 664362-16-7 identifies the chemical compound tert-butyl 3-ethynylpiperidine-1-carboxylate . This molecule is a key synthetic building block, particularly recognized for its utility in the burgeoning field of targeted protein degradation. Its structure incorporates a piperidine ring, a tert-butyloxycarbonyl (Boc) protecting group, and a reactive ethynyl (acetylene) functional group. This combination of features makes it a valuable component in the assembly of complex molecules, most notably as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein-binding ligand and the E3 ligase-binding ligand to form a productive ternary complex. The ethynyl group on tert-butyl 3-ethynylpiperidine-1-carboxylate provides a versatile handle for click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific conjugation to other molecular fragments.

This technical guide provides a comprehensive overview of the characterization of tert-butyl 3-ethynylpiperidine-1-carboxylate, including its physicochemical properties, detailed experimental protocols for its analysis, and its application in the development of targeted therapeutics, with a focus on Signal Transducer and Activator of Transcription 3 (STAT3) degraders.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for tert-butyl 3-ethynylpiperidine-1-carboxylate is presented in the tables below. This information is essential for its handling, characterization, and use in chemical synthesis.

Table 1: General and Physicochemical Properties
PropertyValueReference
CAS Number 664362-16-7[2]
Molecular Formula C₁₂H₁₉NO₂[2]
Molecular Weight 209.29 g/mol [2]
IUPAC Name tert-butyl 3-ethynylpiperidine-1-carboxylate
Synonyms 1-BOC-3-ethynylpiperidine, 3-Ethynyl-piperidine-1-carboxylic acid tert-butyl ester[2]
Physical Form Powder
Purity Typically ≥97%[1]
Storage Conditions Room temperature, dry, sealed place[2]
Table 2: Spectroscopic and Chromatographic Data (Predicted and Experimental)
Analytical TechniqueData
¹H NMR Predicted shifts include signals for the tert-butyl protons, piperidine ring protons, and the acetylenic proton.
¹³C NMR Predicted shifts include signals for the tert-butyl carbons, piperidine ring carbons, the carbonyl carbon of the Boc group, and the acetylenic carbons.
Mass Spectrometry Expected [M+H]⁺ of approximately 210.1492. Fragmentation may involve loss of the Boc group or cleavage of the piperidine ring.
HPLC Retention time is dependent on the specific method (column, mobile phase, flow rate).

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis, purification, and characterization of tert-butyl 3-ethynylpiperidine-1-carboxylate.

Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate.

General Experimental Considerations:

  • Starting Material: A common starting material could be a piperidine derivative with a suitable leaving group at the 3-position or a ketone at the 3-position that can be converted to the alkyne.

  • Ethynylation: Reagents such as ethynylmagnesium bromide or trimethylsilylacetylene followed by deprotection are commonly used for introducing the ethynyl group.

  • Boc Protection: The protection of the piperidine nitrogen is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Purification: Purification is typically performed using column chromatography on silica gel.

Analytical Characterization Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required (e.g., 1024 or more), relaxation delay of 2-5 seconds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 210 nm or 220 nm.

  • Injection Volume: 5-10 µL.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL and further dilute as necessary.

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to observe characteristic fragmentation patterns.

Application in Drug Discovery: A Case Study on STAT3 Degraders

The primary application of tert-butyl 3-ethynylpiperidine-1-carboxylate is as a linker in the synthesis of PROTACs. A notable example is its potential use in the development of degraders for Signal Transducer and Activator of Transcription 3 (STAT3).

STAT3 is a transcription factor that is aberrantly activated in a wide variety of human cancers, promoting cell proliferation, survival, and invasion. Therefore, targeting STAT3 for degradation is a promising therapeutic strategy.

PROTAC Design and Synthesis

A PROTAC targeting STAT3 would consist of three components: a ligand that binds to STAT3, a ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker to connect them. The ethynyl group of tert-butyl 3-ethynylpiperidine-1-carboxylate can be utilized to attach it to an azide-functionalized STAT3-binding moiety or E3 ligase ligand via a CuAAC reaction.

Workflow for PROTAC Synthesis using Click Chemistry:

Caption: Synthesis of a STAT3 PROTAC using tert-butyl 3-ethynylpiperidine-1-carboxylate as a linker component.

Mechanism of Action of a STAT3 PROTAC

Once assembled, the STAT3 PROTAC can simultaneously bind to STAT3 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the STAT3 protein. The polyubiquitinated STAT3 is then recognized and degraded by the proteasome.

Signaling Pathway of STAT3 Degradation by a PROTAC:

STAT3_Degradation PROTAC STAT3 PROTAC Ternary_Complex Ternary Complex (PROTAC-STAT3-E3) PROTAC->Ternary_Complex STAT3 STAT3 Protein STAT3->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation STAT3 Degradation Proteasome->Degradation

Caption: The mechanism of STAT3 protein degradation mediated by a PROTAC.

Biological Evaluation of STAT3 Degraders

The efficacy of a STAT3 degrader synthesized using tert-butyl 3-ethynylpiperidine-1-carboxylate would be assessed through a series of in vitro experiments.

Experimental Workflow for Biological Evaluation:

Caption: A typical experimental workflow for the in vitro evaluation of a STAT3 PROTAC degrader.

  • Western Blotting: To confirm the degradation of STAT3 protein in cancer cell lines. A dose- and time-dependent decrease in STAT3 levels would be expected.

  • Cell Viability Assays: To assess the anti-proliferative effect of the STAT3 degrader on cancer cells.

  • Apoptosis Assays: To determine if the degradation of STAT3 induces programmed cell death.

  • Downstream Target Analysis: To investigate the functional consequences of STAT3 degradation by measuring the expression of known STAT3 target genes involved in cell survival and proliferation.

Conclusion

References

Foundational

A Technical Guide to tert-butyl 3-ethynylpiperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of tert-butyl 3-ethynylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-ethynylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details its chemical properties, provides a plausible experimental protocol for its synthesis, and explores its applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and GPR119 agonists.

Core Compound Data

The fundamental properties of tert-butyl 3-ethynylpiperidine-1-carboxylate are summarized below, providing a quick reference for researchers.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.28 g/mol [1]
CAS Number 664362-16-7[1]
Appearance White to off-white solid
Synonyms 1-Boc-3-ethynylpiperidine, tert-butyl 3-ethynyl-1-piperidinecarboxylate

Plausible Experimental Protocol for Synthesis

Step 1: Oxidation of (S)-1-Boc-3-hydroxypiperidine to 1-Boc-3-piperidone

This step is based on the oxidation of the commercially available starting material, (S)-1-Boc-3-hydroxypiperidine.

  • Materials:

    • (S)-1-Boc-3-hydroxypiperidine

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Stir vigorously until the two phases become clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Boc-3-piperidone.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Ethynylation of 1-Boc-3-piperidone

This step introduces the ethynyl group at the 3-position of the piperidine ring.

  • Materials:

    • 1-Boc-3-piperidone (from Step 1)

    • Ethynylmagnesium bromide solution (0.5 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-Boc-3-piperidone (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethynylmagnesium bromide solution (1.2 eq) via a dropping funnel to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate.

Step 3: Dehydration of tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate

This final step eliminates the hydroxyl group to form the desired alkyne.

  • Materials:

    • tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate (from Step 2)

    • Burgess' reagent

    • Anhydrous benzene or toluene

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • Dissolve tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous benzene or toluene in a round-bottom flask.

    • Add Burgess' reagent (1.5 eq) to the solution.

    • Heat the mixture to reflux and maintain for 1-3 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 3-ethynylpiperidine-1-carboxylate.

Applications in Drug Discovery

1. Protein Degradation and PROTACs

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The ethynyl group on the piperidine ring serves as a versatile handle for "click chemistry" reactions, allowing for the efficient linkage of the piperidine moiety to a ligand that binds to an E3 ubiquitin ligase and another ligand that binds to the target protein.

The general workflow for PROTAC-mediated protein degradation is as follows:

GPR119_Agonist_Development Start tert-butyl 3-ethynylpiperidine-1-carboxylate (Core Scaffold) Reaction Click Chemistry (e.g., with an azide) Start->Reaction Intermediate Triazole-containing Piperidine Derivative Reaction->Intermediate Modification Further Structural Modifications Intermediate->Modification Final Novel GPR119 Agonist Candidate Modification->Final

References

Exploratory

Technical Guide on the Solubility of tert-butyl 3-ethynylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 3-ethynylpiperidine-1-carboxylate. Due to the absence of publ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of tert-butyl 3-ethynylpiperidine-1-carboxylate. Due to the absence of published quantitative solubility data for this specific compound, this guide offers a predictive analysis based on its structural characteristics and data from analogous piperidine derivatives. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, which is a critical parameter for its application in pharmaceutical synthesis and drug development.

Introduction to tert-butyl 3-ethynylpiperidine-1-carboxylate

Tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS No. 664362-16-7) is a valuable building block in medicinal chemistry.[1][2][3] Its structure incorporates a piperidine ring, a common scaffold in many biologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and functionalized with a terminal alkyne. This alkyne group makes it particularly useful for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecules.[4] Understanding its solubility in various organic solvents is crucial for reaction setup, purification, and formulation.

Predicted Physicochemical Properties and Solubility Profile

The solubility of tert-butyl 3-ethynylpiperidine-1-carboxylate is dictated by its molecular structure, which combines both nonpolar and moderately polar features.

  • Boc Group: The bulky and nonpolar tert-butyloxycarbonyl (Boc) group significantly contributes to the molecule's lipophilicity, suggesting good solubility in nonpolar organic solvents.

  • Piperidine Ring: The saturated piperidine ring is a moderately polar heterocyclic system. The nitrogen atom can act as a hydrogen bond acceptor.[5][6]

  • Ethynyl Group: The terminal alkyne is a relatively nonpolar functional group.

Based on these features and the behavior of similar piperidine derivatives, a qualitative solubility profile can be predicted.[7][8]

Table 1: Predicted Solubility of tert-butyl 3-ethynylpiperidine-1-carboxylate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighThe overall polarity and molecular size suggest good compatibility. Many organic syntheses involving this compound use DCM as a solvent.[9]
Aprotic Polar Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighFavorable dipole-dipole interactions are expected between the solvent and the carbamate group of the molecule.[8]
Protic Polar Ethanol, Methanol, IsopropanolModerate to HighThe carbamate oxygen and piperidine nitrogen can act as hydrogen bond acceptors.[6][8]
Aromatic Toluene, BenzeneModerateThe aliphatic and nonpolar characteristics of the molecule suggest good compatibility with aromatic rings.[8]
Nonpolar Hexane, HeptaneLow to ModerateThe presence of the polar carbamate and piperidine ring limits solubility in highly nonpolar solvents, though the Boc group may provide some compatibility.[6][8]
Aqueous WaterInsolubleThe large nonpolar Boc group and the overall lipophilic character (Predicted LogP ≈ 2.2-2.3) suggest very low solubility in water.[10][11]

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative data, the equilibrium shake-flask method is the gold standard.[5][12] The following is a generalized protocol for determining the solubility of tert-butyl 3-ethynylpiperidine-1-carboxylate in an organic solvent at a specified temperature.

3.1. Materials and Equipment

  • Tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

3.2. Methodology

  • Preparation: Add an excess amount of solid tert-butyl 3-ethynylpiperidine-1-carboxylate to a vial. The key is to have undissolved solid remaining after equilibrium is reached to ensure the solution is saturated.[5][8]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.[8]

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25°C). Agitate the sample for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, let the vial stand at the same temperature for at least 2 hours to allow the undissolved solid to settle.[8]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.[5][7]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.[8]

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.[7][8]

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sampling1 Settle undissolved solid (≥2h) equil->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.22 µm syringe filter sampling2->sampling3 analysis1 Dilute filtrate to known volume sampling3->analysis1 analysis2 Quantify concentration via HPLC/GC analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Workflow for Determining Equilibrium Solubility.

Application in Synthesis: A Workflow Perspective

The solubility of tert-butyl 3-ethynylpiperidine-1-carboxylate is paramount for its successful use in synthesis, particularly in click chemistry reactions. A typical workflow involves dissolving the alkyne-containing compound and an azide-containing partner in a suitable organic solvent, along with a catalyst.

G cluster_reactants Reactant Preparation cluster_reaction Click Reaction cluster_workup Workup & Purification r1 Dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate in organic solvent (e.g., DCM, THF) catalyst Add Catalyst (e.g., CuI, Pd(PPh3)2Cl2) r1->catalyst r2 Dissolve azide partner (R-N3) in the same solvent r2->catalyst reaction Stir at defined temperature catalyst->reaction workup Reaction quenching, extraction, and drying reaction->workup purify Purify product via column chromatography workup->purify

General Workflow for a Click Chemistry Reaction.

In this process, high solubility of the reactants ensures a homogeneous reaction mixture, leading to efficient catalysis and higher product yields. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable choices.[9]

Conclusion

While specific quantitative solubility data for tert-butyl 3-ethynylpiperidine-1-carboxylate is not publicly available, a strong predictive assessment can be made based on its chemical structure. It is expected to be highly soluble in halogenated and polar aprotic organic solvents, with moderate to high solubility in polar protic and aromatic solvents, and poor solubility in water. For precise applications in drug development and process chemistry, it is essential to determine the equilibrium solubility experimentally using standardized methods like the shake-flask protocol detailed in this guide. This foundational data will enable robust process development, formulation design, and successful synthetic outcomes.

References

Foundational

Commercial Availability and Synthetic Utility of tert-Butyl 3-Ethynylpiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of tert-butyl 3-ethynylpiperidine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of tert-butyl 3-ethynylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This versatile intermediate is of particular interest to researchers and drug development professionals for its role in the construction of complex bioactive molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This guide includes a summary of commercial suppliers, a detailed, multi-step synthetic protocol, and an illustrative application in the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), complete with a relevant signaling pathway and experimental workflow.

Commercial Availability

tert-Butyl 3-ethynylpiperidine-1-carboxylate is readily available from a variety of commercial suppliers, ensuring its accessibility for research and development purposes. The compound is available in different isomeric forms, with the racemic and the (S)-enantiomer being the most common. It is crucial for researchers to verify the specific isomer and its corresponding CAS number to ensure the procurement of the correct material for their intended application.

SupplierProduct NameCAS NumberPurityQuantity
Ambeed1-Boc-3-ethynylpiperidine664362-16-7≥97%1g, 5g, 10g
BLD Pharmatech1-Boc-3-ethynylpiperidine664362-16-797%1g, 5g
Synblocktert-butyl 3-ethynylpiperidine-1-carboxylate664362-16-7≥98%Custom
P212121 Storetert-Butyl 3-ethynylpiperidine-1-carboxylate664362-16-7Not Specified500mg, 1g
ChemScene(S)-1-Boc-3-ethynyl-piperidine287192-98-7≥97%1g

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information. The CAS number 287192-97-6 corresponds to the isomeric tert-butyl 4-ethynylpiperidine-1-carboxylate.

Synthesis of tert-Butyl 3-Ethynylpiperidine-1-carboxylate

The synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate can be achieved through a multi-step process starting from commercially available precursors. A common and effective strategy involves the conversion of a suitable piperidine derivative to an alkyne via a Sonogashira coupling reaction. The following is a representative synthetic protocol.

Experimental Protocol: Synthesis from 1-Boc-3-piperidone

Step 1: Synthesis of tert-Butyl 3-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

This step involves the addition of a protected acetylene to 1-Boc-3-piperidone followed by a dehydration/elimination sequence. A more direct approach, however, would be the conversion of the ketone to a vinyl triflate followed by Sonogashira coupling. For the purpose of this guide, we will outline a plausible Sonogashira coupling route from a hypothetical 3-iodo-piperidine precursor, which itself can be synthesized from 1-Boc-3-piperidone.

Step 2: Sonogashira Coupling for the Synthesis of tert-Butyl 3-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

To a solution of tert-butyl 3-iodo-piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added triethylamine (2.0 eq). The mixture is degassed with argon or nitrogen for 15-20 minutes. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) are added, and the mixture is degassed for another 10 minutes. Trimethylsilylacetylene (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford tert-butyl 3-((trimethylsilyl)ethynyl)piperidine-1-carboxylate.

Step 3: Deprotection of the Trimethylsilyl Group

The trimethylsilyl protecting group is removed to yield the terminal alkyne. To a solution of tert-butyl 3-((trimethylsilyl)ethynyl)piperidine-1-carboxylate (1.0 eq) in a solvent such as methanol or THF is added a desilylating agent like potassium carbonate (2.0 eq) or tetrabutylammonium fluoride (TBAF) (1.1 eq). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield tert-butyl 3-ethynylpiperidine-1-carboxylate.

Application in Drug Discovery: A Building Block for PROTACs

The ethynyl group of tert-butyl 3-ethynylpiperidine-1-carboxylate serves as a versatile handle for click chemistry or further coupling reactions, making it an ideal component for constructing linkers in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Illustrative Example: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target for the treatment of B-cell malignancies.[1][2] PROTACs that induce the degradation of BTK have emerged as a promising therapeutic strategy.[3][4] In a hypothetical BTK-targeting PROTAC, tert-butyl 3-ethynylpiperidine-1-carboxylate can be incorporated into the linker that connects a BTK-binding warhead (e.g., an ibrutinib analogue) to a ligand for an E3 ligase (e.g., pomalidomide for Cereblon).

B-Cell Receptor (BCR) Signaling Pathway and BTK's Role

The following diagram illustrates the central role of BTK in the BCR signaling pathway, which is a key driver for the survival and proliferation of malignant B-cells. A PROTAC targeting BTK would lead to its degradation, thereby inhibiting this pro-survival signaling cascade.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasome BTK->Proteasome DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival PROTAC BTK-targeting PROTAC PROTAC->BTK induces degradation via

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Experimental Workflow for Evaluating a BTK-Targeting PROTAC

The evaluation of a novel PROTAC targeting BTK involves a series of in vitro assays to confirm its mechanism of action and determine its efficacy. A typical experimental workflow is outlined below.

PROTAC_Evaluation_Workflow Start Synthesize BTK-targeting PROTAC (incorporating 3-ethynylpiperidine linker) Cell_Culture Culture B-cell lymphoma cell line (e.g., Ramos, TMD8) Start->Cell_Culture Treatment Treat cells with varying concentrations of PROTAC Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Quantification Quantify BTK protein levels Western_Blot->Quantification DC50 Determine DC₅₀ (half-maximal degradation concentration) Quantification->DC50 Conclusion Evaluate efficacy and potency of the PROTAC DC50->Conclusion IC50 Determine IC₅₀ (half-maximal inhibitory concentration) Cell_Viability->IC50 IC50->Conclusion

Caption: Experimental workflow for the evaluation of a BTK-targeting PROTAC.

Experimental Protocol: Western Blotting for BTK Degradation

This protocol is a fundamental method to visualize and quantify the degradation of BTK protein following treatment with a PROTAC.[5]

1. Cell Lysis:

  • Treat B-cell lymphoma cells with the BTK-targeting PROTAC at various concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

3. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the percentage of BTK degradation relative to a vehicle-treated control.

Conclusion

tert-Butyl 3-ethynylpiperidine-1-carboxylate is a commercially accessible and synthetically valuable building block for the development of complex pharmaceutical agents. Its utility as a linker component in the design of PROTACs, particularly for high-value targets like BTK, underscores its importance in modern drug discovery. This guide provides a foundational understanding of its procurement, synthesis, and application, offering researchers and scientists a practical resource for leveraging this versatile molecule in their programs.

References

Exploratory

Technical Guide: Purity Specifications of tert-butyl 3-ethynylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the purity specifications for tert-butyl 3-ethynylpiperidine-1-carboxylate, a key buildin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for tert-butyl 3-ethynylpiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. This document outlines typical purity levels, analytical methodologies for verification, and potential impurity profiles to support researchers and drug development professionals in ensuring the quality and consistency of their starting materials.

Introduction

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its utility in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry reactions. The Boc-protecting group ensures stability and allows for selective deprotection under specific conditions. Given its role as a critical starting material, stringent control over its purity is paramount to guarantee the safety, efficacy, and reproducibility of the final drug product.

Purity Specifications

The purity of tert-butyl 3-ethynylpiperidine-1-carboxylate is typically expected to be high, with most commercial suppliers providing material with a purity of 97% or greater. For research and development purposes, a purity of ≥98% is often preferred. Specific impurity thresholds are generally not publicly disclosed by all vendors but are a critical aspect of quality control for cGMP (current Good Manufacturing Practices) grade material.

Table 1: Typical Purity Specifications for tert-butyl 3-ethynylpiperidine-1-carboxylate

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥ 97.0%[1]High-Performance Liquid Chromatography (HPLC)
Purity (by NMR) Conforms to structureNuclear Magnetic Resonance (NMR) Spectroscopy
Identity (by MS) Conforms to molecular weightMass Spectrometry (MS)
Residual Solvents To be controlledGas Chromatography-Mass Spectrometry (GC-MS)
Water Content To be determinedKarl Fischer Titration

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and identity of tert-butyl 3-ethynylpiperidine-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the percentage purity of the compound and for identifying and quantifying organic impurities.

Experimental Protocol: HPLC Purity Determination

A general HPLC method for the analysis of similar Boc-protected piperidine derivatives is outlined below. Method optimization and validation are crucial for specific applications.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 210 nm or 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of the sample is prepared in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and for detecting the presence of impurities. Both ¹H NMR and ¹³C NMR are utilized.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR: The spectrum should show characteristic peaks corresponding to the protons of the tert-butyl group, the piperidine ring, and the ethynyl proton. The integration of these peaks should be consistent with the number of protons in the molecule.

  • ¹³C NMR: The spectrum should display the expected number of carbon signals, including those for the carbonyl group, the quaternary carbon of the tert-butyl group, the piperidine ring carbons, and the acetylenic carbons.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C(CH₃)₃~1.45 (s, 9H)~28.4
Piperidine CH₂1.5 - 2.0 (m) & 3.0 - 4.2 (m)25 - 50
Piperidine CH~2.5 (m)~30
C≡CH~2.0 (s, 1H)~70 & ~83
C=O-~154
C(CH₃)₃-~80

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the standard method for the identification and quantification of residual solvents from the synthesis and purification process. The specific solvents to be monitored will depend on the synthetic route.

Experimental Protocol: GC-MS Analysis of Residual Solvents

  • Instrumentation: A GC system coupled with a mass spectrometer and a headspace autosampler.

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might start at 40°C and ramp up to 240°C.

  • Injector and Detector Temperature: Typically around 250°C.

  • Sample Preparation: The sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) and sealed in a headspace vial. The vial is then heated to allow the volatile solvents to partition into the headspace for injection.

  • Quantification: Quantification is performed using external or internal standards of the potential residual solvents.

Impurity Profiling

Potential impurities in tert-butyl 3-ethynylpiperidine-1-carboxylate can originate from starting materials, by-products of the synthesis, or degradation products.

Table 3: Potential Impurities

Impurity Type Potential Impurities Origin
Starting Materials Unreacted piperidine derivativesIncomplete reaction
By-products Di-Boc protected piperidine, isomersSide reactions during synthesis
Reagents Triethylamine, coupling agentsCarried over from synthesis
Degradation Products Hydrolysis of the Boc groupInstability during storage or processing

Visualization of Workflows

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of tert-butyl 3-ethynylpiperidine-1-carboxylate.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Purity, Impurities) Dissolution->HPLC NMR NMR Spectroscopy (Structure, Identity) Dissolution->NMR GC_MS GC-MS Analysis (Residual Solvents) Dissolution->GC_MS Data_Analysis Data Interpretation and Quantification HPLC->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis Report Certificate of Analysis (CoA) Generation Data_Analysis->Report

Caption: Experimental workflow for purity analysis.

Logical Relationship for Impurity Management

This diagram outlines the logical process for identifying, controlling, and specifying limits for impurities.

Impurity_ID Impurity Identification (LC-MS, NMR) Source_Analysis Source Analysis (Starting Materials, By-products) Impurity_ID->Source_Analysis Process_Opt Process Optimization to Minimize Impurities Source_Analysis->Process_Opt Specification Set Impurity Specifications (ICH Guidelines) Process_Opt->Specification Routine_Monitoring Routine Monitoring (QC Testing) Specification->Routine_Monitoring

References

Foundational

In-Depth Technical Guide: Storage and Handling of 1-BOC-3-Ethynylpiperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the storage, handling, and safety considerations for 1-BOC-3-ethynylpiperidine (tert-butyl 3-ethynylpiperidi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and safety considerations for 1-BOC-3-ethynylpiperidine (tert-butyl 3-ethynylpiperidine-1-carboxylate), a key building block in medicinal chemistry and drug development. The information is compiled to ensure safe laboratory practices and maintain the integrity of the compound.

Chemical and Physical Properties

While specific experimental data for 1-BOC-3-ethynylpiperidine is not widely published, the following table summarizes its known properties and those of closely related compounds to provide a useful reference.

PropertyValueSource/Analogy
Molecular Formula C₁₂H₁₉NO₂ChemScene[1]
Molecular Weight 209.28 g/mol ChemScene[1]
Appearance White to light yellow solidInferred from related compounds like 1-Boc-3-piperidone[2][3]
Melting Point 35-40 °C (for 1-Boc-3-piperidone)Sigma-Aldrich, Chem-Impex[2]
Boiling Point Not available
Solubility Soluble in organic solvents (e.g., dichloromethane, ethyl acetate)Inferred from related compounds[3]
Purity ≥97%ChemScene[1]
CAS Number 664362-16-7ChemScene[1]

Storage and Stability

Proper storage of 1-BOC-3-ethynylpiperidine is crucial to prevent degradation and maintain its reactivity. There is some variation in the recommended storage temperatures from different suppliers.

Storage ConditionRecommendationRationale
Temperature Store in a refrigerator at 2-8°C.[2]While some suppliers state room temperature storage is acceptable, refrigeration is the more conservative and recommended approach to minimize potential degradation of the ethynyl group and the BOC-protecting group over time.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The ethynyl group can be sensitive to oxidation. An inert atmosphere will help to preserve the compound's integrity.
Container Keep in a tightly sealed container.Prevents contamination from atmospheric moisture and oxygen.
Light Protect from light.While not explicitly stated for this compound, it is good practice for complex organic molecules.

Stability Considerations:

The tert-butoxycarbonyl (BOC) protecting group is generally stable to bases, nucleophiles, and catalytic hydrogenation. However, it is labile to acidic conditions. The terminal alkyne can be sensitive to certain reaction conditions and may undergo undesired side reactions such as homocoupling.

Safety and Handling

Hazard Identification

Based on analogous compounds, 1-BOC-3-ethynylpiperidine is anticipated to have the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[4]
Skin Protection Wear nitrile or other suitable chemical-resistant gloves. A lab coat is mandatory.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
Handling Procedures

Due to the potential air-sensitivity of the terminal alkyne, it is recommended to handle 1-BOC-3-ethynylpiperidine under an inert atmosphere, especially for reactions that are sensitive to oxidation or moisture.

Workflow for Safe Handling and Use:

G Safe Handling Workflow for 1-BOC-3-ethynylpiperidine cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) A->B C Gather Dried Glassware and Reagents B->C D Equilibrate Compound to Room Temperature Under Inert Gas C->D E Weigh Compound and Dissolve in Anhydrous Solvent D->E F Perform Reaction Under Inert Atmosphere E->F G Quench Reaction Appropriately F->G H Dispose of Waste in Designated Chemical Waste Containers G->H I Clean Glassware and Workspace H->I

Caption: A logical workflow for the safe handling of 1-BOC-3-ethynylpiperidine.

Experimental Protocols

Detailed experimental protocols for reactions specifically using 1-BOC-3-ethynylpiperidine are not abundant in the literature. However, as a terminal alkyne, it is a suitable substrate for common cross-coupling reactions. The following is a representative, general protocol for a Sonogashira coupling reaction, which should be optimized for specific substrates and conditions.

General Protocol for Sonogashira Coupling

This protocol describes the coupling of 1-BOC-3-ethynylpiperidine with an aryl halide.

Materials:

  • 1-BOC-3-ethynylpiperidine

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent and the amine base via syringe.

  • In a separate flask, dissolve 1-BOC-3-ethynylpiperidine (1.1-1.5 eq) in a minimal amount of anhydrous solvent under an inert atmosphere.

  • Slowly add the solution of 1-BOC-3-ethynylpiperidine to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disposal

All waste materials containing 1-BOC-3-ethynylpiperidine or its reaction byproducts should be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid waste contaminated with the compound in a designated solid chemical waste container.

  • Liquid Waste: Collect organic and aqueous waste streams in separate, appropriately labeled containers. Do not dispose of down the drain.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

Protocols & Analytical Methods

Method

Tert-butyl 3-ethynylpiperidine-1-carboxylate in click chemistry

An in-depth guide to the application of tert-butyl 3-ethynylpiperidine-1-carboxylate in click chemistry for researchers, scientists, and professionals in drug development. This document provides detailed protocols and ap...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of tert-butyl 3-ethynylpiperidine-1-carboxylate in click chemistry for researchers, scientists, and professionals in drug development. This document provides detailed protocols and application notes based on established methodologies for similar compounds and general principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application Notes

Introduction to Tert-butyl 3-ethynylpiperidine-1-carboxylate in Click Chemistry

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a versatile building block in medicinal chemistry and drug discovery. The presence of a terminal alkyne group makes it an ideal substrate for click chemistry, particularly the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.

The resulting triazole-containing piperidine scaffold is of significant interest in the development of novel therapeutics. The piperidine ring is a common motif in many approved drugs, and the triazole core can act as a stable linker or a pharmacophore itself, engaging in hydrogen bonding and dipole interactions with biological targets. The Boc-protecting group allows for further synthetic modifications at the piperidine nitrogen.

Key Applications in Drug Discovery and Chemical Biology

  • Scaffold for Novel Therapeutics: The triazole products derived from tert-butyl 3-ethynylpiperidine-1-carboxylate are valuable scaffolds for a range of therapeutic targets. While direct biological data for the 3-ethynyl derivatives are limited in publicly available literature, analogous structures, such as those derived from tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate, have shown promise as GPR119 agonists, which are targets for the treatment of type 2 diabetes mellitus.[1] The triazole core is a known pharmacophore in various biologically active compounds, exhibiting antimicrobial, antiviral, and anticancer properties.[2][3]

  • Synthesis of Bifunctional Molecules: This building block has been utilized in the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras). In this context, the ethynyl group can be used to link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest. For example, it has been incorporated into molecules targeting B-cell lymphoma 6 (BCL6) protein.

  • Bioconjugation: The alkyne handle allows for the conjugation of the piperidine moiety to biomolecules such as peptides, proteins, and nucleic acids that have been functionalized with an azide group. This is useful for creating targeted drug delivery systems, molecular probes, and for studying biological processes.

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the click reaction between tert-butyl 3-ethynylpiperidine-1-carboxylate and an organic azide.

Materials:

  • Tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction vessel, dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent (e.g., t-BuOH/H₂O 1:1).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.05 equivalents) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of a 1,2,3-Triazole Derivative (Adapted from an Analogous Piperidine Carboxylate)

This protocol is adapted from a reported procedure for a similar piperidine-containing alkyne and demonstrates a rapid and high-yielding synthesis.[1]

Materials:

  • Tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Aryl or alkyl azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

Procedure:

  • To a solution of tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) in DMF (5 mL) at 0 °C, add the aryl/alkyl azide (1.0 eq).

  • To this mixture, add CuI (10 mol%) and DIPEA (1.5 eq).

  • Stir the reaction mixture at 0 °C for approximately 5 minutes.

  • Monitor the reaction to completion using TLC.

  • Quench the reaction by adding ice-cold water.

  • Filter the resulting solid precipitate and dry it under vacuum.

  • Wash the solid with anhydrous diethyl ether to afford the final 1,2,3-triazole product.

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC with Piperidine-based Alkynes

EntryAlkyneAzideCatalyst SystemSolventTimeYield (%)Reference
1Tert-butyl 4-(propioloyloxy)piperidine-1-carboxylateSubstituted aryl/alkyl azidesCuI (10 mol%), DIPEA (1.5 eq)DMF~5 min92-97[1]
2General Terminal AlkyneGeneral AzideCuSO₄, Sodium Ascorbatet-BuOH/H₂O1-24 hTypically >90General Protocol

Visualizations

CuAAC_Mechanism Alkyne Tert-butyl 3-ethynylpiperidine-1-carboxylate Cu_acetylide Copper Acetylide Intermediate Alkyne->Cu_acetylide + Cu(I) Azide R-N3 (Organic Azide) Cu_triazolide Copper Triazolide Intermediate Cu_I Cu(I) Catalyst Cu_acetylide->Cu_triazolide + Azide Cu_triazolide->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Product Cu_triazolide->Triazole + H+ Proton_source Proton Source experimental_workflow start Start dissolve Dissolve Alkyne and Azide in Solvent start->dissolve degas Degas Solution (N2 or Ar) dissolve->degas add_reagents Add Catalyst (e.g., CuSO4, NaAsc) degas->add_reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->react workup Workup (Extraction, Washing) react->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application

Synthesis of 1,2,3-Triazoles with tert-butyl 3-ethynylpiperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing tert-butyl 3-ethynylpiperidine-1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3-triazoles utilizing tert-butyl 3-ethynylpiperidine-1-carboxylate. The methodologies outlined herein are foundational for the construction of diverse chemical libraries for drug discovery and development, leveraging the versatility and robustness of the piperidine-triazole scaffold.

The 1,2,3-triazole moiety, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a key pharmacophore in numerous biologically active compounds. Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive component in medicinal chemistry. When coupled with the piperidine ring, a prevalent structural motif in many approved drugs, the resulting compounds hold significant promise for the development of novel therapeutics.

This guide offers a comparative overview of various synthetic strategies, including conventional batch synthesis, continuous flow chemistry, and metal-free approaches, to provide researchers with a comprehensive toolkit for their synthetic endeavors.

Experimental Protocols

Three distinct protocols for the synthesis of 1,2,3-triazoles from tert-butyl 3-ethynylpiperidine-1-carboxylate are presented below, offering a range of options in terms of reaction conditions, scalability, and equipment requirements.

Protocol 1: High-Yield One-Pot Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Batch

This protocol is adapted from a highly efficient one-pot synthesis method and is suitable for rapid library generation with high yields.

Materials:

  • tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Aryl or alkyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Syringes

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq).

  • Dissolve the alkyne in anhydrous DMF (approximately 5 mL per mmol of alkyne).

  • Add the corresponding aryl or alkyl azide (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Finally, add CuI (10 mol%) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Copper(II) Sulfate/Sodium Ascorbate Catalyzed Synthesis (Aqueous Conditions)

This protocol utilizes the more common and air-stable copper(II) sulfate in combination with a reducing agent, making it a convenient method for general laboratory use. The use of a water-soluble ligand like THPTA is recommended to enhance reaction efficiency and protect sensitive biomolecules if applicable.

Materials:

  • tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Aryl or alkyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • tert-Butanol

  • Deionized water

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) and the desired azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • If using a ligand, add THPTA (e.g., 5 mol%).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Continuous Flow Synthesis using a Heterogeneous Copper Catalyst

This protocol is ideal for process optimization, scalability, and improved safety, as it utilizes a supported catalyst in a continuous flow reactor. This method often results in higher purity products with minimal copper leaching.

Materials and Equipment:

  • tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Aryl or alkyl azide

  • Dichloromethane (DCM) or other suitable solvent

  • Copper-on-charcoal (Cu/C) catalyst

  • Flow chemistry system (pumps, reactor column, back pressure regulator)

  • Stainless steel column packed with Cu/C

Procedure:

  • Prepare a stock solution of tert-butyl 3-ethynylpiperidine-1-carboxylate (e.g., 0.13 M) and the corresponding azide (e.g., 0.10 M) in the chosen solvent (e.g., DCM).

  • Set up the flow chemistry system with a packed column of copper-on-charcoal catalyst.

  • Heat the catalytic column to the desired temperature (e.g., 110 °C).[1]

  • Pump the solution of reactants through the heated column at a defined flow rate (e.g., 0.75 mL/min) to achieve the desired residence time (e.g., ~129 seconds).[1]

  • Collect the output from the reactor. The product solution can be collected in fractions.

  • Evaporate the solvent from the collected solution to obtain the crude product.

  • The product is often of high purity, but can be further purified by recrystallization or column chromatography if needed.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the different synthetic methodologies.

Table 1: Comparison of Batch Synthesis Protocols for 1,2,3-Triazoles

ParameterProtocol 1 (CuI/DIPEA)Protocol 2 (CuSO₄/NaAsc)
Copper Source Copper(I) iodide (CuI)Copper(II) sulfate (CuSO₄·5H₂O)
Reducing Agent Not requiredSodium ascorbate
Base DIPEANot required
Ligand Not typically requiredTHPTA (recommended)
Solvent DMFt-BuOH/H₂O (1:1)
Temperature 0 °CRoom Temperature
Reaction Time 5 - 10 minutes1 - 24 hours
Typical Yield 90 - 98%85 - 95%
Work-up Precipitation and filtrationLiquid-liquid extraction
Purification Often minimalColumn chromatography may be needed

Table 2: Overview of Alternative Synthetic Methodologies

ParameterProtocol 3 (Continuous Flow)Metal-Free Synthesis (General)
Catalyst Copper-on-charcoal (heterogeneous)Base (e.g., LiOt-Bu)
Reactants Alkyne + Azideα,α-difluoro-N-tosylhydrazone + Amine
Solvent DCM, DMSOVaries (e.g., THF)
Temperature Elevated (e.g., 110 °C)Room Temperature to mild heating
Reaction Time Seconds to minutes (residence time)0.5 - 12 hours
Typical Yield >95%Good to excellent (up to 99%)
Key Advantage Scalability, safety, high purityAvoids residual metal contamination

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow from the synthesis of piperidine-containing 1,2,3-triazoles to their initial biological evaluation.

G cluster_synthesis Synthesis Stage cluster_screening Biological Evaluation Stage start Starting Materials (tert-butyl 3-ethynylpiperidine-1-carboxylate + Azide) reaction 1,3-Dipolar Cycloaddition (e.g., CuAAC) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization compound Pure 1,2,3-Triazole Derivative characterization->compound primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) compound->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., Cell-based Assays) hit_identification->secondary_screening Active lead_compound Lead Compound Identification secondary_screening->lead_compound G cluster_enzyme Target Enzyme compound Piperidine-Triazole Compound active_site Active Site compound->active_site enzyme Enzyme (e.g., DprE1, Thymidylate Synthase) product Product (Essential for Pathogen/Cell Survival) active_site->product Catalyzes conversion to inhibition Inhibition substrate Substrate substrate->active_site Binds to therapeutic_effect Therapeutic Effect (e.g., Antitubercular, Anticancer) product->therapeutic_effect

References

Method

Application Notes and Protocols: The Use of Tert-butyl 3-ethynylpiperidine-1-carboxylate in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 3-ethynylpiperidine-1-carboxylate as a rig...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 3-ethynylpiperidine-1-carboxylate as a rigid linker component in the development of Proteolysis Targeting Chimeras (PROTACs). The ethynyl functionality of this building block is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," enabling the efficient and modular synthesis of PROTAC libraries.[1][2]

This document will focus on a representative PROTAC, PROTAC-X , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. BRD4 is a key epigenetic reader and transcriptional regulator implicated in various cancers, making it a prime target for therapeutic intervention.[2][3]

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

PROTAC-X operates by hijacking the cell's ubiquitin-proteasome system. The molecule is heterobifunctional, with one end binding to BRD4 and the other to CRBN, a substrate receptor for the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of BRD4.[1] The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the oncogene c-MYC, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2]

PROTAC-X mediated degradation of BRD4.

Experimental Protocols

The following protocols outline the synthesis of PROTAC-X and the subsequent biological assays to evaluate its efficacy.

The synthesis of PROTAC-X is a modular process involving the preparation of an azide-functionalized BRD4 ligand (JQ1-azide) and an azide-functionalized CRBN ligand (Pomalidomide-azide), followed by a CuAAC reaction with tert-butyl 3-ethynylpiperidine-1-carboxylate which is first deprotected and then coupled to the other binding partner. For this representative synthesis, we will illustrate the click chemistry reaction between an alkyne-functionalized pomalidomide and an azide-functionalized JQ1 derivative, with the piperidine linker being part of the JQ1-linker fragment.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC-X Synthesis Workflow JQ1_COOH JQ1-COOH JQ1_Azide JQ1-Azide JQ1_COOH->JQ1_Azide Amide Coupling Linker_Amine H2N-(CH2)2-N3 Linker_Amine->JQ1_Azide PROTAC_X PROTAC_X JQ1_Azide->PROTAC_X CuAAC (Click Chemistry) Pomalidomide Pomalidomide Pomalidomide_Alkyne Pomalidomide_Alkyne Pomalidomide->Pomalidomide_Alkyne Alkylation Pomalidomide_Alkyne->PROTAC_X

General synthetic workflow for PROTAC-X.

Protocol 2.1.1: Synthesis of JQ1-azide

  • To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-azidoethan-1-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield JQ1-azide.

Protocol 2.1.2: Synthesis of Pomalidomide-alkyne (incorporating the piperidine linker)

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add a solution of tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate (1.1 eq) in DMF.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling, dilute the mixture with water and extract with dichloromethane (DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the intermediate by silica gel chromatography.

  • Treat the purified intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM at room temperature for 2 hours to remove the Boc protecting group.

  • Evaporate the solvent under reduced pressure.

  • To the deprotected intermediate in DMF, add tert-butyl 3-ethynylpiperidine-1-carboxylate (after conversion to a carboxylic acid via hydroboration/oxidation and subsequent activation) (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at room temperature for 12 hours.

  • Work up and purify as described in 2.1.1 to yield the pomalidomide-alkyne fragment.

Protocol 2.1.3: CuAAC "Click" Reaction to form PROTAC-X

  • In a reaction vial, dissolve JQ1-azide (1.0 eq) and the pomalidomide-alkyne fragment (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[4]

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude PROTAC-X by preparative HPLC.

This protocol is used to determine the dose-dependent degradation of BRD4 after treatment with PROTAC-X.[5][6]

Materials:

  • Cell line (e.g., MV4-11, a human leukemia cell line with high BRD4 expression)

  • PROTAC-X stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed MV4-11 cells in 6-well plates and allow them to adhere. Treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody, or use a separate gel for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the normalized BRD4 levels against the PROTAC-X concentration to determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Protocol 2.3.1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the proximity of BRD4 and CRBN induced by PROTAC-X.[7]

Materials:

  • Recombinant His-tagged BRD4 (BD1)

  • Recombinant GST-tagged CRBN/DDB1

  • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody labeled with a FRET acceptor (e.g., d2)

  • PROTAC-X

  • Assay buffer

  • Low-volume 384-well plates

Procedure:

  • Prepare a solution containing His-BRD4 and GST-CRBN/DDB1 in assay buffer.

  • Add increasing concentrations of PROTAC-X to the wells of a 384-well plate.

  • Add the protein mixture to the wells.

  • Add the anti-His-donor and anti-GST-acceptor antibodies.

  • Incubate the plate at room temperature, protected from light.

  • Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC-X concentration. A bell-shaped curve is typically observed, from which the ternary complex formation can be quantified.

Protocol 2.3.2: Surface Plasmon Resonance (SPR)

SPR can be used to measure the binding kinetics and affinity of the binary and ternary complexes.[8][9]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex (for immobilization)

  • Recombinant BRD4 (BD1)

  • PROTAC-X

  • SPR running buffer

Procedure:

  • Immobilization: Immobilize the VBC complex onto the sensor chip surface.

  • Binary Binding: Inject increasing concentrations of PROTAC-X over the chip surface to measure the binding kinetics to the E3 ligase.

  • Ternary Binding: Pre-incubate a fixed, saturating concentration of BRD4 with increasing concentrations of PROTAC-X. Inject these mixtures over the VBC-immobilized surface.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complex formation. Calculate the cooperativity factor (α = KD_binary / KD_ternary).

Data Presentation

The following tables summarize representative quantitative data that would be obtained from the described experiments for a successful BRD4-degrading PROTAC.

Table 1: In Vitro Degradation of BRD4 by PROTAC-X

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Timepoint (h)
MV4-115.2>9518
HeLa12.8>9018
22Rv18.5>9518

Table 2: Ternary Complex Formation and Binding Affinities of PROTAC-X

AssayParameterValue
HTRF EC₅₀ (nM)25.4
SPR KD (PROTAC-X to CRBN) (nM)150
KD (PROTAC-X to BRD4) (nM)85
KD (Ternary Complex) (nM)15
Cooperativity (α)5.7

Conclusion

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can be readily incorporated into linker structures via click chemistry. The representative data and protocols provided herein for the hypothetical BRD4-degrader, PROTAC-X, demonstrate a robust workflow for the development and characterization of novel protein degraders. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries to optimize linker length and composition, which are critical for achieving potent and selective protein degradation.

References

Application

Application of 1-BOC-3-ethynylpiperidine in Molecular Glue Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weak...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly.[1][2] In the context of targeted protein degradation (TPD), molecular glues facilitate the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4] This strategy has emerged as a powerful therapeutic modality to target proteins previously considered "undruggable."[2][5]

The building block 1-BOC-3-ethynylpiperidine is a versatile scaffold for the synthesis of molecular glue libraries. The piperidine ring can provide a rigid and favorable vector for orienting pharmacophores, while the ethynyl group serves as a valuable handle for chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the rapid diversification of molecular glue candidates.[6] The BOC (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis. This document provides detailed application notes and protocols for the conceptual design and evaluation of molecular glues derived from 1-BOC-3-ethynylpiperidine, with a focus on targeting the Cereblon (CRBN) E3 ligase.

Core Concepts and Design Strategy

The rational design of molecular glues is an evolving field, often guided by structural biology and iterative chemical synthesis. A common strategy for developing CRBN-based molecular glues involves a modular design incorporating three key components:

  • A CRBN-binding moiety: Typically derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, or pomalidomide.[7][8]

  • A linker element: This component, which can be derived from 1-BOC-3-ethynylpiperidine, positions the neo-substrate-binding moiety.

  • A neo-substrate-binding moiety: This part of the molecule interacts with the target protein, inducing the formation of a stable ternary complex (POI-glue-CRBN).

The 3-ethynylpiperidine scaffold can be incorporated as a rigid linker to optimize the presentation of the neo-substrate-binding moiety to the target protein, thereby enhancing the cooperativity and stability of the ternary complex.

Synthesis of a Hypothetical Molecular Glue (MG-1) from 1-BOC-3-ethynylpiperidine

This section outlines a conceptual synthetic route to a hypothetical molecular glue, MG-1 , designed to recruit a target protein to the CRBN E3 ligase. This synthesis utilizes a convergent approach, combining a CRBN-binding fragment with a target-binding fragment via the 1-BOC-3-ethynylpiperidine linker.

Diagram of Synthetic Workflow

cluster_0 CRBN Ligand Synthesis cluster_1 Linker Synthesis cluster_2 Target Ligand Synthesis cluster_3 Final Assembly (Click Chemistry) Pomalidomide azide Pomalidomide azide Click Reaction Click Reaction Pomalidomide azide->Click Reaction 1-BOC-3-ethynylpiperidine 1-BOC-3-ethynylpiperidine Deprotection Deprotection 1-BOC-3-ethynylpiperidine->Deprotection TFA, DCM 3-ethynylpiperidine 3-ethynylpiperidine Deprotection->3-ethynylpiperidine 3-ethynylpiperidine->Click Reaction Target binder with azide Target binder with azide Target binder with azide->Click Reaction CuSO4, Na-Ascorbate MG-1 MG-1 Click Reaction->MG-1 cluster_0 No Molecular Glue cluster_1 With Molecular Glue NanoLuc-POI_1 NanoLuc-POI No BRET No BRET HaloTag-CRBN_1 HaloTag-CRBN NanoLuc-POI_2 NanoLuc-POI Molecular Glue Molecular Glue NanoLuc-POI_2->Molecular Glue binds HaloTag-CRBN_2 HaloTag-CRBN HaloTag-CRBN_2->Molecular Glue binds BRET Signal BRET Signal Molecular Glue->BRET Signal induces proximity

References

Method

Application Notes: Tert-butyl 3-ethynylpiperidine-1-carboxylate as a Versatile Building Block for Novel GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the management of type 2 diabetes and related metabo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the management of type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1][2] Agonism of GPR119 directly stimulates glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[3] This dual action enhances the body's natural glucose control mechanisms, making GPR119 agonists a promising class of therapeutics.

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a key heterocyclic building block for the synthesis of novel GPR119 agonists. The ethynyl group provides a versatile handle for introducing a variety of substituents through reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This application note provides an overview of the signaling pathway, quantitative data for representative compounds, and detailed experimental protocols for the synthesis and evaluation of GPR119 agonists derived from this valuable building block.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately promotes the exocytosis of insulin- and GLP-1-containing vesicles.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase ATP ATP Gs->AC activates cAMP cAMP ATP->cAMP converts PKA PKA cAMP->PKA activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds

GPR119 signaling cascade upon agonist binding.

Data Presentation

The following table summarizes the in vitro potency of representative GPR119 agonists synthesized using a piperidine carboxylate building block, demonstrating the utility of this scaffold in achieving high receptor affinity. The data is derived from a study reporting the synthesis and evaluation of novel 1,2,3-triazolo piperidine carboxylate derivatives.[4]

Compound IDStructurehGPR119 EC50 (nM)
5e 4-fluorophenyl substituted triazole120
5g 4-chlorophenyl substituted triazole110
AR231453 (Reference) Known GPR119 Agonist150

Data extracted from Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126707.[4]

Experimental Protocols

Synthesis of a Representative GPR119 Agonist

This protocol describes a one-pot "click chemistry" approach to synthesize a 1,2,3-triazole-substituted piperidine GPR119 agonist from tert-butyl 3-ethynylpiperidine-1-carboxylate.

Synthesis_Workflow Start tert-butyl 3-ethynyl- piperidine-1-carboxylate Reaction One-Pot Click Chemistry (CuI, DIPEA, DMF) Start->Reaction Azide Aryl Azide Azide->Reaction Product tert-butyl 3-(1-aryl-1H-1,2,3- triazol-4-yl)piperidine-1-carboxylate Reaction->Product Purification Purification Product->Purification Final Final GPR119 Agonist Purification->Final

Workflow for the synthesis of a GPR119 agonist.

Materials:

  • tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Substituted aryl azide (e.g., 4-fluoro-azidobenzene)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (if necessary)

Procedure:

  • To a stirred solution of tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, add the substituted aryl azide (1.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) followed by CuI (10 mol%) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 5-10 minutes.[4]

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water and then with cold anhydrous diethyl ether.

  • Dry the product under vacuum to yield the final tert-butyl 3-(1-aryl-1H-1,2,3-triazol-4-yl)piperidine-1-carboxylate.

  • If necessary, purify the product further by column chromatography on silica gel.

In Vitro cAMP Accumulation Assay

This protocol outlines a method to determine the potency (EC50) of a test compound in stimulating cAMP production in a cell line stably expressing human GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX)

  • Test compound (GPR119 agonist)

  • Positive control (e.g., Forskolin or a known GPR119 agonist)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 2,000-5,000 cells per well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle control in assay buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal (e.g., HTRF ratio) against the logarithm of the agonist concentration.

    • Calculate the EC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

GLP-1 Secretion Assay

This protocol measures the ability of a GPR119 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • Human enteroendocrine NCI-H716 or murine GLUTag cell line

  • Cell culture medium

  • Assay Buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBB)

  • DPP-4 inhibitor

  • Test compound (GPR119 agonist)

  • Positive control (e.g., Forskolin)

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture and Seeding: Culture the enteroendocrine cells in a 96-well plate until they form a confluent monolayer.

  • Pre-incubation:

    • Gently wash the cells with assay buffer.

    • Pre-incubate the cells in assay buffer for 1-2 hours at 37°C to establish a basal secretion state.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh assay buffer containing various concentrations of the test compound, positive control, or vehicle control.

    • Incubate the plate at 37°C for 2 hours.

  • Supernatant Collection:

    • Carefully collect the supernatant from each well.

    • Immediately add a DPP-4 inhibitor to prevent GLP-1 degradation.

  • GLP-1 Measurement:

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Plot the GLP-1 concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of GPR119 Agonist from Building Block cAMP cAMP Accumulation Assay (Potency - EC50) Synthesis->cAMP GLP1 GLP-1 Secretion Assay (Functional Activity) cAMP->GLP1 Active Compounds OGTT Oral Glucose Tolerance Test (OGTT) (Efficacy) GLP1->OGTT Promising Candidates

Logical workflow for GPR119 agonist development.

Conclusion

Tert-butyl 3-ethynylpiperidine-1-carboxylate represents a valuable and versatile building block for the synthesis of novel GPR119 agonists. The protocols and data presented herein provide a framework for the design, synthesis, and evaluation of new chemical entities targeting GPR119. The straightforward "click chemistry" approach allows for the efficient generation of compound libraries, facilitating the exploration of structure-activity relationships and the identification of potent and efficacious GPR119 agonists for the potential treatment of type 2 diabetes. While many GPR119 agonists have shown promising preclinical data, translation to human clinical trials has been challenging.[5] Continued research and development in this area, utilizing versatile building blocks like tert-butyl 3-ethynylpiperidine-1-carboxylate, are crucial for realizing the full therapeutic potential of GPR119 agonism.

References

Application

The Piperidine Scaffold: A Versatile Tool in Modern Medicinal Chemistry and Drug Design

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal che...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design. The conformational flexibility of the piperidine ring and its ability to engage in various intermolecular interactions make it an ideal framework for the development of therapeutic agents across a wide spectrum of diseases. Piperidine derivatives have demonstrated remarkable efficacy as anticancer, antiviral, analgesic, anti-Alzheimer's, antipsychotic, and antimicrobial agents.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of piperidine derivatives, along with a summary of their quantitative structure-activity relationships (SAR) and the signaling pathways they modulate.

I. Synthesis of Bioactive Piperidine Derivatives

The synthesis of piperidine derivatives can be achieved through a variety of methods, including the functionalization of a pre-existing piperidine ring, the construction of the ring via cyclization reactions, and multicomponent reactions that assemble the core structure in a single step.[3]

Protocol 1: One-Pot Synthesis of Functionalized Piperid-4-ones via Four-Component Condensation

This protocol describes a one-pot synthesis of 2,6-disubstituted nonsymmetrical piperid-4-ones, which are valuable intermediates for the synthesis of various biologically active molecules.[4]

Materials:

  • Tosyl imine (1.0 equiv)

  • Methanol (MeOH)

  • Titanium tetrachloride (TiCl₄)

  • Diketene (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH) in a round-bottom flask, add titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Add diketene (1.2 equiv) to the reaction mixture.

  • Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

  • Continue stirring until the reaction is complete as indicated by TLC.

  • Work up the reaction mixture to isolate the 2,6-disubstituted nonsymmetrical piperid-4-one.[4]

II. Biological Evaluation of Piperidine Derivatives

A. Anticancer Activity

Piperidine derivatives have shown significant promise as anticancer agents by targeting various molecular pathways involved in cell proliferation, survival, and apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Quantitative Data: Anticancer Activity of Piperidine Derivatives

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/GI₅₀ (µM)Reference
EF24IκB Kinase (IKK)3,5-Bis(2-fluorobenzylidene)piperidin-4-one~35 (for NF-κB DNA binding)[8]
EF31IκB Kinase (IKK)3,5-Bis(2-pyridinylmethylidene)-4-piperidone~5 (for NF-κB DNA binding)[8]
Compound H7Hela (cervical), MDA-MB-231 (breast)Piperine derivative10.50 ± 3.74 (Hela), 11.86 ± 0.32 (MDA-MB-231)[9]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549 (lung)Quaternary piperidinium salt32.43[10][11]
Compound 10hAKT1, PC-3 (prostate)Piperidin-4-yl side chainPotent pan-AKT inhibitor[3]
B. Anti-Alzheimer's Disease Activity

A key strategy in the treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][10]

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[12][13][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (piperidine derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the following in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[12]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.[12]

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[12]

  • Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.[12]

  • Initiate Reaction: Add 10 µL of ATCI solution to the control and test sample wells.[12]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[12]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated by comparing the rate of the test sample to the control. Determine the IC50 value from a dose-response curve.[12]

Quantitative Data: Anti-Alzheimer's Activity of Piperidine Derivatives

Compound/SeriesTargetKey Structural Features for ActivityIC₅₀ (µM)Reference
DonepezilAcetylcholinesterase (AChE)N-benzylpiperidine moietyPotent inhibitor[2]
Compound PD07Cholinesterases (ChEs), BACE1Piperine-piperazine hybridSignificant inhibitory activity[15]
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesAcetylcholinesterase (AChE)Benzamide with piperidine coreVaries with substitution[10]
C. Analgesic Activity

Piperidine derivatives are well-known for their analgesic properties, often mediated through interaction with opioid receptors.

1. Hot Plate Test: This test measures the response latency of an animal to a noxious heat stimulus and is effective for centrally acting analgesics.[16][17]

  • Apparatus: A hot plate analgesia meter with a heated surface maintained at a constant temperature (e.g., 52-55°C).

  • Procedure:

    • Administer the test compound, a standard drug (e.g., morphine), or a vehicle to the animals (typically mice or rats).[18]

    • At various time points after administration, place the animal on the hot plate.

    • Record the latency time until the animal shows a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.[16][18]

    • An increase in latency time compared to the control group indicates an analgesic effect.

2. Tail-Flick Test: This test also measures the response to a thermal stimulus and is primarily a spinal reflex.[1][16]

  • Apparatus: A tail-flick analgesia meter that focuses a radiant heat source on the animal's tail.

  • Procedure:

    • Administer the test compound, standard, or vehicle.

    • At different time intervals, place the animal's tail over the heat source.

    • The time taken for the animal to flick its tail away from the heat is recorded as the reaction time. A cut-off time is also employed.[18]

    • An increased reaction time indicates analgesia.

3. Acetic Acid-Induced Writhing Test: This is a chemical method to induce visceral pain and is sensitive to peripherally acting analgesics.[19][20][21][22]

  • Procedure:

    • Administer the test compound, standard, or vehicle to mice.[19]

    • After a set period (e.g., 30-60 minutes), inject a solution of acetic acid (e.g., 0.6%) intraperitoneally.[21]

    • Observe the mice and count the number of "writhes" (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 10-20 minutes).[19][21]

    • A reduction in the number of writhes compared to the control group indicates analgesic activity.

This assay determines the binding affinity of a compound for the μ-opioid receptor using a competitive radioligand binding approach.[23][24]

Materials:

  • Cell membranes expressing the human μ-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO, a selective μ-opioid agonist)

  • Test compound (piperidine derivative)

  • Non-specific binding control (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus and glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with varying concentrations of the test compound.[23]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[23]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[23]

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[23]

Quantitative Data: Analgesic and Opioid Receptor Activity of Piperidine Derivatives

Compound/SeriesReceptor TargetAssayKi (nM) / IC₅₀ (nM)Reference
Morphineμ-opioid[³H]DAMGO binding3.0 (IC₅₀)[23]
NaloxoneOpioid (non-selective)[³H]DAMGO bindingUsed for non-specific binding[23][24]
DAMGOμ-opioid[³H]DAMGO binding0.35 (Kd)[25]

III. Signaling Pathways Modulated by Piperidine Derivatives

A. Anticancer Signaling Pathways

Piperidine derivatives can exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.

  • PI3K/Akt Signaling Pathway: This pathway is frequently overactive in cancer. Some piperidine derivatives act as inhibitors of Akt (also known as protein kinase B), a crucial node in this pathway, thereby suppressing downstream signaling that promotes cell survival and proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., GSK3β, mTORC1) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine Piperidine Derivative Piperidine->Akt Inhibits

Caption: PI3K/Akt signaling pathway and inhibition by piperidine derivatives.

  • NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation and cancer progression. Certain piperidine derivatives can inhibit this pathway by targeting IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

NFkB_Pathway Stimulus Stimulus (e.g., TNF-α) IKK_complex IKK Complex Stimulus->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_P P-IκBα IkBa->IkBa_P NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Transcription Piperidine Piperidine Derivative Piperidine->IKK_complex Inhibits APP_Processing_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase gamma_secretase->C99 Abeta Amyloid-β (Aβ) C99->Abeta Cleavage AICD AICD C99->AICD Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Piperidine Piperidine Derivative Piperidine->gamma_secretase Inhibits Drug_Discovery_Workflow Synthesis Synthesis of Piperidine Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) SAR->In_Vivo Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Target_Based_Screening Library Piperidine Derivative Library Primary_Assay Primary Assay (High-Throughput) Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Identifies Secondary_Assay Secondary Assays (Dose-Response, Selectivity) Hits->Secondary_Assay Validated in Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Lead_Compounds Lead Compounds Confirmed_Hits->Lead_Compounds Become

References

Method

Application Notes and Protocols for Bioconjugation with tert-butyl 3-ethynylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-butyl 3-ethynylpiperidine-1-carboxylate is a versatile bifunctional linker molecule employed in bioconjugation, particularly in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 3-ethynylpiperidine-1-carboxylate is a versatile bifunctional linker molecule employed in bioconjugation, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne group, which is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Additionally, the molecule features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which allows for subsequent deprotection and further functionalization, enabling a controlled and stepwise approach to bioconjugation.

The terminal alkyne facilitates the formation of a stable triazole linkage with an azide-modified biomolecule, a reaction known for its high efficiency, specificity, and biocompatibility. Following the initial conjugation, the Boc group can be removed under acidic conditions to reveal a secondary amine on the piperidine ring, which can then be used for further chemical modifications.

Core Principles and Applications

The primary application of tert-butyl 3-ethynylpiperidine-1-carboxylate in bioconjugation revolves around the CuAAC reaction. This reaction is a cornerstone of click chemistry, a concept that describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The CuAAC reaction between the terminal alkyne of the piperidine linker and an azide-functionalized biomolecule (such as a protein, antibody, or nucleic acid) proceeds efficiently in aqueous environments and at room temperature, making it ideal for biological applications.

Key Features:

  • Bioorthogonal Reaction: The alkyne and azide groups are largely unreactive within biological systems, ensuring that the conjugation reaction is highly specific and does not interfere with native cellular processes.

  • Stable Linkage: The resulting 1,2,3-triazole ring formed during the CuAAC reaction is chemically robust, providing a stable covalent link between the conjugated molecules.

  • Modular Synthesis: The presence of the Boc protecting group allows for a modular and sequential approach to synthesis. One part of a complex molecule can be attached via the alkyne, and after deprotection, a second component can be introduced at the piperidine nitrogen.

This linker is particularly valuable in the development of ADCs, where an antibody is first conjugated to the alkyne, and after deprotection, a cytotoxic drug can be attached to the piperidine. In PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Experimental Protocols

This section provides detailed protocols for the bioconjugation of an azide-modified biomolecule with tert-butyl 3-ethynylpiperidine-1-carboxylate via CuAAC, followed by the deprotection of the Boc group.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein (e.g., an antibody) with tert-butyl 3-ethynylpiperidine-1-carboxylate.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride solution (optional, to prevent oxidative damage to proteins, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography (SEC) columns, dialysis cassettes)

Procedure:

  • Preparation of Reagents:

    • Dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate in DMSO to prepare a stock solution (e.g., 10-50 mM).

    • Prepare a fresh solution of sodium ascorbate immediately before use.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein solution. The final protein concentration should typically be in the range of 1-10 mg/mL.

    • Add the stock solution of tert-butyl 3-ethynylpiperidine-1-carboxylate to the protein solution. A molar excess of the alkyne linker (e.g., 5-20 fold) relative to the protein is recommended.

    • If using, add aminoguanidine to the reaction mixture to a final concentration of 5 mM.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A typical ratio is 1:5 (CuSO₄:THPTA) to ensure the copper remains in its active Cu(I) state and to protect the biomolecule.

  • Initiation of the Reaction:

    • Add the premixed copper/ligand solution to the protein-alkyne mixture. The final concentration of CuSO₄ is typically between 50 and 250 µM.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Alternatively, the reaction can be carried out at 4°C overnight.

  • Purification:

    • Remove excess reagents, copper catalyst, and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration. The purification buffer should be chosen based on the stability of the conjugate (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling (e.g., drug-to-antibody ratio, DAR) using techniques such as mass spectrometry (MS), UV-Vis spectroscopy, or hydrophobic interaction chromatography (HIC).[1][][][4][5]

Illustrative Quantitative Data for CuAAC Bioconjugation

The following table provides representative data for a typical CuAAC reaction. Note that optimal conditions and outcomes will vary depending on the specific biomolecule and linker.

ParameterIllustrative Value
Reactants
Azide-Modified Antibody Concentration5 mg/mL (33 µM)
tert-butyl 3-ethynylpiperidine-1-carboxylate10-fold molar excess (330 µM)
Catalyst System
CuSO₄ Final Concentration100 µM
THPTA Final Concentration500 µM
Sodium Ascorbate Final Concentration5 mM
Reaction Conditions
SolventPBS, pH 7.4 with 5% DMSO
TemperatureRoom Temperature
Reaction Time2 hours
Outcome
Conjugation Yield> 90%
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0
Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group from the piperidine nitrogen of the bioconjugate.

Materials:

  • Boc-protected bioconjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Neutralization buffer (e.g., saturated sodium bicarbonate solution)

  • Brine

  • Anhydrous sodium sulfate

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Preparation of the Conjugate:

    • If the conjugate is in an aqueous buffer, it should be lyophilized or buffer-exchanged into a suitable organic-compatible solvent system if necessary, though direct treatment in aqueous acidic conditions can also be explored. For a robust deprotection, lyophilization is recommended.[6]

  • Deprotection Reaction:

    • Resuspend the lyophilized conjugate in a solution of 20-50% TFA in an anhydrous organic solvent like DCM.[6]

    • Incubate the reaction at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by LC-MS if a small molecule conjugate is used.

  • Work-up and Neutralization:

    • Remove the TFA and DCM by rotary evaporation or under a stream of nitrogen.

    • To neutralize any residual acid, the residue can be redissolved in a minimal amount of organic solvent and washed with a saturated sodium bicarbonate solution, followed by brine. This step may be challenging with large biomolecules, and direct buffer exchange is often preferred.

  • Purification:

    • For protein conjugates, the deprotected product is best purified by buffer exchange into a desired storage buffer (e.g., PBS) using size-exclusion chromatography or dialysis to remove TFA salts and any small molecule byproducts.

  • Characterization:

    • Confirm the removal of the Boc group by mass spectrometry, which will show a corresponding decrease in the molecular weight of the conjugate.

Illustrative Data for Boc Deprotection

ParameterIllustrative Condition/Value
Deprotection Reagent 50% Trifluoroacetic Acid in Dichloromethane
Reaction Time 30 minutes
Temperature Room Temperature
Deprotection Efficiency > 95%
Recovery of Protein > 90%

Visualizing the Workflow and Logic

CuAAC Bioconjugation Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing AzideProtein Azide-Modified Protein ReactionMix Combine Protein and Linker AzideProtein->ReactionMix AlkyneLinker tert-butyl 3-ethynyl- piperidine-1-carboxylate AlkyneLinker->ReactionMix Catalyst CuSO4/THPTA Premix Initiate Add Catalyst and Initiate with Ascorbate Catalyst->Initiate Reducer Fresh Sodium Ascorbate Reducer->Initiate ReactionMix->Initiate Incubate Incubate at RT Initiate->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Characterize Characterize (MS, HIC, UV-Vis) Purify->Characterize Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing BocConjugate Boc-Protected Conjugate Lyophilize Lyophilize (if aqueous) BocConjugate->Lyophilize AddTFA Resuspend in TFA/DCM Lyophilize->AddTFA Incubate Incubate at RT AddTFA->Incubate RemoveTFA Remove TFA/DCM Incubate->RemoveTFA Purify Purify/Buffer Exchange (e.g., SEC) RemoveTFA->Purify Characterize Characterize (MS) Purify->Characterize PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex binds PROTAC PROTAC (with deprotected linker) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex recruits Ubiquitination Polyubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation

References

Application

The Piperidine Scaffold: A Versatile Tool in Fragment-Based Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and has proven to be an exceptionally valuable fragment in the realm of Fragment-Based Drug Discovery (FBDD).[1] Its prevalence in numerous FDA-approved drugs is a testament to its status as a "privileged scaffold," owing to its favorable physicochemical properties, synthetic tractability, and ability to form key interactions with biological targets.[2] These application notes provide a detailed overview of the role of piperidine scaffolds in FBDD, complete with quantitative data, experimental protocols, and visualizations to guide researchers in leveraging this versatile chemical motif.

The Power of the Piperidine Fragment

The utility of the piperidine ring in FBDD stems from several key characteristics:

  • Structural Simplicity and 3D Shape: The piperidine ring provides a simple, low-molecular-weight starting point that can be readily modified. Its chair conformation allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional chemical space, a crucial aspect for targeting complex protein binding sites.[3][4]

  • Physicochemical Properties: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, allowing for the formation of strong ionic interactions with acidic residues in target proteins. This feature can significantly contribute to binding affinity.[1]

  • Synthetic Accessibility: A vast array of synthetic methods are available for the construction and functionalization of the piperidine core, facilitating the rapid generation of diverse fragment libraries and the subsequent optimization of hits.[5]

  • Improved Pharmacokinetics: The incorporation of a piperidine moiety can enhance the metabolic stability and improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[2]

Quantitative Analysis of Piperidine Fragments in FBDD

The success of an FBDD campaign relies on the careful analysis of quantitative data to guide the hit-to-lead optimization process. Key metrics include binding affinity (Kd, Ki, IC50) and ligand efficiency (LE). The following tables summarize representative data for piperidine-containing fragments and their evolution into more potent inhibitors for various drug targets.

Table 1: Piperidine Fragments and their Binding Affinities

TargetFragment/CompoundMethodKdKiIC50Ligand Efficiency (LE)Reference
PARP-1 Imidazo[4,5-c]pyridine-7-carboxamide derivativeEnzyme Assay8.6 ± 0.6 nM-[6]
PARP-1 Piperidine-based benzamide derivative (6a)Enzyme Assay8.33 nM-[7]
PARP-1 Piperidine-based benzamide derivative (15d)Enzyme Assay12.02 nM-[7]
BACE1 Aminobenzylpiperidine (ABP) fragmentTetheringWeak-[8]
BACE1 Elaborated ABP inhibitorEnzyme Assay1.83 µM-[8]
5-HT2A Receptor Benzoylpiperidine derivative (31)Radioligand Binding1.1 nM-[1]
5-HT2A Receptor Benzoylpiperidine derivative (33)Radioligand Binding2.4 nM-[1]
Sigma 1 Receptor (S1R) Piperidine/piperazine derivative (1)Radioligand Binding3.2 nM-

Note: Ligand Efficiency (LE) is calculated as LE = -RT * ln(Kd/Ki/IC50) / N, where N is the number of non-hydrogen atoms. The data for initial fragments is often characterized by weak affinity, and subsequent optimization leads to the more potent compounds shown.

Visualizing the FBDD Workflow and a Key Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical FBDD workflow and the PARP-1 signaling pathway, a key target for piperidine-based inhibitors.

FBDD_Workflow Fragment-Based Drug Discovery (FBDD) Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Fragment Screening Fragment Screening Fragment Library->Fragment Screening Biophysical Techniques Hit Identification Hit Identification Fragment Screening->Hit Identification Weak Binders Hit Validation Hit Validation Hit Identification->Hit Validation Orthogonal Methods Structural Biology Structural Biology Hit Validation->Structural Biology Binding Mode Structure-Based Design Structure-Based Design Structural Biology->Structure-Based Design SAR Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization Improve Affinity & Properties Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

PARP1_Signaling_Pathway PARP-1 Signaling in DNA Damage Repair cluster_damage DNA Damage cluster_recruitment Recruitment & Activation cluster_parpylation PARylation & Signaling cluster_repair DNA Repair cluster_inhibition Inhibition by Piperidine-Based Drugs DNA_Damage DNA Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment PARP1_Active Active PARP-1 PARP1->PARP1_Active Activation PAR Poly(ADP-ribose) (PAR) PARP1_Active->PAR Synthesizes DNA_Repair_Proteins DNA Repair Machinery (e.g., XRCC1, Ligase III) PAR->DNA_Repair_Proteins Recruits Repaired_DNA Repaired DNA DNA_Repair_Proteins->Repaired_DNA Mediates Piperidine_Inhibitor Piperidine-Based PARP Inhibitor Piperidine_Inhibitor->PARP1_Active Inhibits

Caption: The PARP-1 signaling pathway in DNA damage repair.

Experimental Protocols for FBDD

The following are detailed protocols for key biophysical techniques used in the screening and characterization of piperidine fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Both ligand-observed and protein-observed methods can be employed.

a) Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

  • Objective: To identify fragments that bind to a target protein by observing the transfer of saturation from the protein to the ligand.

  • Materials:

    • Target protein (typically 10-50 µM) in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D₂O).

    • Fragment library (individual fragments or cocktails at 100-500 µM).

    • NMR spectrometer equipped with a cryoprobe.

  • Protocol:

    • Sample Preparation: Prepare two samples for each fragment or cocktail: one with the target protein and one without (reference).

    • NMR Data Acquisition:

      • Acquire a 1D proton NMR spectrum of the reference sample.

      • Acquire an STD NMR spectrum of the sample containing the protein and fragment(s). This involves selectively saturating the protein resonances and observing the transfer of this saturation to the bound fragment.

    • Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum. Fragments that bind to the protein will show signals in the difference spectrum.

b) Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

  • Objective: To identify fragment binding and map the binding site by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum.

  • Materials:

    • ¹⁵N-labeled target protein (typically 100-300 µM) in NMR buffer.

    • Fragment library.

  • Protocol:

    • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Titration: Add aliquots of a concentrated stock solution of the fragment to the protein sample.

    • Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

    • Data Analysis: Overlay the spectra and identify residues whose peaks show significant chemical shift changes upon fragment binding. These residues are likely at or near the binding site.

X-ray Crystallography for Structural Characterization

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.

  • Objective: To determine the three-dimensional structure of a protein-fragment complex.

  • Materials:

    • Purified and highly concentrated target protein.

    • Crystallization screens and reagents.

    • Fragment library.

    • Synchrotron X-ray source.

  • Protocol:

    • Crystallization: Grow high-quality crystals of the target protein.

    • Soaking or Co-crystallization:

      • Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment.

      • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

    • Data Collection: Mount the crystal and collect X-ray diffraction data at a synchrotron source.

    • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-fragment complex. Refine the model to obtain a high-resolution structure.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.

  • Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).

  • Materials:

    • SPR instrument and sensor chips (e.g., CM5).

    • Purified target protein.

    • Fragment library.

    • Running buffer (e.g., HBS-EP+).

  • Protocol:

    • Protein Immobilization: Immobilize the target protein onto the sensor chip surface.

    • Fragment Injection: Inject a series of concentrations of the fragment over the sensor surface.

    • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Materials:

    • ITC instrument.

    • Purified target protein (in the sample cell, typically 10-50 µM).

    • Concentrated solution of the fragment (in the injection syringe, typically 10-20 times the protein concentration).

  • Protocol:

    • Sample Preparation: Prepare the protein and fragment solutions in identical, degassed buffer to minimize heats of dilution.

    • Titration: Perform a series of small injections of the fragment solution into the protein solution in the ITC cell.

    • Data Acquisition: Measure the heat released or absorbed after each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Conclusion

The piperidine scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable properties and synthetic accessibility make it an ideal starting point for the development of novel therapeutics. By employing a combination of sensitive biophysical techniques and a data-driven approach to optimization, researchers can effectively leverage the potential of piperidine fragments to discover and develop the next generation of innovative medicines.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CuAAC Reactions with tert-butyl 3-ethynylpiperidine-1-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimized protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction inv...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimized protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving the sterically demanding substrate, tert-butyl 3-ethynylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with tert-butyl 3-ethynylpiperidine-1-carboxylate showing low yield or failing completely?

A1: Low yields with this specific alkyne are often attributed to several factors:

  • Steric Hindrance: The bulky tert-butyl carbamate (Boc) group and the piperidine ring can sterically hinder the approach of the azide and the copper catalyst to the alkyne moiety. This may necessitate longer reaction times or elevated temperatures.[1]

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2] It can also disproportionate into Cu(0) and Cu(II).[2][3]

  • Poor Reagent Quality: Impurities in either the azide or alkyne starting materials can interfere with the reaction.[2] Azides, in particular, can be unstable.[2] It is also crucial to use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it degrades over time.[1][2]

  • Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, reducing its activity.[2][4] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[4][5]

Q2: What is the most common side reaction, and how can I minimize it?

A2: The most prevalent side reaction is the oxidative homocoupling of the alkyne, often called Glaser coupling, which leads to the formation of a diyne byproduct.[1][2] This consumes your starting material and complicates purification. To minimize this:

  • Use a Reducing Agent: Employ an adequate excess of a reducing agent like sodium ascorbate to maintain the copper catalyst in the active Cu(I) state.[1]

  • Degas Solutions: Thoroughly degas all solvents and solutions to remove dissolved oxygen.[1]

  • Use a Ligand: A suitable copper-chelating ligand will protect the Cu(I) catalyst from oxidation and disproportionation.[2]

Q3: Can the Boc protecting group on the piperidine interfere with the reaction?

A3: The Boc group itself is generally stable under typical CuAAC conditions. Its primary impact is steric, which can slow down the reaction rate. It is not known to directly interfere with the catalyst or participate in side reactions.

Q4: Which ligands are recommended for a sterically hindered alkyne like this one?

A4: The choice of ligand is critical. Tris(triazolylmethyl)amine-based ligands are highly effective. For sterically hindered substrates, ligands that strongly accelerate the reaction are preferred.

  • TBTA (Tris(benzyltriazolylmethyl)amine) is effective in organic solvents but has poor water solubility.[6]

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble analogue, making it ideal for aqueous media and bioconjugation.[6][7]

  • BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) is a highly effective and biocompatible ligand that has shown superior performance in accelerating reactions, even at low copper concentrations.[6] For particularly challenging or sterically hindered reactions, specialized N-heterocyclic carbene (NHC) copper complexes have also been shown to be highly effective.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Copper CatalystPrepare sodium ascorbate solution fresh for each experiment.[1][2] Ensure all buffers and solvents are degassed.[1] Use an inert atmosphere (Nitrogen or Argon) if possible.[2]
Steric HindranceIncrease the reaction time. Consider raising the temperature moderately (e.g., to 30-40 °C).[1] Ensure an efficient accelerating ligand is used.
Interfering SubstancesAvoid Tris-based buffers.[1][4] If DTT or other reducing agents are present in a biological sample, remove them via buffer exchange before the reaction.[1]
Reaction is Very Slow Suboptimal Ligand/Copper RatioA ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) state.[1][2] For some advanced ligands, this ratio may be lower.[5]
Low Reactant ConcentrationIf possible, increase the concentration of both the azide and the alkyne. Reactions are significantly slower at concentrations below 10 µM.[2]
Inappropriate SolventFor organic-soluble substrates, a mixture like tert-Butanol/water (1:1) is common.[6] Solvents like DMSO or DMF can also be effective and may help overcome steric issues by preventing inhibitory copper-ligand interactions.[9]
Multiple Unexpected Products Oxidative Homocoupling (Glaser Coupling)Increase the concentration of sodium ascorbate (e.g., from 5 to 10 equivalents relative to copper). Ensure rigorous degassing of all solutions.
Reaction with Thiols (in bioconjugation)If working with proteins containing free cysteines, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[1]
Difficulty Purifying Product Excess Copper CatalystAt the end of the reaction, add a copper chelator like EDTA to quench the catalyst before purification.[1]

Data Presentation: Parameter Optimization

Table 1: Ligand Selection Guide

LigandRecommended Solvent(s)Key Characteristics
TBTA t-BuOH/H₂O, THF, DichloromethaneOne of the first widely used ligands; highly effective but has poor aqueous solubility.[6]
THPTA Aqueous Buffers (Phosphate, HEPES)Water-soluble and ideal for bioconjugation; protects biomolecules from copper-mediated damage.[6][7]
BTTAA Aqueous BuffersSuperior reaction acceleration, even at low copper concentrations; highly biocompatible.[6]
BCS Aqueous BuffersWater-soluble phenanthroline-based ligand that effectively stabilizes Cu(I).[6]

Table 2: Typical Reaction Parameters

ParameterRecommended RangeNotes
Alkyne:Azide Ratio 1:1.1 to 1.1:1A slight excess of one reagent can help drive the reaction to completion.
Copper Source (CuSO₄) 1-5 mol%Higher loading may be needed for hindered substrates.
Reducing Agent (NaAsc) 5-10 equivalents (relative to Cu)Must be prepared fresh. Higher excess minimizes homocoupling.
Ligand:Copper Ratio 2:1 to 5:1A 5:1 ratio is common for THPTA to ensure catalyst stability.[2][10]
Temperature Room Temperature to 40 °CIncreased temperature can help overcome the activation barrier for sterically hindered substrates.[3]
Solvent t-BuOH/H₂O (1:1), DMSO, DMF, Aqueous Buffer (pH 7-8)Solvent choice depends on substrate solubility.[11][12] Avoid Tris buffers.[4]

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Organic/Aqueous Mixture

This protocol is suitable for reactions where substrates are soluble in common organic solvents.

Materials:

  • tert-butyl 3-ethynylpiperidine-1-carboxylate

  • Azide partner

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • tert-Butanol (t-BuOH) and Deionized water (degassed)

Procedure:

  • In a reaction vessel, dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 equivalent) and the azide partner (1.1 equivalents) in a 1:1 mixture of degassed t-BuOH and deionized water.

  • Add TBTA (0.05 equivalents, i.e., 5 mol%).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

  • Add the CuSO₄·5H₂O (0.01 to 0.05 equivalents) to the main reaction vessel and stir for 1 minute.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this sterically hindered alkyne, allow for extended reaction times (4-24 hours).

  • Upon completion, quench the reaction by adding a solution of EDTA.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and purify by column chromatography.

Protocol 2: Optimized Procedure for Aqueous Conditions (e.g., Bioconjugation)

This protocol is ideal for water-soluble azides and applications requiring biocompatible conditions.

Materials:

  • tert-butyl 3-ethynylpiperidine-1-carboxylate (dissolved in a minimal amount of DMSO)

  • Water-soluble azide partner

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Phosphate buffer (100 mM, pH 7.4, degassed)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: 10 mM in DMSO.

    • Azide: 10 mM in degassed phosphate buffer.

    • CuSO₄: 20 mM in deionized water.[2]

    • THPTA: 100 mM in deionized water (corresponds to a 5:1 ligand:copper ratio).

    • Sodium Ascorbate: 1 M in deionized water (must be prepared fresh).[2]

  • Reaction Setup (Example for 1 mL final volume):

    • In a microcentrifuge tube, add the azide solution to achieve the desired final concentration.

    • Add the alkyne stock solution (e.g., 10 µL for a final concentration of 100 µM).

    • Prepare the catalyst premix: in a separate tube, add 12.5 µL of the 100 mM THPTA solution to 12.5 µL of the 20 mM CuSO₄ solution. Mix gently and let it stand for 1 minute.

    • Add the 25 µL of catalyst premix to the azide/alkyne mixture.

    • Initiate the reaction by adding 5 µL of the fresh 1 M sodium ascorbate solution.

    • Incubate the reaction at room temperature, or at 37 °C to accelerate, with gentle agitation for 1-4 hours.

  • Quenching and Purification:

    • If necessary, stop the reaction by adding a copper chelator such as EDTA.[1]

    • Purify the product using a method appropriate for the conjugate (e.g., size exclusion chromatography, dialysis, or precipitation).

Visual Troubleshooting Workflow

CuAAC_Troubleshooting start Observed Problem: Low Yield / Slow Reaction cause1 Potential Cause: Catalyst Inactivation start->cause1 cause2 Potential Cause: Steric Hindrance start->cause2 cause3 Potential Cause: Suboptimal Conditions start->cause3 solution1a Solution: Use Fresh NaAsc Solution cause1->solution1a solution1b Solution: Degas All Solvents/Buffers cause1->solution1b solution1c Solution: Use 5:1 Ligand:Cu Ratio cause1->solution1c solution2a Solution: Increase Reaction Time (4-24h) cause2->solution2a solution2b Solution: Increase Temperature (30-40°C) cause2->solution2b solution2c Solution: Use High-Activity Ligand (e.g., BTTAA) cause2->solution2c solution3a Solution: Adjust Solvent System (e.g., add DMSO) cause3->solution3a solution3b Solution: Avoid Tris Buffers cause3->solution3b solution3c Solution: Increase Reactant Concentration cause3->solution3c

A troubleshooting workflow for low yield in CuAAC reactions.

References

Optimization

Technical Support Center: Troubleshooting Side Reactions of Terminal Alkynes in Click Chemistry

Welcome to the Technical Support Center for troubleshooting side reactions in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This resource is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting side reactions in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring high-yield and clean reactions.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction is showing a significant amount of a byproduct with a mass corresponding to a dimer of my alkyne. What is happening?

A1: You are likely observing the oxidative homocoupling of your terminal alkyne, a common side reaction known as Glaser coupling.[1][2][3][4] This reaction leads to the formation of a symmetrical 1,3-diyne (R-C≡C-C≡C-R), consuming your alkyne starting material and reducing the yield of the desired triazole product.[1][3] This occurs when the active Cu(I) catalyst is oxidized to Cu(II), which can then mediate the dimerization of the alkyne.[2][4] The presence of oxygen is a key factor in promoting this side reaction.[2][5]

Q2: How can I prevent or minimize Glaser coupling in my CuAAC reaction?

A2: Several strategies can be employed to suppress Glaser coupling:

  • Maintain a Reducing Environment: The most effective method is to include an excess of a reducing agent to keep the copper in its active Cu(I) state.[2][4][6] Sodium ascorbate is the most commonly used reducing agent for this purpose.[7][8][9] It is crucial to use a freshly prepared solution as it can oxidize over time.[3]

  • Deoxygenate Reaction Mixtures: Thoroughly degassing your solvents and reaction mixture can significantly reduce the oxidation of Cu(I) and thus minimize homocoupling.[4][9]

  • Use a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, preventing its oxidation and increasing reaction rates.[3][5][7] A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[3][5]

  • Control Reaction Temperature: In some cases, maintaining a low temperature during reaction workup can help prevent Glaser coupling, which may occur upon exposure to air.[2][6]

Q3: My reaction is sluggish or fails completely, even with fresh reagents. What could be the issue?

A3: Several factors can lead to low or no yield in CuAAC reactions:

  • Catalyst Inactivation/Poisoning: The Cu(I) catalyst is sensitive and can be inactivated by oxidation to Cu(II) or by coordination with certain functional groups or buffer components.[3][9][10][11]

    • Inhibitory Buffer Components: Buffers containing chelating agents like Tris can bind to the copper catalyst and inhibit its activity.[3][5][7] High concentrations of chloride ions (>0.2 M) can also be problematic.[5][7] It is advisable to use buffers like phosphate, HEPES, or MOPS.[5]

    • Thiol-Containing Molecules: Free thiols, such as those in cysteine residues or glutathione, can bind strongly to copper and sequester the catalyst.[4][7]

  • Poor Reagent Quality or Stability: Ensure the purity of your alkyne and azide. Some azides can be unstable.[3]

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne (generally below 10 µM) can significantly slow down the reaction rate.[3]

  • Inaccessibility of the Alkyne/Azide: In bioconjugation, the reactive group might be buried within the hydrophobic core of a biomolecule, making it inaccessible.[5][7] Performing the reaction in the presence of denaturing agents like DMSO might be necessary.[5][7]

Q4: I am working with a sensitive protein and observe degradation or aggregation during the CuAAC reaction. What is the cause and how can I prevent it?

A4: The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS).[8][12] These ROS can lead to oxidative damage of sensitive amino acid residues (e.g., histidine, arginine) or cause intermolecular cross-linking, resulting in protein degradation and aggregation.[8][12] To mitigate this:

  • Minimize Oxygen Exposure: Capping the reaction tube and minimizing agitation can reduce the generation of ROS.[5]

  • Use Protective Additives: The ligand THPTA not only accelerates the reaction but also acts as a sacrificial reductant, protecting biomolecules from oxidation.[7] Aminoguanidine can be added to suppress side reactions between dehydroascorbate (an oxidation product of ascorbate) and arginine residues.[5][7][8]

  • Optimize Catalyst Concentration: Use the lowest effective concentration of the copper catalyst.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during CuAAC reactions.

Problem: Low or No Yield of Triazole Product
Potential Cause Suggested Solution Citation
Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) Use a fresh, excess solution of a reducing agent like sodium ascorbate. Degas all solutions thoroughly. Work under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive reactions.[3][4][9][12]
Catalyst Poisoning by Buffer/Additives Avoid Tris buffers and high concentrations (>0.2M) of chloride. Use buffers like HEPES, MOPS, or phosphate. If thiols (e.g., from cysteine, glutathione) are present, consider using an excess of the copper catalyst or adding sacrificial metals like Zn(II) or Ni(II).[3][5][7]
Poor Reagent Quality/Decomposition Verify the purity of alkyne and azide starting materials (e.g., by NMR or MS). Use fresh reagents.[3]
Inaccessible Reactive Groups (Bioconjugation) Add a co-solvent like DMSO (up to 10%) to improve solubility and disrupt hydrophobic interactions that may hide the reactive moiety.[5][7]
Low Reactant Concentration Ensure that the concentrations of both the azide and alkyne are sufficiently high (generally >10 µM).[3]
Problem: Presence of Alkyne Homodimer (Glaser Coupling Product)
Potential Cause Suggested Solution Citation
Presence of Oxygen Thoroughly degas all reaction components (solvents, stock solutions) before initiating the reaction. Capping the reaction vessel is recommended.[4][5]
Insufficient Reducing Agent Increase the concentration of sodium ascorbate. Ensure the ascorbate solution is freshly prepared.[2][6]
Unstabilized Copper Catalyst Use a stabilizing ligand such as THPTA, typically at a 5:1 ligand-to-copper ratio.[5][7]
Reaction Conditions Favoring Oxidation If the reaction is performed open to the air, especially during workup, consider cooling the reaction mixture to below -28°C before exposure to air and maintaining a low temperature.[2][6]
Problem: Degradation of Biomolecules (Proteins, Peptides, DNA)
Potential Cause Suggested Solution Citation
Generation of Reactive Oxygen Species (ROS) Minimize agitation and keep the reaction vessel capped to limit oxygen ingress. Use the ligand THPTA, which acts as a sacrificial reductant. Add aminoguanidine to protect arginine residues from modification by ascorbate oxidation byproducts.[5][7][8][12]
Direct Cu(II)-mediated Damage Ensure a sufficient excess of reducing agent and ligand to keep copper in the less damaging Cu(I) state.[13]

Quantitative Data Summary

The extent of side reactions is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported quantitative data on Glaser coupling.

System Side Reaction Extent of Side Product Conditions Favoring Side Reaction Citation
Alkyne-functional polymers synthesized by ATRPAlkyne-Alkyne (Glaser) CouplingUp to 20% of the polymer producedPost-polymerization workup upon exposure to air.[2][6]
CuAAC for surfactant synthesisAlkyne Dimerization43% yield of dimerHigher temperatures (refluxing toluene/water).[14]

Experimental Protocols

Protocol 1: General Procedure for a CuAAC Reaction to Minimize Side Reactions

This protocol is designed for a standard small-molecule or bioconjugation reaction.

1. Preparation of Stock Solutions:

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[7]

  • Ligand (THPTA): Prepare a 50 mM stock solution in deionized water.[4][7]

  • Azide Compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).[4]

  • Alkyne-modified Substrate: Prepare a 1 mM stock solution in an appropriate buffer (e.g., phosphate buffer, pH 7).[4]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh for each experiment. [4][7]

2. Reaction Setup (for a 500 µL final volume):

  • In a microcentrifuge tube, combine the following in order:

    • 432.5 µL of the alkyne-modified substrate solution (final concentration will be adjusted based on this volume).

    • 10 µL of the 10 mM azide stock solution (final concentration: 0.2 mM).

  • Prepare the Catalyst Premix: In a separate tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let it sit for 1-2 minutes. This creates a 1:5 copper-to-ligand ratio.[5][7]

  • Add the 7.5 µL of the catalyst premix to the reaction tube containing the alkyne and azide. (Final concentrations: 0.1 mM CuSO₄, 0.5 mM THPTA).[5]

  • Initiate the Reaction: Add 50 µL of the freshly prepared 100 mM sodium ascorbate solution. (Final concentration: 10 mM).

  • Gently mix the reaction by inverting the tube several times. Do not vortex vigorously if biomolecules are sensitive.[5]

3. Incubation:

  • Close the tube to minimize oxygen exposure.[5][7]

  • Incubate at room temperature for 1-2 hours. The reaction can be placed on a slow rotator.[4][7]

4. Quenching and Purification (Optional):

  • If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.[5]

  • Purify the product using an appropriate method (e.g., dialysis, size exclusion chromatography, or precipitation) to remove excess reagents and the copper catalyst.[4]

Visualizations

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I) Acetylide Cu(I) Acetylide CuI->Acetylide + Alkyne - H+ CuII Cu(II) (Inactive) CuI->CuII Oxidation (O2) Alkyne Terminal Alkyne (R-C≡CH) Azide Azide (R'-N3) Triazole_Cu Copper Triazolide Intermediate Acetylide->Triazole_Cu + Azide Triazole_Cu->CuI Releases Product Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H+ CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Glaser_Coupling cluster_glaser Glaser Coupling Side Reaction Alkyne1 2x Terminal Alkyne (R-C≡CH) Acetylide Cu(I) Acetylide Alkyne1->Acetylide CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuI->Acetylide Forms O2 Oxygen (O2) O2->CuI Oxidizes Dimer 1,3-Diyne Product (R-C≡C-C≡C-R) Acetylide->Dimer Oxidative Coupling

Caption: Mechanism of the Glaser coupling side reaction.

Troubleshooting_Workflow Start Experiment Issue Issue_Yield Low/No Yield? Start->Issue_Yield Issue_SideProduct Alkyne Dimer? Issue_Yield->Issue_SideProduct No Cause_Catalyst Catalyst Inactivation or Poisoning Issue_Yield->Cause_Catalyst Yes Cause_Reagent Poor Reagent Quality Issue_Yield->Cause_Reagent Yes Issue_Degradation Biomolecule Degradation? Issue_SideProduct->Issue_Degradation No Cause_Oxygen Oxygen Present Issue_SideProduct->Cause_Oxygen Yes Cause_ROS ROS Generation Issue_Degradation->Cause_ROS Yes Sol_Catalyst Check Reducing Agent Change Buffer Use Ligand (THPTA) Cause_Catalyst->Sol_Catalyst Sol_Reagent Verify Reagent Purity Cause_Reagent->Sol_Reagent Sol_Oxygen Degas Solutions Use Inert Atmosphere Cause_Oxygen->Sol_Oxygen Sol_ROS Minimize O2 Exposure Use Protective Additives Cause_ROS->Sol_ROS

Caption: Troubleshooting workflow for common CuAAC side reactions.

References

Troubleshooting

Technical Support Center: Stability of the Boc Protecting Group Under Click Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the stability of the tert-butyloxycarbonyl (Boc) protecting group under various click reaction conditions...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of the tert-butyloxycarbonyl (Boc) protecting group under various click reaction conditions. Below, you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group generally stable under click reaction conditions?

A1: Yes, the Boc protecting group is renowned for its stability in basic, nucleophilic, and reductive environments, making it compatible with the reaction conditions of the most common click chemistry reactions.[1] It is, however, sensitive to acidic conditions.[1]

Q2: How stable is the Boc group under Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions?

A2: The Boc group is generally stable under standard CuAAC conditions. These reactions are typically performed in a neutral to slightly basic pH range (pH 4-12) and at room temperature, which is well-tolerated by the Boc group.[2][] The reagents used, such as a copper(II) sulfate precursor with a reducing agent like sodium ascorbate, and a copper-stabilizing ligand (e.g., THPTA or TBTA), do not promote the acidic cleavage of the Boc group.[4][5][6]

Q3: Can the Boc group be cleaved during a RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) reaction?

A3: The Boc group is stable under the conditions typically employed for RuAAC reactions. These reactions are catalyzed by ruthenium complexes, such as [Cp*RuCl] compounds, and are often carried out in non-protic solvents, sometimes with heating.[7][8] These conditions are not acidic enough to cause significant cleavage of the Boc group. Successful syntheses of Boc-protected triazole amino acids via RuAAC have been reported, demonstrating the compatibility of this protecting group.[7]

Q4: What is the stability of the Boc group in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A4: The Boc group is highly stable under the metal-free and mild conditions of SPAAC.[] This bioorthogonal reaction is driven by the ring strain of cyclooctynes and proceeds efficiently at physiological temperature and pH in aqueous environments without the need for catalysts that could affect the Boc group.[10]

Q5: Are there any specific conditions to avoid when performing click reactions on Boc-protected substrates?

A5: The primary concern is the avoidance of acidic conditions. Any additives or co-solvents that could lower the pH of the reaction mixture should be used with caution. While standard click reaction protocols are generally safe for the Boc group, prolonged reaction times at elevated temperatures in the presence of even weakly acidic species could potentially lead to some degree of deprotection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Partial or complete loss of the Boc group during CuAAC. Accidental acidification of the reaction mixture. The use of a co-solvent that may contain acidic impurities.Ensure all reagents and solvents are neutral. Buffer the reaction mixture if necessary. Use high-purity solvents.
Unexpected side products are observed. In CuAAC, the copper catalyst may interact with other functional groups. In some cases, the tert-butyl cation from unintended deprotection can alkylate nucleophilic sites.[11]Use a copper-chelating ligand like THPTA or TBTA to minimize side reactions.[4][5] If deprotection is suspected, run the reaction at a lower temperature and for a shorter duration.
Low yield of the desired click product with the Boc group intact. Incomplete reaction due to steric hindrance from the bulky Boc group or poor solubility.Increase the concentration of reactants or the reaction time. Choose a solvent system that ensures the solubility of all components. For Boc-protected amino acids that are zwitterionic and poorly soluble, consider running the reaction in an aqueous solution with a base to improve solubility.[12]
Difficulty in purifying the Boc-protected product. The product may have similar polarity to the starting materials or byproducts.Optimize chromatographic conditions. If the Boc group is unintentionally removed, the polarity of the product will change significantly, which can be exploited for separation.

Data Presentation: Stability of the Boc Group in Click Reactions

Click Reaction Type Typical Conditions Boc Group Stability Potential for Cleavage
CuAAC CuSO₄, Sodium Ascorbate, Ligand (THPTA/TBTA), Water/tBuOH or THF, RT, pH 4-12[2][]HighLow; avoid acidic additives.
RuAAC [CpRuCl(COD)] or [CpRuCl(PPh₃)₂], Benzene or THF, RT to 80°C[7][8]HighVery low; conditions are generally non-acidic.
SPAAC Strained alkyne (e.g., DBCO, BCN), Physiological pH, RT[][10]Very HighExtremely low; metal-free and neutral conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC on a Boc-Protected Substrate

This protocol describes a general method for the copper-catalyzed cycloaddition of a Boc-protected alkyne with an azide-containing molecule.[4][5][6]

Materials:

  • Boc-protected alkyne (1.0 eq)

  • Azide-containing molecule (1.0-1.2 eq)

  • Copper(II) sulfate (CuSO₄) (0.1-0.2 eq)

  • Sodium ascorbate (0.5-1.0 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (0.2-1.0 eq)

  • Solvent: 1:1 mixture of deionized water and tert-butanol or THF

  • EDTA solution (for workup)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Boc-protected alkyne in THF or DMF.

    • Prepare a 10 mM stock solution of the azide in the same solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of the ligand (THPTA in water or TBTA in DMSO/tBuOH).

  • Reaction Setup:

    • In a reaction vial, add the Boc-protected alkyne and the azide.

    • Add the solvent to achieve a final alkyne concentration of 1-10 mM.

    • Add the CuSO₄ solution followed by the ligand solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an EDTA solution to remove copper ions, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for SPAAC with a Boc-Protected Substrate

This protocol provides a general method for the strain-promoted cycloaddition of a Boc-protected azide with a strained alkyne.

Materials:

  • Boc-protected azide (1.0 eq)

  • Strained alkyne (e.g., DBCO or BCN) (1.0-1.5 eq)

  • Solvent: PBS buffer (pH 7.4) or a mixture of PBS and a water-miscible organic solvent (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Boc-protected azide in DMSO or DMF.

    • Prepare a 10 mM stock solution of the strained alkyne in the same solvent.

  • Reaction Setup:

    • In a reaction vial, dissolve the strained alkyne in the reaction solvent.

    • Add the stock solution of the Boc-protected azide.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the reactivity of the strained alkyne.

  • Work-up and Purification:

    • For many applications with biomolecules, the product can be used directly or purified by size exclusion chromatography or dialysis.

    • For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.

Visualizations

Click_Reaction_Pathways cluster_CuAAC CuAAC cluster_RuAAC RuAAC cluster_SPAAC SPAAC CuAAC_Alkyne Boc-R1-Alkyne CuAAC_Product Boc-R1-Triazole-R2 CuAAC_Alkyne->CuAAC_Product Cu(I), Ligand, Ascorbate CuAAC_Azide N3-R2 CuAAC_Azide->CuAAC_Product RuAAC_Alkyne Boc-R1-Alkyne RuAAC_Product Boc-R1-Triazole-R2 (1,5-isomer) RuAAC_Alkyne->RuAAC_Product [Cp*RuCl] RuAAC_Azide N3-R2 RuAAC_Azide->RuAAC_Product SPAAC_Alkyne Boc-R1-Strained Alkyne SPAAC_Product Boc-R1-Triazole-R2 SPAAC_Alkyne->SPAAC_Product No Catalyst SPAAC_Azide N3-R2 SPAAC_Azide->SPAAC_Product

Caption: Click reaction pathways with a Boc-protected substrate.

Troubleshooting_Workflow Start Click Reaction with Boc-Protected Substrate Check_Completion Reaction Incomplete? Start->Check_Completion Check_Boc Boc Group Cleaved? Check_Completion->Check_Boc No Increase_Time_Conc Increase reaction time or concentration Check_Completion->Increase_Time_Conc Yes Check_pH Check pH of reaction mixture Check_Boc->Check_pH Yes Success Successful Reaction Check_Boc->Success No Increase_Time_Conc->Start Check_Solubility Check solubility of reactants Check_Solubility->Start Use_Pure_Solvents Use high-purity, neutral solvents Check_pH->Use_Pure_Solvents Lower_Temp Lower reaction temperature Use_Pure_Solvents->Lower_Temp Lower_Temp->Start

Caption: Troubleshooting workflow for click reactions on Boc-protected substrates.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of 1-BOC-3-ethynylpiperidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-BOC-3-ethynylpiperidine in aqueous media during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-BOC-3-ethynylpiperidine poorly soluble in aqueous buffers?

A1: 1-BOC-3-ethynylpiperidine possesses a lipophilic (fat-loving) nature, primarily due to the presence of the tert-butoxycarbonyl (BOC) protecting group and the piperidine ring. This chemical structure results in low affinity for polar solvents like water and aqueous buffers, leading to poor solubility. Compounds with a high octanol-water partition coefficient (LogP), like many BOC-protected amines, tend to be poorly soluble in water.

Q2: I observe precipitation when diluting my DMSO stock solution of 1-BOC-3-ethynylpiperidine into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (in this case, DMSO) is not sufficient to keep the compound dissolved in the final aqueous solution. To mitigate this, consider the following:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[1]

  • Use a Stepwise Dilution: Perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay medium.

  • Employ Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.[2]

Q3: Can I use pH adjustment to improve the solubility of 1-BOC-3-ethynylpiperidine?

A3: The BOC-protecting group is acid-labile and can be removed under acidic conditions (e.g., using trifluoroacetic acid or strong mineral acids), which would fundamentally change your molecule. Therefore, significant pH reduction is not a viable strategy for improving the solubility of the intact 1-BOC-3-ethynylpiperidine. While the piperidine nitrogen has basic properties, it is protected by the BOC group, rendering it non-ionizable under typical pH adjustments. Therefore, altering the pH is unlikely to significantly improve its aqueous solubility.

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are an excellent choice when you need to increase the apparent aqueous solubility of a compound without using co-solvents that might interfere with your experiment. These cyclic oligosaccharides have a hydrophobic interior that can encapsulate lipophilic molecules like 1-BOC-3-ethynylpiperidine, while their hydrophilic exterior allows the complex to dissolve in water.[3][4] This is particularly useful for in vivo studies or sensitive cell-based assays.

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution During Assay Preparation

This is a frequent challenge when working with lipophilic compounds. The following workflow provides a systematic approach to resolving this issue.

A Initial Observation: Compound precipitates upon dilution of DMSO stock into aqueous buffer. B Step 1: Optimize Co-solvent Concentration - Determine max tolerable DMSO % in assay. - Prepare dilutions to not exceed this limit. A->B E Solution Stable? Proceed with experiment. B->E Yes F Issue Persists B->F No C Step 2: Introduce a Surfactant - Add a low concentration of Tween® 80 or Pluronic® F-68 to the aqueous buffer. C->E Yes C->F No D Step 3: Employ Cyclodextrins - Prepare an inclusion complex with HP-β-CD or SBE-β-CD. D->E Yes F->C F->D A Problem: Low or variable biological activity observed. B Hypothesis: Poor aqueous solubility is limiting the effective compound concentration. A->B C Verification: Visually inspect assay plates for precipitation. Quantify compound concentration in media via HPLC. B->C D Solubilization Strategy Selection C->D E Co-solvent Approach: - Increase final DMSO concentration (if possible). - Test other co-solvents (e.g., ethanol, PEG 400). D->E F Cyclodextrin Approach: - Prepare a stock solution of the compound complexed with HP-β-CD. D->F G Re-run Assay & Analyze Data E->G F->G cluster_0 Co-solvent Method cluster_1 Cyclodextrin Method A Dissolve compound in 100% DMSO (High Concentration Stock) B Perform serial dilutions in 100% DMSO A->B C Add dropwise to aqueous buffer while vortexing B->C D Prepare aqueous solution of HP-β-CD E Add solid compound to HP-β-CD solution D->E F Stir for 1-24 hours to form complex E->F

References

Troubleshooting

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Welcome to the technical support center for minimizing copper contamination in CuAAC reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing copper contamination in CuAAC reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize purification protocols, ensuring the integrity and safety of your final products.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual copper from CuAAC reaction products critical, especially in drug development?

A1: Residual copper from CuAAC reactions is a significant concern for several reasons:

  • Cellular Toxicity: Copper(I) catalysts can be toxic to cells, partly by promoting the generation of reactive oxygen species (ROS), which can damage biomolecules and compromise protein structure and function.[1]

  • Impact on Drug Efficacy: Copper ions can form complexes with antibiotic drugs, potentially leading to the degradation of the drug's structure or a decrease in its antimicrobial activity.[2][3] This interaction has been observed with various antibiotics, including penicillins, cephalosporins, and carbapenems.[3]

  • Interference with Biological Assays: Trace quantities of copper can interfere with biological assays, leading to unreliable or false results.

  • Regulatory Limits: For pharmaceutical applications, regulatory bodies like the U.S. Pharmacopeia (USP) and the European Medicines Agency (EMA) set strict limits on elemental impurities in drug substances.[4][5][6][7] Adhering to these limits is mandatory for product safety and approval.

  • Promotion of Antibiotic Resistance: In environmental contexts, copper contamination has been shown to increase the prevalence of antibiotic resistance genes in soil bacteria.[8][9]

Q2: What are the permissible limits for copper in pharmaceutical products?

A2: The acceptable limits for copper are defined by regulatory guidelines, which are based on the Permitted Daily Exposure (PDE). The PDE is the maximum acceptable intake of an elemental impurity. These limits vary based on the route of administration (oral, parenteral, etc.).

Regulatory Body / Guideline Route of Administration Permitted Daily Exposure (PDE) Concentration Limit (for 10g max daily dose)
USP <232> / EMA Oral3000 µ g/day 300 µg/g (ppm)
USP <232> / EMA Parenteral (Injection)300 µ g/day 30 µg/g (ppm)
EMA Inhalation30 µ g/day 3 µg/g (ppm)

Data compiled from USP and EMA guidelines.[4][6][7][10]

Q3: My CuAAC reaction has low or no yield. Could this be related to the copper catalyst?

A3: Yes, issues with the copper catalyst are a common cause of low or no product yield. The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[11] Consider the following:

  • Oxygen Exposure: Minimize the reaction's exposure to oxygen, which can oxidize the Cu(I) catalyst. Capping the reaction vessel is a simple but effective measure.[12]

  • Reducing Agent: Ensure you are using a sufficient amount of a fresh reducing agent, like sodium ascorbate, to maintain copper in the active Cu(I) state.[11][13]

  • Ligand Use: Use a stabilizing ligand like THPTA or TBTA.[14][15] These ligands protect the Cu(I) from oxidation, improve its solubility (especially in aqueous media), and can accelerate the reaction.[1][14][16]

  • Copper Sequestration: In complex biological mixtures, components like proteins or thiols can bind to and sequester the copper catalyst, making it unavailable for the reaction.[12][16] In such cases, using excess copper and ligand may be necessary.[12]

Troubleshooting Guide: Copper Removal

This guide addresses specific issues you may encounter when trying to remove copper from your reaction products.

Q4: I performed a simple aqueous wash, but my organic-soluble product is still contaminated with copper. What should I try next?

A4: Simple water washes are often insufficient. Copper salts can have some solubility in organic solvents or can be trapped within the product matrix. Consider these more robust methods:

  • Ammonia/Ammonium Chloride Wash: Washing your organic layer with an aqueous solution of ammonium hydroxide and/or ammonium chloride is highly effective. Ammonia forms a water-soluble tetraamminecopper(II) complex, which partitions readily into the aqueous phase.[17]

  • EDTA Wash: Use an aqueous solution of Ethylenediaminetetraacetic acid (EDTA) to wash the organic layer. EDTA is a powerful hexadentate chelating agent that forms a very stable, water-soluble complex with copper ions.[17] A wash with a buffered EDTA solution at pH 8 can be particularly effective.[17]

  • Sodium Thiosulfate Wash: Washing with an aqueous solution of sodium thiosulfate can dissolve Cu(I) and Cu(II) as colorless, water-soluble complexes. Ensure this is done at room temperature, as heating can cause precipitation of copper sulfide.[17]

Q5: My product is a water-soluble biomolecule (protein, DNA, etc.). How can I remove copper without denaturing or precipitating my product?

A5: Purifying biomolecules requires gentle methods that preserve their structure and function.

  • Dialysis with a Chelator: This is a very common and effective method. Perform dialysis against a buffer containing an excess of a chelating agent like EDTA.[16][18] The EDTA will complex with the free copper, and both the copper-EDTA complex and excess EDTA will be removed during buffer exchanges. Follow this with dialysis against a clean buffer to remove the EDTA.

  • Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on size. It is an excellent method for separating your large biomolecule product from small molecule impurities like copper salts, ligands, and reducing agents.

  • Chelating Resins: Resins like Chelex® 100 or specialized silica-based scavengers can be very effective.[17][19] However, exercise caution as some resins can non-specifically bind to biomolecules.[12][16] It is advisable to test the resin with a small sample of your product first to check for non-specific binding and product loss.

Q6: I need to achieve very low levels of copper (<10 ppm) for a sensitive application. Which methods offer the highest efficiency?

A6: Reaching single-digit ppm levels often requires a highly efficient, specialized approach.

  • Solid-Phase Metal Scavengers: These are typically silica-based materials functionalized with high-affinity chelating groups (e.g., thiourea, isocyanide). They offer very high efficiency and simplify the workup to a simple filtration. SiliaMetS® Thiourea has been shown to be a highly effective scavenger for removing copper from CuAAC reactions, eliminating the need for aqueous workups.[20]

  • Ion-Exchange Resins: These can be used to capture charged copper ions.[21] The choice of resin (cationic vs. anionic) will depend on the nature of the copper complex in your solution.

  • Solid-Phase Extraction (SPE): For water-soluble products, C18 SPE cartridges can effectively remove copper ions. The product is typically loaded in an acidic solution and eluted with an organic solvent.[18]

Copper Removal Methodologies

Comparison of Common Copper Removal Techniques
Method Principle Best For Advantages Disadvantages
Aqueous Wash (NH₄OH/EDTA) Chelation & Liquid-Liquid ExtractionOrganic-soluble small moleculesSimple, fast, inexpensive[17]May not reach very low ppm levels; can form emulsions.
Dialysis (+EDTA) Size-based separation & ChelationWater-soluble biomolecules (>10 kDa)Gentle, preserves biomolecule activity, effective[16][18]Slow, requires large volumes of buffer.
Size Exclusion Chromatography Size-based separationWater-soluble biomoleculesGentle, also removes other small molecule impuritiesCan be dilutive, requires specialized equipment.
Chelating Resins (e.g., Chelex) Ion exchange, ChelationBoth organic and aqueous solutionsHigh efficiency, simple filtration workup[17][19]Potential for non-specific binding of product, especially biomolecules[12][16]
Solid-Phase Scavengers High-affinity ChelationBoth organic and aqueous solutionsVery high efficiency, simple filtration, no aqueous workup needed[20]Higher cost compared to basic reagents.
Solid-Phase Extraction (SPE) Reversed-phase chromatographyWater-soluble productsEffective removal of copper ions[18]Requires method development, potential for product loss on the cartridge.

Detailed Experimental Protocols

Protocol 1: Copper Removal from a Small Molecule in an Organic Solvent using EDTA Wash

This protocol is suitable for purifying an organic-soluble product after a CuAAC reaction.

  • Reaction Quench: Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.

  • Prepare Wash Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA). Adjust the pH to 8.0 using a suitable base (e.g., NaOH or NH₄OH).

  • First Wash: Add an equal volume of the EDTA wash solution to the separatory funnel. Shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.

  • Separate Layers: Allow the layers to separate fully, then drain the aqueous (lower) layer.

  • Repeat Wash: Repeat the wash step (Step 3 & 4) one or two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and EDTA.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Removal from a Protein Bioconjugate using Dialysis

This protocol is designed for purifying a water-soluble protein conjugate of sufficient molecular weight (>10 kDa).

  • Prepare Dialysis Buffers:

    • Buffer A (Chelating): Prepare your standard protein buffer (e.g., PBS, Tris) and add EDTA to a final concentration of 10-50 mM.

    • Buffer B (Final): Prepare the same protein buffer without EDTA.

  • Sample Preparation: Transfer your reaction mixture into an appropriate dialysis tubing or cassette with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your protein's molecular weight.

  • First Dialysis: Place the sealed dialysis bag/cassette into a beaker containing Buffer A. Use a buffer volume that is at least 100 times the volume of your sample. Stir gently at 4°C.

  • Buffer Exchange 1: Allow dialysis to proceed for 4-6 hours, then replace the used Buffer A with a fresh batch.

  • Buffer Exchange 2: After another 4-6 hours (or overnight), replace Buffer A with Buffer B (the final buffer without EDTA). This step is crucial to remove the EDTA from your protein sample.

  • Final Buffer Exchanges: Perform at least two more exchanges with fresh Buffer B, allowing 4-6 hours for each exchange, to ensure all EDTA and residual copper are removed.

  • Sample Recovery: Carefully remove the purified protein conjugate from the dialysis tubing/cassette.

Visual Workflows and Diagrams

G cluster_reaction CuAAC Reaction cluster_purification Purification reagents Azide + Alkyne in Solvent mix1 Mix 1 reagents->mix1 Combine catalyst Cu(II) Salt (e.g., CuSO₄) + Ligand (e.g., THPTA) catalyst->mix1 reducer Reducing Agent (e.g., Na Ascorbate) mix2 Reaction Mixture reducer->mix2 mix1->mix2 Add to initiate product Crude Product (Contains Copper) mix2->product Incubate (RT, 1-2h) decision Is product a biomolecule or small molecule? product->decision biomolecule_path Dialysis vs EDTA or Size Exclusion decision->biomolecule_path Biomolecule small_molecule_path Chelating Wash (EDTA) or Solid-Phase Scavenger decision->small_molecule_path Small Molecule final_product Purified Product (Copper-free) biomolecule_path->final_product small_molecule_path->final_product

Caption: General experimental workflow for a CuAAC reaction and subsequent purification.

G start Start: Crude Product Contains Cu²⁺ q_sol Product Solubility? start->q_sol water_sol Biomolecule or Small Molecule? q_sol->water_sol Water-Soluble org_sol Required Purity? q_sol->org_sol Organic-Soluble biomol biomol water_sol->biomol Biomolecule (>10 kDa) sm_water sm_water water_sol->sm_water Small Molecule standard_purity standard_purity org_sol->standard_purity Standard high_purity high_purity org_sol->high_purity High (<10 ppm) dialysis Dialysis vs EDTA Buffer or Size Exclusion Chromatography biomol->dialysis Gentle Method Needed spe C18 SPE or Chelating Resin sm_water->spe High Polarity end_node Purified Product dialysis->end_node spe->end_node wash Aqueous Wash with EDTA or NH₄OH standard_purity->wash Fast & Simple scavenger Solid-Phase Scavenger (e.g., SiliaMetS Thiourea) high_purity->scavenger High Efficiency wash->end_node scavenger->end_node

References

Optimization

Technical Support Center: Troubleshooting Low Yields in Piperidine Hydrogenation

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in piperidine hydrogenation reactions. The following troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in piperidine hydrogenation reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the catalytic hydrogenation of pyridines to piperidines.

Frequently Asked Questions (FAQs)

Q1: My pyridine hydrogenation reaction is resulting in a low yield due to incomplete conversion. What are the likely causes and how can I improve the yield?

A1: Incomplete conversion is a common issue in pyridine hydrogenation. Several factors could be at play, primarily related to catalyst activity and reaction conditions. Here are the key aspects to investigate:

  • Catalyst Activity: The catalyst may be deactivated or insufficient for the reaction.

  • Hydrogen Pressure: The hydrogen pressure might be too low to facilitate complete reduction.

  • Temperature: The reaction temperature may not be optimal for the chosen catalyst and substrate.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure can enhance the rate of hydrogenation.[1]

  • Optimize Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical loading for heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is between 5-10 mol%.[1]

  • Change the Catalyst: Some catalysts are inherently more active for pyridine hydrogenation. For instance, Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) are often more effective than Pd/C for reducing the aromatic pyridine ring.[1][2]

  • Increase Reaction Temperature: Elevating the temperature can increase the reaction rate, but exercise caution as it may also promote side reactions.[1]

Q2: I am observing significant N-alkylation of my piperidine product, especially when using alcohol-based solvents. How can I prevent this side reaction?

A2: N-alkylation occurs when the newly formed piperidine, a secondary amine, acts as a nucleophile and reacts with the alcohol solvent, which can act as an alkylating agent, particularly at elevated temperatures.[1]

Preventative Measures:

  • Lower the Reaction Temperature: If the reaction kinetics allow, performing the hydrogenation at a lower temperature can significantly reduce the rate of N-alkylation.[1]

  • Change the Solvent: Switching to a non-alkylating solvent is a highly effective strategy. Consider using solvents like ethyl acetate, tetrahydrofuran (THF), or other ethereal solvents.[1]

  • Protect the Nitrogen: If feasible for your synthetic route, in-situ protection of the piperidine nitrogen can prevent it from reacting with the solvent. This, however, adds extra steps to your synthesis.[1]

Q3: My starting material is a halogenated pyridine, and I am losing the halogen substituent during hydrogenation. How can I achieve selective hydrogenation of the pyridine ring without hydrodehalogenation?

A3: Hydrodehalogenation is a common side reaction, particularly with palladium catalysts.[1] To preserve the halogen substituent, you need to choose your catalyst and conditions carefully.

Strategies to Avoid Hydrodehalogenation:

  • Catalyst Selection: Rhodium-based catalysts are generally less prone to causing hydrodehalogenation compared to palladium catalysts.[1] Platinum-based catalysts like PtO₂ can also be a good choice.[1]

  • Optimize Reaction Conditions: Milder conditions, such as lower hydrogen pressure and lower temperatures, can sometimes favor hydrogenation of the pyridine ring over cleavage of the carbon-halogen bond.[1]

Q4: My catalyst seems to be losing activity over time or with certain substrates. What could be causing catalyst deactivation or poisoning?

A4: Catalyst deactivation is a critical issue in catalytic hydrogenations. The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and bind to the metal center of the catalyst, leading to poisoning.[2][3]

Causes and Solutions:

  • Nitrogen Poisoning: The lone pair of electrons on the nitrogen atom can strongly adsorb to the catalyst surface, blocking active sites.[3]

    • Solution: Using an acidic additive like glacial acetic acid can protonate the nitrogen atom, reducing its Lewis basicity and minimizing its poisoning effect.[2]

  • Substrate Impurities: Impurities in the starting material, such as sulfur or other nitrogen-containing compounds, can irreversibly poison the catalyst. Ensure the purity of your pyridine substrate.

  • Coke Formation: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[4]

    • Solution: Operating at the lowest effective temperature can help mitigate coke formation.[4]

Data Presentation: Catalyst Performance in Pyridine Hydrogenation

The selection of a suitable catalyst is crucial for a successful hydrogenation reaction. The following table summarizes the performance of common catalysts under various conditions.

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)SolventKey Characteristics
Pd/C 5 - 1010 - 10025 - 100Alcohols, Acetic AcidWidely used, but can cause hydrodehalogenation.[1][2] Often requires acidic additives.[2]
PtO₂ 1 - 550 - 7025 - 50Acetic Acid, AlcoholsHighly effective for a wide range of substituted pyridines.[1][2]
Rh/C 1 - 55 - 5025 - 80Alcohols, Ethyl AcetateOften more active than Pd/C and less prone to hydrodehalogenation.[1]
Rh₂O₃ 0.5540TFEHighly active under mild conditions and tolerates various functional groups.[3]
Raney Ni -100 - 200100 - 200AlcoholsCost-effective but often requires harsher conditions (high pressure and temperature).[5][6]

TFE = 2,2,2-Trifluoroethanol

Experimental Protocols

General Protocol for Heterogeneous Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' Catalyst)

This protocol provides a general guideline for the laboratory-scale hydrogenation of a substituted pyridine.[2][7]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[7]

  • Glacial acetic acid (solvent)[2]

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the reaction mixture under a stream of inert gas.

  • Reaction Execution:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor several times with an inert gas, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[7]

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by techniques such as GC-MS or TLC.[7]

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[2]

  • Purification:

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.

    • The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

Troubleshooting_Low_Yields start Low Yield in Piperidine Hydrogenation incomplete_conversion Incomplete Conversion start->incomplete_conversion side_reactions Side Reactions start->side_reactions catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation sub_incomplete Increase H2 Pressure Optimize Catalyst Loading Change Catalyst Increase Temperature incomplete_conversion->sub_incomplete Solutions sub_side N-Alkylation: - Lower Temperature - Change Solvent Hydrodehalogenation: - Change Catalyst (Rh) - Milder Conditions side_reactions->sub_side Solutions sub_deactivation Nitrogen Poisoning: - Add Acidic Additive Impurity Poisoning: - Purify Substrate Coking: - Lower Temperature catalyst_deactivation->sub_deactivation Solutions

Caption: A troubleshooting workflow for addressing low yields in piperidine hydrogenation.

Reaction_Pathway cluster_halogenated For Halogenated Pyridines Pyridine Pyridine Piperidine Piperidine (Desired Product) Pyridine->Piperidine + 3H2 Catalyst N_Alkylated N-Alkylated Piperidine (Side Product) Piperidine->N_Alkylated + R-OH (Alcohol Solvent) Hydrodehalogenated Hydrodehalogenated Piperidine (Side Product) Halogenated_Pyridine Halogenated Pyridine Halogenated_Piperidine Halogenated Piperidine Halogenated_Pyridine->Halogenated_Piperidine + 3H2 Catalyst Halogenated_Piperidine->Hydrodehalogenated Catalyst_Factors Catalyst_Activity Catalyst Activity & Selectivity Metal_Choice Choice of Metal (e.g., Pd, Pt, Rh, Ni) Catalyst_Activity->Metal_Choice Support Catalyst Support (e.g., Carbon, Alumina) Catalyst_Activity->Support Reaction_Conditions Reaction Conditions (Temp, Pressure) Catalyst_Activity->Reaction_Conditions Additives Additives (e.g., Acetic Acid) Catalyst_Activity->Additives Substrate Substrate Purity & Functional Groups Catalyst_Activity->Substrate

References

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Substituted Piperidines

Welcome to the technical support center for the diastereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common ex...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted piperidines, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing low diastereoselectivity in my aza-Diels-Alder reaction?

Answer: Low diastereoselectivity in aza-Diels-Alder reactions for piperidine synthesis can arise from several factors, primarily related to the reaction mechanism and conditions.

  • Potential Cause: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, which can be influenced by the choice of Lewis acid.[1]

  • Troubleshooting Steps:

    • Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivity.[1]

    • Optimize the Catalyst: The choice of catalyst can significantly influence the reaction pathway and, consequently, the stereochemical outcome. Experiment with different Lewis acids or organocatalysts.

    • Solvent Screening: The polarity of the solvent can affect the transition state of the cycloaddition. A solvent screen is recommended to find optimal conditions.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the more ordered transition state of the concerted pathway, leading to improved diastereoselectivity.[1]

Question 2: My reductive amination reaction is resulting in a low yield of the desired piperidine. What can I do?

Answer: Low yields in reductive amination for piperidine synthesis are a common issue and can often be resolved by optimizing the reaction conditions.[1]

  • Potential Causes:

    • Inefficient imine/enamine formation.

    • Side reactions, such as self-condensation of the dicarbonyl compound.

    • Decomposition of starting materials or products.

    • Suboptimal reducing agent or reaction conditions.

  • Troubleshooting Workflow:

    G start Low Yield in Reductive Amination check_imine Verify Imine/Enamine Formation (e.g., by NMR or IR) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok optimize_imine Optimize Imine Formation: - Adjust pH (acid or base catalysis) - Use dehydrating agent (e.g., molecular sieves) - Increase reaction time/temperature imine_ok->optimize_imine No check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent Yes optimize_imine->check_imine agent_ok Agent is Appropriate check_reducing_agent->agent_ok change_agent Change Reducing Agent: - NaBH(OAc)₃ (mild) - NaBH₃CN (acid stable) - Catalytic Hydrogenation (e.g., H₂, Pd/C) agent_ok->change_agent No check_conditions Review Reaction Conditions agent_ok->check_conditions Yes change_agent->check_reducing_agent conditions_ok Conditions Seem Optimal check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Adjust temperature - Vary solvent - Check stoichiometry conditions_ok->optimize_conditions No check_side_products Analyze for Side Products (e.g., by LC-MS or GC-MS) conditions_ok->check_side_products Yes optimize_conditions->check_conditions side_products_present Side Products Identified check_side_products->side_products_present address_side_products Address Side Products: - Lower temperature - Adjust reagent addition order - Use a different catalyst side_products_present->address_side_products Yes final_purification Purify Product side_products_present->final_purification No address_side_products->check_side_products

    Caption: Troubleshooting workflow for low yield in reductive amination.

Question 3: I am struggling with the hydrogenation of a substituted pyridine, and the reaction is either incomplete or producing byproducts. How can I improve this?

Answer: The catalytic hydrogenation of substituted pyridines can be challenging due to the stability of the aromatic ring and potential catalyst poisoning.

  • Potential Causes:

    • Inappropriate catalyst selection.

    • Harsh reaction conditions leading to side reactions.

    • Catalyst poisoning by impurities or starting materials.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of catalyst is critical. PtO₂ (Adams' catalyst) is often effective, but Rh/C can be more active for pyridine reduction. Pd/C is also used but can be prone to poisoning.[1]

    • Solvent and Additives: Glacial acetic acid is a common solvent that can facilitate the reaction. For certain substrates, using additives like triethylamine can help retain hydroxyl groups.[2]

    • Reaction Conditions: Adjusting hydrogen pressure and temperature is crucial. For some substituted pyridines, higher pressures (50-80 bar) and elevated temperatures (60-80 °C) may be necessary.[1]

    • Substrate Purity: Ensure the starting pyridine is free of impurities, especially sulfur-containing compounds, which can poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the diastereoselective synthesis of substituted piperidines?

A1: Several powerful methods are employed, including:

  • Aza-Diels-Alder Reaction: A cycloaddition reaction to form the piperidine ring, where stereocontrol can be achieved at multiple centers.[1][3]

  • Hydrogenation/Reduction of Pyridines: This involves the reduction of substituted pyridines, often using heterogeneous catalysts. The stereochemistry can be directed by existing substituents on the ring.[2]

  • Reductive Amination: A versatile one-pot reaction involving a dicarbonyl compound and an amine, followed by reduction to form the piperidine ring.[1][2]

  • Intramolecular Cyclization Reactions: Various types of intramolecular cyclizations, such as aza-Michael additions and radical-mediated cyclizations, are used to construct the piperidine ring.[2]

  • Catalytic Asymmetric Synthesis: Methods like rhodium-catalyzed [2+2+2] cycloadditions and asymmetric hydrogenations of N-iminopyridinium ylides offer high enantioselectivity.[4][5]

Q2: How can I separate a piperidine product from a pyridine impurity?

A2: Simple fractional distillation is often difficult because piperidine and pyridine can form a constant boiling azeotropic mixture.[1] A more effective method is selective salt formation. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A3: This is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other reagents) to form piperidine hydrochloride.[1][6] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What factors generally influence the diastereoselectivity of piperidine synthesis?

A4: The key factors include:

  • Substrate Control: The existing stereocenters in the starting materials can direct the stereochemical outcome of the reaction.

  • Reagent Control: Chiral catalysts, ligands, or auxiliaries can induce high levels of diastereoselectivity.

  • Reaction Conditions: Temperature, solvent, and pressure can all play a crucial role in favoring the formation of one diastereomer over another.

  • Reaction Mechanism: Concerted reactions, like the aza-Diels-Alder, often offer higher stereocontrol than stepwise processes.[1]

Data Presentation

Table 1: Comparison of Catalysts for Substituted Pyridine Hydrogenation

CatalystTypical H₂ Pressure (bar)Typical Temperature (°C)Common SolventsNotes
PtO₂50 - 70[1]Room Temp - 80Glacial Acetic Acid[1]Often effective for substituted pyridines.[1]
Rh/C30 - 80[1]60 - 80[1]Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[1]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[1]

Table 2: Optimization of a Rhodium(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition

EntryLigandProduct Ratio (3:4)Yield of 3 (%)ee of 3 (%)
1T12.7:15388
2T2>19:12091
3T3>19:13393
4B11:13040
5CKphos>19:17794
Data sourced from a study on catalytic asymmetric synthesis of polysubstituted piperidines.[4]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of substituted pyridines.[1]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]

Logical Workflow for Catalyst and Ligand Selection in Asymmetric Synthesis

G start Goal: High Diastereoselectivity/ Enantioselectivity lit_review Literature Review for Similar Transformations start->lit_review initial_screening Initial Catalyst/Ligand Screening lit_review->initial_screening analyze_results Analyze Yield and Selectivity (dr/er) initial_screening->analyze_results results_good Results Acceptable? analyze_results->results_good optimize Optimize Reaction Conditions: - Temperature - Solvent - Concentration - Additives results_good->optimize No final_protocol Final Protocol Established results_good->final_protocol Yes optimization_successful Optimization Successful? optimize->optimization_successful rescreen Re-screen Catalyst/Ligand Families: - Different metal centers - Different ligand backbones (e.g., BINOL, TADDOL) optimization_successful->rescreen No optimization_successful->final_protocol Yes rescreen->initial_screening

Caption: Decision process for catalyst and ligand selection.

References

Optimization

Technical Support Center: Synthesis of Spirocyclic and Fused Piperidine Scaffolds

Welcome to the technical support center for the synthesis of spirocyclic and fused piperidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spirocyclic and fused piperidine scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex and valuable molecular architectures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing spirocyclic and fused piperidine scaffolds?

A1: The primary challenges in the synthesis of these scaffolds include achieving high yields, controlling stereoselectivity (diastereo- and enantioselectivity), managing regioselectivity in ring-forming reactions, and preventing the formation of unwanted side products.[1][2] The inherent strain in some spirocyclic systems and the conformational rigidity of fused systems can also present significant synthetic hurdles.

Q2: How do I choose the best synthetic strategy for my target spirocyclic or fused piperidine?

A2: The choice of strategy depends on several factors including the substitution pattern of the target molecule, the desired stereochemistry, and the availability of starting materials. Key strategies include:

  • Intramolecular Cyclization: Methods like radical cyclization, intramolecular aza-Heck, and aza-Michael reactions are powerful for forming the piperidine ring.[2] The main challenge lies in achieving the desired stereo- and regioselectivity.[2]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to build complex piperidine scaffolds in a single step from three or more starting materials.[3][4]

  • Cycloaddition Reactions: The aza-Diels-Alder reaction is a classic and effective method for constructing the piperidine ring, though its mechanism can be concerted or stepwise, affecting selectivity.[1]

  • Catalytic Hydrogenation of Pyridines: This is a common route, but challenges include overcoming the aromaticity of the pyridine ring and potential catalyst poisoning.[1][5]

Q3: My intramolecular cyclization is giving a low yield. What are the likely causes and how can I troubleshoot this?

A3: Low yields in intramolecular cyclizations can stem from several factors:

  • Slow reaction kinetics: The activation energy for the cyclization may not be overcome. Consider increasing the reaction temperature or using a more active catalyst.

  • Substrate-related issues: Steric hindrance on the substrate can impede the reaction. If possible, modifying the substrate to be less sterically hindered may help.

  • Side reactions: Competing reactions such as polymerization or decomposition can reduce the yield of the desired product.[1] Lowering the reaction temperature and monitoring the reaction time closely can help minimize these side reactions.[1]

Q4: I am observing poor stereoselectivity in my fused piperidine synthesis. What can I do to improve it?

A4: Poor stereoselectivity is a common issue. Here are some troubleshooting steps:

  • Catalyst Choice: The catalyst plays a crucial role in determining the stereochemical outcome. For instance, in hydrogenations, rhodium-based catalysts are often more effective than palladium for achieving specific stereoisomers.[5] Chiral ligands and catalysts are also key to controlling stereoselectivity.[2]

  • Reaction Conditions: Temperature, pressure, and solvent can all influence stereoselectivity. For example, in some hydrogenations, increasing pressure can favor the formation of the cis isomer.[1]

  • Reaction Pathway: In reactions like the aza-Diels-Alder, the pathway can be either concerted or stepwise. Using cyclic dienes can often lead to higher diastereoselectivities.[1]

Troubleshooting Guides

Issue 1: Low Yield in Spirocyclic Piperidine Synthesis via Radical Cyclization

Problem: The photoredox-catalyzed radical cyclization to form a spirocyclic piperidine is resulting in a low yield of the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inefficient Radical Formation Ensure the appropriate photoredox catalyst and reductant are being used. The catalyst's redox potential must be suitable for the aryl halide precursor.[6] Verify the concentration and purity of all reagents.
Suboptimal Reaction Conditions Optimize the solvent and base (e.g., DIPEA).[6] Ensure the reaction is adequately irradiated with the correct wavelength of light (e.g., blue LEDs).[6]
Competing Side Reactions The formation of linear alkene by-products can occur due to a competitive 1,5-H-transfer process.[2] Adjusting the catalyst and reaction time may minimize this.
Poor Quenching of Radical Intermediate Ensure an efficient hydrogen atom transfer (HAT) agent is present to terminate the radical cyclization and form the desired product.
Issue 2: Poor Diastereoselectivity in Fused Piperidine Synthesis via Catalytic Hydrogenation

Problem: The catalytic hydrogenation of a substituted pyridine precursor is yielding a mixture of diastereomers with poor selectivity.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Suboptimal Catalyst The choice of catalyst is critical for stereoselectivity. Rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation and can favor the formation of cis products.[5] Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[1]
Incorrect Reaction Conditions Higher hydrogen pressure can favor the formation of the fully saturated piperidine and may influence the stereochemical outcome.[5] Temperature can also play a role; optimization may be required.
Solvent Effects The solvent can influence the approach of the substrate to the catalyst surface. Experiment with different solvents (e.g., acetic acid, ethanol).
Substrate Control The substituents on the pyridine ring can direct the stereochemical outcome. Consider if modifying the substrate is a viable option.

Experimental Protocols

Protocol 1: Photocatalytic Synthesis of Spirocyclic Piperidines by Radical Hydroarylation[6]

This protocol describes a general procedure for the construction of spirocyclic piperidines from linear aryl halide precursors using a photoredox catalyst.

Materials:

  • Aryl halide precursor (1.0 equiv)

  • Photocatalyst P1 (3DPAFIPN; 5 mol%)

  • N,N-Diisopropylethylamine (DIPEA; 5.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Blue LEDs for irradiation

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a screw-top test tube, add the aryl halide precursor (0.3 mmol, 1.0 equiv) and the photocatalyst P1 (0.015 mmol, 5 mol%).

  • Equip the tube with a stirrer bar and seal it with a PTFE/silicone septum.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., N₂).

  • Add the solvent and DIPEA (1.5 mmol, 5.0 equiv) via syringe.

  • Stir the resulting mixture at 800 rpm for 16 hours while irradiating with blue LEDs.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Multicomponent Synthesis of Highly Functionalized Piperidines[7][8]

This protocol outlines a one-pot, three-component synthesis of highly functionalized piperidine derivatives.

Materials:

  • Aromatic amine (1 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone) (2 mmol)

  • Aromatic aldehyde or formaldehyde (3 mmol)

  • Catalyst (e.g., nano-γ-Al₂O₃/Sb(V) or phenylboronic acid)

  • Solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • In a reaction vessel, combine the aromatic amine (1 mmol), the 1,3-dicarbonyl compound (2 mmol), and the aldehyde (3 mmol) in the chosen solvent.

  • Add the catalyst (e.g., 30 mg of nano-γ-Al₂O₃/Sb(V) or 10 mol% of phenylboronic acid).

  • Stir the reaction mixture at room temperature. The reaction can also be facilitated by ultrasonic irradiation.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting solid product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to afford the pure piperidine derivative.

Visualizations

Troubleshooting_Low_Yield cluster_strategy Strategy Optimization cluster_conditions Condition Optimization cluster_reagents Reagent Troubleshooting Start Low Yield in Spiro/Fused Piperidine Synthesis Check_Strategy Review Synthetic Strategy Start->Check_Strategy Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Assess Reagent Quality Start->Check_Reagents Strategy_Issue Is the chosen reaction suitable for the substrate? Check_Strategy->Strategy_Issue Temp Temperature Optimization Check_Conditions->Temp Solvent Solvent Screening Check_Conditions->Solvent Catalyst Catalyst/Ligand Screening Check_Conditions->Catalyst Time Reaction Time Adjustment Check_Conditions->Time Purity Verify Reagent Purity Check_Reagents->Purity Concentration Check Reagent Concentration Check_Reagents->Concentration Inert Ensure Anhydrous/ Inert Conditions Check_Reagents->Inert Alternative_Strategy Consider Alternative Routes: - Multicomponent Reaction - Different Cyclization - Change in Ring-Closing Method Strategy_Issue->Alternative_Strategy No Outcome Improved Yield Alternative_Strategy->Outcome Temp->Outcome Solvent->Outcome Catalyst->Outcome Time->Outcome Purity->Outcome Concentration->Outcome Inert->Outcome

Caption: Troubleshooting workflow for low yields.

Stereoselectivity_Troubleshooting cluster_catalyst Catalyst System cluster_params Parameter Optimization cluster_substrate Substrate Modification Start Poor Stereoselectivity Observed Catalyst_Ligand Catalyst and Ligand Selection Start->Catalyst_Ligand Reaction_Params Reaction Parameters Start->Reaction_Params Substrate_Control Substrate-Directed Control Start->Substrate_Control Chiral_Catalyst Introduce Chiral Catalyst or Ligand Catalyst_Ligand->Chiral_Catalyst Screen_Metals Screen Different Metal Catalysts (e.g., Rh vs. Pd) Catalyst_Ligand->Screen_Metals Temperature Vary Temperature Reaction_Params->Temperature Pressure Adjust Pressure (for hydrogenations) Reaction_Params->Pressure Solvent Change Solvent Reaction_Params->Solvent Protecting_Group Alter Protecting Group Substrate_Control->Protecting_Group Directing_Group Introduce a Directing Group Substrate_Control->Directing_Group Outcome Improved Stereoselectivity Chiral_Catalyst->Outcome Screen_Metals->Outcome Temperature->Outcome Pressure->Outcome Solvent->Outcome Protecting_Group->Outcome Directing_Group->Outcome

Caption: Troubleshooting poor stereoselectivity.

Synthetic_Strategy_Selection Start Target Scaffold: Spirocyclic or Fused Piperidine Complexity Assess Molecular Complexity and Substitution Pattern Start->Complexity Stereochem Define Stereochemical Requirements Complexity->Stereochem High Complexity Starting_Materials Availability of Starting Materials Complexity->Starting_Materials Low Complexity Stereochem->Starting_Materials MCR Multicomponent Reaction (MCR) Starting_Materials->MCR Readily available simple precursors Intramol Intramolecular Cyclization Starting_Materials->Intramol Pre-functionalized linear precursor Cycloadd Cycloaddition (e.g., Aza-Diels-Alder) Starting_Materials->Cycloadd Diene and imine precursors available Hydrogenation Pyridine Hydrogenation Starting_Materials->Hydrogenation Substituted pyridine available Final_Choice Select Optimal Synthetic Strategy MCR->Final_Choice Intramol->Final_Choice Cycloadd->Final_Choice Hydrogenation->Final_Choice

Caption: Decision workflow for synthetic strategy.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Performance of tert-Butyl 3-ethynylpiperidine-1-carboxylate and Other Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of click chemistry, enabling the efficient and specific formatio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of click chemistry, enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This powerful ligation chemistry is widely employed in drug discovery, bioconjugation, and materials science. The choice of alkyne substrate is a critical parameter that can significantly influence reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of tert-butyl 3-ethynylpiperidine-1-carboxylate, a key building block in medicinal chemistry, with other commonly used alkynes in the CuAAC reaction, supported by experimental data.

Performance Comparison of Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by several factors, including steric hindrance, electronic effects, and the specific reaction conditions. To provide a clear comparison, this guide categorizes alkynes into three main groups: the target molecule, aromatic alkynes, and aliphatic alkynes.

Aromatic alkynes , such as phenylacetylene, are generally more reactive than aliphatic alkynes.[1] This is attributed to the electronic properties of the aryl group, which can stabilize the copper acetylide intermediate formed during the catalytic cycle.

Linear aliphatic alkynes , like 1-octyne, serve as a baseline for non-aromatic systems. Their reactivity is generally lower than that of aromatic alkynes and can be influenced by chain length and steric factors.

Data Presentation: A Quantitative Comparison

The following table summarizes quantitative data from various studies to allow for a comparison of reaction yields and times for different alkynes in CuAAC reactions with benzyl azide, a common azide partner. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%)Neat24>90[2]
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.0025 mol%)Neat24>90[2]
PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™4>99[3]
PhenylacetyleneBenzyl AzidePEG-tris-trz-Cu(I) (2000 ppm)Water2097[4]
Hex-1-yneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)Neat3>95[1]
tert-Butyl 3-ethynylpiperidine-1-carboxylateBenzyl AzideNot directly reported in comparative studies---

Note: The reaction of tert-butyl 3-ethynylpiperidine-1-carboxylate is expected to have a reactivity profile similar to or slightly slower than other secondary aliphatic alkynes due to steric hindrance.

A kinetic study using a fluorogenic coumarin azide provides a more direct comparison of the relative rates of different alkyne classes under identical bioconjugation conditions.[2]

Alkyne TypeTime to 50% Completion (min)Time to 90% Completion (min)Relative ReactivityReference
Propiolamide (electron-deficient)~5~15Fastest[2]
Propargyl ethers~8~20Fast[2]
N-propargylamide~10~25Moderate[2]
Propargylamines~12~30Moderate[2]
Aromatic Alkynes~15~40Slower[2]
Aliphatic Alkynes~18~50Slowest[2]

Based on this data, tert-butyl 3-ethynylpiperidine-1-carboxylate, as a secondary aliphatic alkyne, would be expected to fall into the "Slower" to "Slowest" category relative to electron-deficient and aromatic alkynes.

Mandatory Visualizations

Experimental Workflow for Small Molecule Synthesis via CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in Solvent D Add Sodium Ascorbate to reaction mixture A->D 1. B Prepare fresh Sodium Ascorbate solution (5-10 mol%) B->D C Prepare CuSO4·5H2O solution (1-5 mol%) E Add CuSO4 solution to initiate reaction C->E D->E 2. F Stir at Room Temperature E->F 3. G Monitor progress by TLC/LC-MS F->G H Dilute with water and extract with organic solvent G->H Upon completion I Wash organic layer, dry, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: General workflow for a typical CuAAC reaction in small molecule synthesis.

Catalytic Cycle of the CuAAC Reaction

G CuI Cu(I) CuAcetylide R1-C≡C-Cu(I) CuI->CuAcetylide + Alkyne Alkyne R1-C≡CH Alkyne->CuAcetylide CuTriazolide Copper Triazolide Intermediate CuAcetylide->CuTriazolide + Azide Azide R2-N3 Azide->CuTriazolide Triazole 1,4-disubstituted Triazole CuTriazolide->Triazole + H+ Triazole->CuI Releases ProtonSource H+ ProtonSource->Triazole

Caption: Simplified catalytic cycle of the CuAAC reaction.

Signaling Pathway: Inhibition of Abl Tyrosine Kinase

G cluster_pathway Abl Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition by Triazole Compound Abl Abl Kinase (Active) pSubstrate Phosphorylated Substrate Abl->pSubstrate Phosphorylation Blocked Inhibited Abl Kinase Abl->Blocked Binding Substrate Substrate Protein Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Triazole-based Inhibitor (Synthesized via CuAAC) Inhibitor->Blocked

Caption: Inhibition of the Abl tyrosine kinase signaling pathway by a triazole-based inhibitor synthesized using CuAAC.

Experimental Protocols

General Protocol for Small Molecule Synthesis via CuAAC

This protocol is a generalized procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles and may require optimization for specific substrates.[5]

Materials:

  • Terminal alkyne (e.g., tert-butyl 3-ethynylpiperidine-1-carboxylate, 1.0 equiv)

  • Azide (e.g., Benzyl azide, 1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 mixture of t-BuOH/H₂O, or other suitable solvents like DMSO, DMF, THF)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne and the azide in the chosen solvent system.

  • Catalyst and Reductant Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for Bioconjugation via CuAAC

This protocol provides a general guideline for labeling biomolecules. Optimization is crucial for specific applications.[5][6]

Materials:

  • Alkyne- or azide-modified biomolecule

  • Azide- or alkyne-containing cargo molecule

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., THPTA, 50 mM in water)

  • Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine solution (optional, to prevent oxidative damage, e.g., 100 mM in water)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne- or azide-modified biomolecule in the phosphate buffer. Add the corresponding cargo molecule.

  • Catalyst Premix: In a separate tube, prepare a premix of the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of Cu:ligand is commonly used.

  • Reaction Mixture Assembly: To the biomolecule solution, add the aminoguanidine solution (if used), followed by the catalyst-ligand premix.

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature or 37 °C for 1-4 hours.

  • Purification: Purify the labeled biomolecule using a method appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the catalyst.

Conclusion

The choice of alkyne is a critical consideration in the design of CuAAC reactions. While electron-deficient alkynes like propiolamides exhibit the highest reactivity, they may not be suitable for all applications due to potential side reactions. Aromatic alkynes offer a good balance of reactivity and stability. tert-Butyl 3-ethynylpiperidine-1-carboxylate, as a sterically hindered secondary aliphatic alkyne, is expected to be less reactive than aromatic and electron-deficient alkynes. However, its structural features are often desirable in the synthesis of complex molecules for drug discovery. For applications involving this and similar aliphatic alkynes, longer reaction times or optimization of the catalytic system may be necessary to achieve high yields. The provided protocols and diagrams serve as a foundational guide for researchers to effectively utilize CuAAC in their scientific endeavors.

References

Comparative

Unveiling the Bioactivity of Piperidine-Derived Triazoles: A Comparative Guide

For researchers and professionals in drug development, the quest for novel bioactive scaffolds is relentless. Among these, 1,2,3-triazoles derived from piperidine precursors have emerged as a promising class of compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel bioactive scaffolds is relentless. Among these, 1,2,3-triazoles derived from piperidine precursors have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides a comparative analysis of the antifungal, anticancer, and antimicrobial potential of these triazole derivatives, supported by experimental data and detailed methodologies to facilitate further research and development.

This analysis focuses on triazoles synthesized via "click chemistry," a powerful and versatile method for creating new molecular entities. Specifically, it examines derivatives that can be conceptually derived from precursors like 1-BOC-3-ethynylpiperidine, which provides a key structural motif.

Antifungal Activity: A Primary Strength

Recent studies have highlighted the potent antifungal properties of piperidine-containing triazoles. A significant body of research demonstrates their efficacy against a variety of clinically relevant fungal pathogens.

Comparative Antifungal Potency (MIC µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of synthesized piperidine-triazole derivatives against various fungal strains. These values are compared with standard antifungal agents, Fluconazole (FCZ) and Itraconazole (ITZ). Lower MIC values indicate higher potency.

CompoundC. albicansC. neoformansC. parapsilosisC. tropicalisA. fumigatus
Derivative 8t 0.1250.060.250.5>64
Derivative 8v 0.01250.030.1250.25>64
Fluconazole (FCZ) 0.5412>64
Itraconazole (ITZ) 0.1250.250.1250.51

Data synthesized from publicly available research on piperidine-triazole derivatives.

Notably, derivatives 8t and 8v exhibited potent activity, with 8v demonstrating significantly greater potency against Candida albicans and Cryptococcus neoformans than the standard drug Fluconazole.

Anticancer and Antimicrobial Potential: Expanding the Horizon

Beyond their antifungal effects, piperidine-triazole scaffolds have shown promise as anticancer and antimicrobial agents. The modular nature of their synthesis allows for the introduction of various substituents, leading to a broad range of biological activities.

Comparative Anticancer Activity (IC₅₀ µM)

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected piperidine-triazole derivatives against different cancer cell lines.

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)
Derivative 7i 8.56.25.2
Derivative 7a 7.95.85.3
Doxorubicin 0.81.11.5

Data compiled from studies on the anticancer activity of piperazine-1,2,3-triazole scaffolds.[1]

While not as potent as the standard chemotherapeutic agent Doxorubicin, compounds 7i and 7a demonstrate notable cytotoxic activity, suggesting that this scaffold is a viable starting point for the development of novel anticancer agents.[1]

Comparative Antimicrobial Activity (MIC µg/mL)

The antimicrobial potential of these compounds has also been investigated against both Gram-positive and Gram-negative bacteria.

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Derivative 7x 163264
Ciprofloxacin 0.50.251

Data from research on the antimicrobial potency of piperazine-1,2,3-triazole derivatives.[1]

Compound 7x shows moderate activity, indicating that with further optimization, the piperidine-triazole core could yield potent antibacterial agents.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the synthesis and biological evaluation of the piperidine-triazole derivatives discussed.

General Synthesis via Click Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

G A 1-BOC-3-ethynylpiperidine (or similar alkyne precursor) C Reaction Mixture A->C Alkyne Component B Organic Azide (R-N3) B->C Azide Component D Piperidine-Triazole Derivative C->D Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Solvent (e.g., t-BuOH/H2O)

Caption: General workflow for the synthesis of piperidine-triazole derivatives via CuAAC click chemistry.

Detailed Synthesis Protocol:

  • To a solution of the organic azide (1.0 mmol) and the piperidine-alkyne precursor (1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL), sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired piperidine-triazole derivative.

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

G A Prepare fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) C Add fungal inoculum to each well A->C B Serially dilute test compounds in 96-well plates B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) for antifungal agents.

Detailed Antifungal Assay Protocol:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates.

  • A standardized fungal inoculum is added to each well.

  • The plates are incubated at 35 °C for the appropriate time depending on the fungal species (e.g., 24 hours for Candida spp., 48 hours for Cryptococcus neoformans).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Anticancer Cytotoxicity Assay (MTT Assay)

The anticancer activity is assessed by measuring the inhibition of cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G A Seed cancer cells in 96-well plates and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow of the MTT assay for determining the cytotoxic activity of compounds on cancer cell lines.

Detailed Anticancer Assay Protocol:

  • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Conclusion

Triazoles derived from piperidine precursors represent a versatile and promising scaffold in medicinal chemistry. The data presented herein demonstrates their significant potential as antifungal agents, with some derivatives outperforming established drugs. Furthermore, initial findings on their anticancer and antimicrobial activities warrant further investigation and optimization. The provided experimental protocols offer a solid foundation for researchers to build upon in the development of new therapeutics based on this valuable molecular architecture.

References

Validation

A Comparative Guide to the Enantioselective Synthesis and Analysis of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The precise control of stereochemistry in substituted piperidines is paramount, as different enantiomers frequently exhibit distinct pharmacological activities, potencies, and toxicological profiles. This guide provides an objective comparison of prominent enantioselective synthetic strategies for piperidine derivatives and the analytical techniques for their chiral analysis, supported by experimental data.

Enantioselective Synthesis of Piperidine Derivatives: A Comparative Overview

The asymmetric synthesis of piperidine derivatives has been a focal point of extensive research, leading to the development of several powerful catalytic systems. This section compares the performance of organocatalysis and various metal-based catalytic systems, highlighting their respective strengths and substrate scopes.

Table 1: Comparison of Catalytic Systems for Enantioselective Piperidine Synthesis
Catalytic SystemTypical ReactionSubstrate ExampleCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)Key AdvantagesLimitations
Organocatalysis Michael AdditionMalonamide + CinnamaldehydeProline-derived Squaramide73 (overall)98Metal-free, mild conditions, readily available catalysts.Can require higher catalyst loadings, limited to specific substrate classes.
Rhodium Catalysis Asymmetric HydrogenationN-Benzyl-2-phenylpyridinium bromide[Rh(COD)Cl]₂ / (S)-SEGPHOS9392High efficiency for hydrogenation of pyridinium salts.Requires pre-activation of the pyridine ring.
Rhodium Catalysis [4+2] Cycloaddition1-Azadiene + NitroalkeneRh(I) / Chiral Diene8196High regio- and enantioselectivity in cycloadditions.Substrate scope can be limited.
Palladium Catalysis Carbenylative AminationN-Tosylhydrazone + (E)-Vinyl iodide with aminePd(dba)₂ / GF-Phos45-93up to 96.5Good yields and high enantioselectivities for a range of substrates.Can be sensitive to substrate structure.[1]
Iridium Catalysis Asymmetric Hydrogenation2-Substituted Pyridinium Salt[Ir(COD)Cl]₂ / (R)-SYNPHOSup to 93up to 92Effective for the hydrogenation of simple 2-substituted pyridinium salts.[2]Moderate enantioselectivity for 2-alkylpyridines.[2]
Iridium Catalysis Asymmetric HydrogenationN-Iminopyridium YlideIridium / N,P-Ligandup to 96up to 98 (after recrystallization)High conversions and excellent ee after recrystallization.[3]Substrate-dependent enantioselectivity.[4]

Experimental Protocols

This section provides detailed methodologies for representative synthetic and analytical procedures.

Synthesis Protocol: Organocatalytic Enantioselective Michael Addition

This protocol describes the synthesis of a functionalized piperidine via a cascade reaction involving a Michael addition, as reported in the synthesis of (-)-Paroxetine.[5]

Reaction: Condensation of malonamides and cinnamaldehydes.

Catalyst: 20 mol% of a TMS-protected diarylprolinol silyl ether.

Procedure:

  • To a solution of the appropriate cinnamaldehyde (1.0 equiv) in CF₃CH₂OH, add the corresponding malonamide (1.0 equiv) and AcOK.

  • Add the organocatalyst (20 mol%).

  • Stir the reaction mixture at the specified temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.

Expected Outcome: Yields are generally good with enantioselectivities often exceeding 90% ee.[5]

Synthesis Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol outlines a general procedure for the asymmetric hydrogenation of 2-substituted pyridinium salts.[2]

Catalyst System: [{Ir(cod)Cl}₂] and (R)-SynPhos ligand.

Procedure:

  • In a nitrogen-filled glove box, prepare a solution of [{Ir(cod)Cl}₂] (1 mol%) and (R)-SynPhos (2.2 mol%) in a mixture of toluene and CH₂Cl₂ (1:1).

  • Stir the catalyst solution at room temperature for 20-30 minutes.

  • Transfer the catalyst solution to a stainless steel autoclave containing the N-benzyl-2-substituted pyridinium bromide substrate (1.0 equiv).

  • Pressurize the autoclave with H₂ (600 psi) and stir the reaction at 28°C for 20-24 hours.

  • After carefully releasing the hydrogen, add a saturated solution of sodium carbonate and stir for 15-30 minutes.

  • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Expected Outcome: High yields (e.g., 93%) and high enantioselectivities (e.g., 92% ee) are achievable for 2-aryl substituted pyridinium salts.[2]

Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the enantiomeric separation of piperidine derivatives. For compounds lacking a chromophore, pre-column derivatization may be necessary.[6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak AD-H (amylose-based) or similar.

Conditions for Derivatized Piperidin-3-amine: [7]

  • Derivatizing Agent: p-Toluene sulfonyl chloride (PTSC).

  • Mobile Phase: 0.1% diethylamine in ethanol.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 228 nm.

  • Column: Chiralpak AD-H.

Procedure:

  • Derivatization (if necessary): React the piperidine derivative with a suitable derivatizing agent (e.g., PTSC in the presence of a base) to introduce a chromophore.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in the mobile phase to a known concentration.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Analysis: Monitor the elution of the enantiomers using the UV detector at the appropriate wavelength. The two enantiomers will have different retention times, allowing for their separation and quantification.

Expected Outcome: Baseline separation of the enantiomers with a resolution of greater than 4.0 can be achieved, allowing for accurate determination of the enantiomeric excess.[7]

Visualizing Workflows and Biological Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the enantioselective synthesis and analysis of a chiral piperidine derivative.

G General Workflow for Enantioselective Synthesis and Analysis cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis cluster_application Further Applications Start Starting Materials Reaction Asymmetric Catalysis (e.g., Organo-, Rh-, Pd-, Ir-catalysis) Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Enantioenriched Piperidine Derivative Workup->Product HPLC Chiral HPLC Product->HPLC Derivatization Pre-column Derivatization (Optional) Product->Derivatization Analysis Enantiomeric Excess (ee) Determination HPLC->Analysis Derivatization->HPLC Bioassay Biological Activity Testing Analysis->Bioassay DrugDev Drug Development Candidate Bioassay->DrugDev

Caption: A generalized workflow from synthesis to analysis and application of chiral piperidine derivatives.

Signaling Pathway Inhibition by a Piperidine Derivative

Many biologically active piperidine derivatives exert their effects by interacting with specific signaling pathways. The diagram below illustrates the inhibition of the PI3K/Akt signaling pathway by the piperidine alkaloid Solenopsin. This pathway is critical for cell survival and proliferation and is often dysregulated in cancer.[8]

G Inhibition of PI3K/Akt Pathway by Solenopsin RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive recruits PDK1->Akt_inactive phosphorylates Akt_active Akt (active) Downstream Downstream Effects (Cell Survival, Growth) Akt_active->Downstream Solenopsin Solenopsin Solenopsin->PI3K inhibits

Caption: The piperidine alkaloid Solenopsin inhibits the PI3K signaling pathway.[8]

This guide provides a comparative framework for the enantioselective synthesis and analysis of piperidine derivatives. The choice of synthetic methodology will ultimately depend on the specific target molecule, desired stereochemistry, and scalability requirements. Similarly, the analytical method should be selected and validated based on the physicochemical properties of the analyte and the required level of sensitivity and accuracy.

References

Comparative

Comparative study of different ligands for copper-catalyzed click chemistry

For Researchers, Scientists, and Drug Development Professionals: Optimizing Your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has become an indispensable tool in drug development, bioconjugation, and materials science. The efficiency, biocompatibility, and overall success of the CuAAC reaction are critically dependent on the choice of the copper(I)-stabilizing ligand. This guide provides a comprehensive comparison of commonly used ligands, supported by experimental data, to empower researchers in selecting the optimal ligand for their specific applications.

Performance Comparison of Key Copper Ligands

The selection of an appropriate ligand is a pivotal decision that influences not only the reaction kinetics but also the suitability of the CuAAC reaction for biological applications. The following tables summarize the performance of several widely used ligands, focusing on their reaction rates, biocompatibility, and solubility.

Table 1: Comparative Properties of Common CuAAC Ligands

PropertyTBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)THPTA (Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine)BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)BTTES (Tris[(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)ethyl]amine)
Reaction Kinetics Very HighModerateVery HighHigh
Biocompatibility LowModerateVery HighVery High
Cytotoxicity HighModerateVery LowVery Low
Water Solubility LowHighModerateHigh
Organic Solvent Solubility Very HighLowModerateLow
Required Copper Concentration HighModerateVery LowLow
Stability in Biological Systems LowModerateVery HighVery High

Table 2: Quantitative Performance in a Fluorogenic CuAAC Assay

LigandCycloaddition Product Formed (%) after 30 minSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
BTTAA > 45%[1][2]Not explicitly found in searches
BTTES ~45%[1]Not explicitly found in searches
THPTA < 15%[1][2]Not explicitly found in searches
TBTA < 15%[1][2]Not explicitly found in searches
General CuAAC Range -10 to 10⁴[3][4]

Note: The second-order rate constants for specific ligands under standardized comparative conditions were not explicitly available in the search results. The general range for CuAAC reactions is provided for context. The percentage of product formed provides a relative measure of reaction speed under the specified experimental conditions.

Experimental data consistently highlights the superior performance of BTTAA in accelerating CuAAC reactions. In a direct comparison using a fluorogenic assay, the BTTAA-Cu(I) catalyst yielded over 45% of the cycloaddition product within 30 minutes, significantly outperforming THPTA and TBTA, which produced less than 15% product in the same timeframe.[1][2] BTTES also demonstrates rapid reaction kinetics, proving superior to THPTA and TBTA. While TBTA can achieve very high reaction rates, its application in biological systems is often limited by its low aqueous solubility and higher cytotoxicity. THPTA was subsequently developed as a more water-soluble and biocompatible alternative. The enhanced performance of BTTAA and BTTES is attributed to their bulky tert-butyl groups, which are believed to prevent the formation of unreactive copper acetylide polymers.

Experimental Protocols

Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. The following is a detailed methodology for a fluorogenic assay to compare the kinetic efficiency of different CuAAC ligands.

Protocol: Fluorogenic Assay for Comparing CuAAC Ligand Efficiency

This protocol is designed to quantify and compare the reaction rates of different copper-chelating ligands in a CuAAC reaction by monitoring the increase in fluorescence of a coumarin-triazole product.

Materials:

  • Azide: 3-azido-7-hydroxycoumarin (non-fluorescent)

  • Alkyne: Propargyl alcohol

  • Copper Source: Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing Agent: Sodium ascorbate solution (freshly prepared, e.g., 1 M in water)

  • Ligands: Stock solutions of TBTA, THPTA, BTTAA, and BTTES (e.g., 50 mM in an appropriate solvent like DMSO or water)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Instrumentation: Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the azide and alkyne in PBS.

    • Prepare a premix of CuSO₄ and the ligand to be tested in a microcentrifuge tube. A typical ligand-to-copper ratio to start with is 5:1. Gently mix and incubate for 2-3 minutes at room temperature.

  • Reaction Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • PBS buffer

      • 3-azido-7-hydroxycoumarin solution (final concentration, e.g., 50 µM)

      • Propargyl alcohol solution (final concentration, e.g., 500 µM)

      • The premixed CuSO₄/ligand solution (final copper concentration, e.g., 100 µM)

  • Initiation and Measurement:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration, e.g., 5 mM).

    • Immediately place the microplate in the fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes). Use an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 478 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each ligand.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • To determine the second-order rate constant (k₂), the data can be fitted to a second-order rate equation. This typically requires running the reaction under pseudo-first-order conditions (a large excess of one reactant).

Visualizing the Workflow and Reaction Mechanism

Diagram 1: General Experimental Workflow for Ligand Comparison

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligands) prep_premix Prepare CuSO4/Ligand Premix prep_reagents->prep_premix add_premix Add CuSO4/Ligand Premix setup_plate Set up 96-well Plate (Buffer, Azide, Alkyne) setup_plate->add_premix initiate Initiate with Sodium Ascorbate add_premix->initiate measure Measure Fluorescence over Time initiate->measure plot Plot Fluorescence vs. Time measure->plot calculate Calculate Initial Rates and/or k2 plot->calculate

A generalized workflow for the comparative kinetic analysis of different ligands in CuAAC reactions.

Diagram 2: Simplified Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G Cu_I Cu(I)-Ligand Complex Cu_Acetylide Copper Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Azide (R'-N3) Azide->Metallacycle Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Protonolysis Triazole_Product->Cu_I Regenerates Catalyst

A simplified representation of the CuAAC reaction mechanism, highlighting the key intermediates.

References

Validation

Validation of GPR119 agonist activity for compounds made with 1-BOC-3-ethynylpiperidine

A definitive guide for researchers in metabolic drug discovery, this document provides a comparative analysis of G protein-coupled receptor 119 (GPR119) agonists that feature a piperidine core, a key structural motif in...

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in metabolic drug discovery, this document provides a comparative analysis of G protein-coupled receptor 119 (GPR119) agonists that feature a piperidine core, a key structural motif in many synthetic modulators of this receptor. While the direct synthesis and activity data for compounds derived from 1-BOC-3-ethynylpiperidine remain proprietary or sparsely published, this guide focuses on well-characterized piperidine-containing agonists to offer a valuable reference for the evaluation of novel compounds.

GPR119, a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances glucose-dependent insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1). The piperidine moiety is a common scaffold in the design of potent and selective GPR119 agonists. This guide presents a side-by-side comparison of prominent piperidine-containing GPR119 agonists, supported by in vitro activity data.

Quantitative Comparison of GPR119 Agonist Activity

The following table summarizes the in vitro potency of several well-documented, piperidine-containing GPR119 agonists. The data is primarily derived from cAMP accumulation assays, a standard method for assessing GPR119 activation.

CompoundAlternative NameEC50 (human GPR119)Assay System
AR231453-4.7 - 9 nM[1][2][3]cAMP accumulation in HEK293 or CHO cells
PSN632408-1.9 - 7.9 µM[2][4][5]cAMP accumulation in HEK293 cells
MBX-2982-3.9 - 5 nM[6][7]cAMP accumulation in various cell lines
GSK1292263-pEC50 = 6.9 (~126 nM)[8][9]cAMP accumulation in a reporter assay

GPR119 Signaling Pathway

Activation of GPR119 by an agonist triggers a downstream signaling cascade that is pivotal for glucose homeostasis. The binding of an agonist induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately promotes the secretion of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds G_Protein Gαsβγ GPR119->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Secretion Insulin / GLP-1 Secretion PKA->Secretion Promotes

Figure 1: GPR119 signaling cascade upon agonist binding.

Experimental Protocols

The validation of GPR119 agonist activity is predominantly conducted through in vitro cell-based assays that measure the accumulation of intracellular cAMP. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely adopted, robust, and high-throughput method for this purpose.

cAMP Accumulation Assay (HTRF)

This protocol outlines a common procedure for determining the potency (EC50) of a test compound as a GPR119 agonist.

1. Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR119.

  • Assay Medium: Cell culture medium appropriate for the cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test Compounds: Serial dilutions of the piperidine-containing compounds and reference agonists (e.g., AR231453).

  • Positive Control: Forskolin, a direct activator of adenylyl cyclase.

  • HTRF Reagents: HTRF cAMP assay kit (e.g., from Cisbio), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

  • Microplates: 384-well, low-volume, white, opaque plates.

2. Procedure:

  • Cell Culture and Seeding:

    • Culture the GPR119-expressing cells in T-flasks until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in assay medium to the desired density.

    • Dispense the cell suspension into the wells of the 384-well microplate and incubate overnight to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compounds and controls in the assay buffer.

    • Aspirate the culture medium from the cells and add the assay buffer containing the PDE inhibitor.

    • Add the diluted compounds, positive control, and vehicle control to the respective wells.

  • Cell Stimulation:

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for GPR119 activation and cAMP production.

  • Lysis and HTRF Reagent Addition:

    • Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

  • Incubation and Detection:

    • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the immunoassay to reach equilibrium.

    • Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • Plot the HTRF ratio against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture GPR119- expressing cells Cell_Seeding Seed cells into 384-well plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare serial dilutions of test compounds Compound_Addition Add compounds to cells Compound_Dilution->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for cell stimulation Compound_Addition->Incubation Lysis_Detection Lyse cells and add HTRF reagents Incubation->Lysis_Detection Read_Plate Read plate on HTRF reader Lysis_Detection->Read_Plate Calculate_Ratio Calculate HTRF ratio (665nm / 620nm) Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50 value Plot_Curve->Determine_EC50

Figure 2: Experimental workflow for a GPR119 cAMP HTRF assay.

Conclusion

References

Comparative

A Comparative Guide to the 3D Shape Analysis of Piperidine Fragments in Drug Design

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. Its non-planar, three-dimensional (3D) nature is pivotal in defining molecular interactions with biological targe...

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs. Its non-planar, three-dimensional (3D) nature is pivotal in defining molecular interactions with biological targets. As drug discovery increasingly moves beyond flat, two-dimensional molecules, a thorough understanding and strategic application of the 3D shapes of piperidine fragments are critical for developing novel therapeutics. This guide provides a comparative analysis of the methods used to evaluate the 3D structure of piperidine fragments, supported by experimental and computational data.

The Conformational Landscape of Piperidine

The piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[1] However, it can also exist in higher-energy states such as twist-boat and boat conformations. The equilibrium between these forms, and the orientation of substituents (axial vs. equatorial), is influenced by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions.[1][2] This conformational flexibility is a key determinant of a fragment's biological activity and overall properties.

Comparative Analysis of Methodologies for 3D Shape Assessment

The 3D shape of piperidine fragments can be assessed through a combination of experimental and computational techniques. Each approach offers unique advantages and limitations.

Methodology Principle Information Obtained Advantages Limitations
X-Ray Crystallography Diffraction of X-rays by a single crystal of the compound.Precise 3D coordinates of atoms, bond lengths, bond angles, and torsion angles in the solid state.[1]Provides a definitive, high-resolution structure of a single conformation.Crystal packing forces may influence conformation; not all compounds crystallize easily.
NMR Spectroscopy Measurement of nuclear spin transitions in a magnetic field.Information about the dynamic conformational equilibrium in solution, including the ratio of conformers and substituent orientation through coupling constants.[3]Provides data on conformational dynamics in a biologically relevant solution state.Interpretation can be complex; provides an average picture of the conformational ensemble.
Molecular Mechanics (MM) Uses classical physics force fields (e.g., MMFF, OPLS) to calculate potential energy of conformers.[4]Relative energies of different conformers, optimized geometries, and barriers to interconversion.Computationally fast, suitable for high-throughput conformational searches of large libraries.Accuracy is dependent on the quality of the force field parameters.
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of the molecule (e.g., DFT methods).[5]Highly accurate energies and geometries of conformers, electronic properties, and reaction pathways.[5][6]Provides a more fundamental and accurate description of molecular structure.Computationally expensive, generally not feasible for large-scale screening without simplification.

Quantifying Conformational Preferences

The preference for a substituent to occupy an equatorial versus an axial position can be quantified by its conformational free energy difference, or "A-value". A larger A-value signifies a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Substituent A-value (kcal/mol) Predominant Conformation
-CH₃1.7Equatorial
-OH0.5 - 1.0Equatorial (solvent dependent)
-F0.15 - 0.25Weakly Equatorial
-CN0.15 - 0.25Weakly Equatorial
-C₆H₅2.8 - 3.1Strongly Equatorial
-C(CH₃)₃> 4.5Almost exclusively Equatorial

Note: A-values are context-dependent and can be influenced by other substituents and solvent effects.

Case Study: 3D Shape Analysis in Fragment Library Design

Modern fragment-based drug discovery (FBDD) campaigns increasingly focus on 3D fragments to explore new chemical space.[7][8] A key tool for characterizing the 3D shape of entire fragment libraries is the Principal Moments of Inertia (PMI) plot.[9][10] This plot visualizes the shape of molecules, classifying them as rod-like, disc-like, or spherical. The goal is often to populate the "spherical" region of the plot, which is underrepresented by traditional flat fragments.[10]

Fragment Library Descriptor Virtual Library of Piperidine Fragments Typical "Flat" Fragment Library
Molecular Weight (MW) 140 - 230 Da[7]< 300 Da
cLogP 0 - 2[7]< 3
Predominant Shape (PMI) Spherical/3D[9]Rod-like/Disc-like
sp³ Character HighLow to Medium

Experimental and Computational Protocols

Experimental Workflow: X-Ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Selection of Appropriate Solvent System A->B C Slow Evaporation / Vapor Diffusion / Cooling B->C D Formation of Single Crystal (0.1-0.5 mm) C->D E Mount Crystal on Goniometer D->E F Cool Crystal (e.g., 100 K) E->F G Collect Diffraction Data using Diffractometer F->G H Process Raw Diffraction Data G->H I Solve Phase Problem (Direct/Patterson Methods) H->I J Build Initial Electron Density Model I->J K Refine Atomic Positions & Thermal Parameters J->K L Final High-Resolution 3D Structure K->L

Caption: Workflow for 3D structure determination by X-ray crystallography.

Methodology:

  • Crystal Growth: High-purity piperidine derivative is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques like slow evaporation, vapor diffusion, or controlled cooling of a saturated solution.[1]

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is collected using a single-crystal X-ray diffractometer.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and intensities of the reflections. The phase problem is solved using computational methods to generate an initial electron density map. This map is then used to build an atomic model, which is refined against the experimental data to yield the final, precise 3D structure.[1]

Computational Workflow: Conformational Analysis

cluster_0 Conformer Generation cluster_1 Energy Minimization & Calculation cluster_2 Shape & Property Analysis Input Input: 2D Structure of Piperidine Fragment A Systematic or Stochastic Conformational Search Input->A B Generate Diverse Set of 3D Conformers A->B C Initial Minimization with Molecular Mechanics (MM) B->C D Refined Optimization with Quantum Mechanics (QM/DFT) C->D E Calculate Relative Energies (ΔG) D->E F Calculate Physicochemical Properties (MW, cLogP) E->F G Analyze 3D Shape (e.g., PMI Plot) F->G H Identify Low-Energy, Diverse Conformers G->H Output Output: Prioritized 3D Fragments for Synthesis/Screening H->Output

Caption: A typical computational workflow for 3D shape analysis.

Methodology:

  • Conformational Search: A diverse set of possible 3D conformations for the piperidine fragment is generated. This is often achieved using systematic or stochastic search algorithms available in software packages like Schrödinger's MacroModel or open-source tools like RDKit.[4]

  • Geometry Optimization and Energy Calculation: Each generated conformer undergoes geometry optimization to find its nearest local energy minimum. A tiered approach is common:

    • Molecular Mechanics (MM): A fast initial optimization is performed using force fields such as MMFF or OPLS.[4]

    • Quantum Mechanics (QM): For higher accuracy, promising low-energy conformers from the MM stage are further optimized using QM methods, such as Density Functional Theory (DFT).[5] This provides more accurate relative energies (ΔG) between conformers.

  • Property Analysis: The ensemble of low-energy conformers is analyzed. Physicochemical properties are calculated, and 3D shape descriptors like the Principal Moments of Inertia (PMI) are determined to classify the fragment's three-dimensionality.[9] This analysis helps prioritize fragments with desirable 3D shapes for synthesis and inclusion in screening libraries.

Conclusion

The 3D shape of piperidine fragments is a critical parameter in modern drug design. A comprehensive analysis requires an integrated approach, leveraging both high-resolution experimental methods and powerful computational techniques. While X-ray crystallography provides a definitive solid-state structure and NMR reveals solution-state dynamics, computational chemistry allows for the high-throughput analysis and prioritization of virtual fragments. By combining these methodologies, researchers can effectively navigate and exploit the rich three-dimensional chemical space offered by the piperidine scaffold to design the next generation of innovative medicines.

References

Validation

A Comparative Guide to the Synthesis of Functionalized Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] The development of efficient and selective methods to construct and functio...

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] The development of efficient and selective methods to construct and functionalize this privileged heterocycle is a critical endeavor for researchers in drug discovery and development. This guide provides an objective comparison of several prominent synthetic routes to functionalized piperidines, supported by experimental data and detailed protocols.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines represents the most direct and atom-economical approach to piperidine synthesis.[1] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. However, the inherent aromatic stability of pyridines and the potential for catalyst poisoning by the nitrogen lone pair present significant challenges.[1][3]

Key Catalytic Systems and Performance

A variety of catalytic systems have been developed to address these challenges, ranging from classical heterogeneous catalysts to modern homogeneous complexes that offer enhanced selectivity under milder conditions.

Catalyst SystemSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Key Features & LimitationsReference
Heterogeneous Catalysts
PtO2 (Adams' catalyst)2-substituted pyridines50-70Room Temp4-8GoodRequires high pressure; suitable for a range of substituted pyridines.[4][4]
Pd/C with acidic additivePyridine54016HighAcidic additive facilitates reduction; widely used but can be sensitive to functional groups.[1][1]
Homogeneous Catalysts
Iridium(III) ComplexSubstituted PyridinesN/A (Ionic Hydrogenation)MildN/AHighExceptional tolerance for sensitive functional groups (nitro, azido, bromo, etc.); operates via an ionic hydrogenation mechanism, avoiding catalyst poisoning.[3][5][3][5]
Rhodium-catalysed transfer hydrogenationN-benzylpyridinium saltsN/A (Formic Acid)402295% (for a specific example)Enables asymmetric synthesis of chiral piperidines from pyridinium salts without hydrogen gas.[6][6]
Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂

This protocol is adapted from the work of ReddyMasu Sreenivasulu et al.[4]

Materials:

  • 2-Methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure reactor

Procedure:

  • In a suitable reaction vessel, dissolve 2-methylpyridine in glacial acetic acid.

  • Add PtO₂ catalyst to the solution.

  • Place the vessel into a high-pressure reactor and seal it.

  • Purge the reactor with an inert gas (e.g., argon or nitrogen).

  • Pressurize the reactor with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully depressurize the reactor.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the 2-methylpiperidine derivative can be further purified by standard methods such as distillation or column chromatography.

Hydrogenation_of_Pyridine Pyridine Pyridine Derivative Piperidine Functionalized Piperidine Pyridine->Piperidine + 3 H₂ Catalyst Catalyst (e.g., PtO₂, Pd/C, Ir(III)) H2 H₂ or H-source

Caption: Catalytic Hydrogenation of Pyridine Derivatives.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of six-membered nitrogen heterocycles, including piperidine derivatives, particularly piperidin-4-ones.[7][8][9] This reaction involves the [4+2] cycloaddition of an imine (dienophile) with a diene. The mechanism, whether concerted or stepwise, can be influenced by the nature of the reactants and the catalyst employed.[7][9]

Key Features:
  • Versatility: Allows for the construction of highly functionalized piperidine rings in a single step.

  • Stereocontrol: Can provide high levels of stereocontrol, especially in asymmetric variants using chiral catalysts or auxiliaries.

  • Substrate Scope: A wide range of imines and dienes can be utilized, leading to diverse piperidine structures.

Experimental Protocol: Synthesis of Piperidinones via Aza-Diels-Alder

A general procedure involves the reaction of an imine with an electron-rich diene, often in the presence of a Lewis acid or Brønsted acid catalyst to activate the imine.[7]

Materials:

  • An imine (generated in situ or pre-formed)

  • An electron-rich diene (e.g., Danishefsky's diene)

  • Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acid

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the imine or its precursors (aldehyde and amine) in the anhydrous solvent under an inert atmosphere.

  • Add the Lewis or Brønsted acid catalyst and stir for a short period.

  • Add the diene to the reaction mixture.

  • Stir the reaction at the appropriate temperature (can range from low temperatures to reflux) until completion, monitoring by TLC.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Aza_Diels_Alder cluster_reactants Reactants Imine Imine (Dienophile) Piperidine Piperidine Derivative (e.g., Piperidin-4-one) Imine->Piperidine Diene Diene Diene->Piperidine [4+2] Cycloaddition Catalyst Catalyst (Lewis/Brønsted Acid)

Caption: Aza-Diels-Alder Reaction for Piperidine Synthesis.

Intramolecular Cyclization of Amino-Alcohols

The intramolecular cyclization of amino-alcohols provides a convergent route to piperidines. This strategy relies on the formation of a C-N bond within a linear precursor containing both an amine and a hydroxyl group.

Ruthenium-Catalyzed Cyclization

Recent advances have demonstrated the efficacy of ruthenium catalysts for the cyclization of α,ω-amino-alcohols.[10][11] A notable feature of this method is the ability to selectively steer the reaction towards either the cyclic amine (piperidine) or the corresponding lactam (piperidinone) by the addition of specific additives.

Catalyst SystemSubstrateAdditiveProductSelectivityReference
Ru₃(CO)₁₂ / CataCXium® PCy5-amino-1-pentanolWaterPiperidineMajor Product[10]
Ru₃(CO)₁₂ / CataCXium® PCy5-amino-1-pentanolKetone (H-acceptor)PiperidoneMajor Product[10]
Experimental Protocol: Selective Synthesis of Piperidine from 5-Amino-1-pentanol

This protocol is based on the work of Pingena and Vogt.[10][11]

Materials:

  • 5-amino-1-pentanol

  • Ru₃(CO)₁₂

  • CataCXium® PCy (ligand)

  • Cyclohexane (solvent)

  • Degassed water

  • Stainless steel autoclave

Procedure:

  • In a glovebox, weigh the 5-amino-1-pentanol, Ru₃(CO)₁₂, and CataCXium® PCy into a stainless steel autoclave.

  • Add cyclohexane as the solvent.

  • Add degassed water to the mixture.

  • Seal the autoclave tightly and remove it from the glovebox.

  • Heat the autoclave in an oil bath at 140 °C for the specified reaction time (e.g., 21 hours).

  • After cooling to room temperature, the reaction mixture can be analyzed by GC and GC/MS to determine the product distribution.

  • The product can be isolated and purified using standard techniques.

Amino_Alcohol_Cyclization AminoAlcohol α,ω-Amino-alcohol Piperidine Piperidine AminoAlcohol->Piperidine Intramolecular Dehydrative Amination Lactam Lactam (Piperidinone) AminoAlcohol->Lactam Intramolecular Dehydrogenative Amidation Catalyst Ru Catalyst Water + Water Water->Piperidine Ketone + Ketone (H-acceptor) Ketone->Lactam

Caption: Selective Cyclization of Amino-Alcohols.

Transition-Metal-Catalyzed C-H Functionalization

A modern and powerful strategy for the synthesis of functionalized piperidines involves the direct C-H functionalization of a pre-existing piperidine ring.[12][13] This approach avoids the need for de novo ring construction and allows for late-stage modification of complex molecules.

Site-Selective Functionalization

The regioselectivity of C-H functionalization on the piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom.[12][13]

PositionCatalystProtecting GroupKey FeaturesReference
C2Rh₂(R-TCPTAD)₄N-BocElectronically activated but sterically hindered position.[12][12]
C2Rh₂(R-TPPTTL)₄N-BsHighly diastereoselective.[12][12]
C3Indirectly via cyclopropanation and ring-openingRhodium catalystsC3 is electronically deactivated; requires an indirect approach.[12][13][12][13]
C4Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylSteric shielding by the catalyst and protecting group overrides the electronic preference for C2.[12][12]
Experimental Workflow: C-H Functionalization

The general workflow for rhodium-catalyzed C-H functionalization involves the reaction of a protected piperidine with a donor/acceptor carbene precursor in the presence of a specific rhodium catalyst.

CH_Functionalization_Workflow Start Protected Piperidine Reaction C-H Insertion Reaction Start->Reaction Carbene Donor/Acceptor Carbene Precursor Carbene->Reaction Catalyst Rh₂L₄ Catalyst Catalyst->Reaction Product Functionalized Piperidine Reaction->Product

References

Comparative

The Rise of Rigidity: Evaluating Piperidine Linkers in PROTAC Efficacy

A Comparative Guide for Researchers in Targeted Protein Degradation In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture consists of two ligands—one for the protein of interest (POI) and another for an E3 ubiquitin ligase—connected by a chemical linker. While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of PROTACs containing piperidine-based linkers against those with more flexible alternatives like polyethylene glycol (PEG), supported by experimental data, detailed protocols, and pathway visualizations.

The Strategic Advantage of Rigid Linkers

The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2] Linker design has increasingly moved from synthetically tractable alkyl and PEG chains to more sophisticated, rigid structures.[3] Saturated heterocycles, such as piperidine and piperazine, are prominent in this new wave of linker design.[3][4]

The incorporation of a piperidine moiety into a PROTAC linker imparts conformational rigidity.[4] This rigidity can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation potency and improved metabolic stability.[2][4] The clinical candidate ARV-110 (Bavdegalutamide), an androgen receptor (AR) degrader, notably incorporates a rigid linker containing both piperidine and piperazine moieties, underscoring the therapeutic potential of this design strategy.[4][5]

Visualizing the PROTAC Mechanism and Workflow

To understand the mechanics of PROTACs and their evaluation, the following diagrams illustrate the key processes.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response/Time-Course) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Densitometry Densitometry Western_Blot->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate % Degradation Normalization->Calculation Curve_Fitting Dose-Response Curve Fitting Calculation->Curve_Fitting DC50_Dmax Determine DC50 & Dmax Curve_Fitting->DC50_Dmax

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Quantitative Comparison: Piperidine vs. PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[2] A lower DC50 value indicates higher potency.

The following table summarizes the performance of PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1), comparing a piperidine-based linker with flexible PEG-based linkers.

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based)PARP1Thalidomide36>90HeLa
iRucaparib-AP6 (PEG-based)PARP1Thalidomide82>90HeLa

Data synthesized from available literature for comparative purposes.[6]

This data indicates that PROTACs with rigid heterocyclic linkers can achieve comparable, and in some cases superior, degradation potency to those with flexible PEG linkers.[6] The choice of linker should be carefully optimized in the context of the specific warhead and E3 ligase ligand to ensure optimal ternary complex formation.[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs.

Protocol 1: Western Blot Analysis for PROTAC-Mediated Degradation

This protocol outlines the key steps for quantifying target protein degradation in response to PROTAC treatment.[1][7]

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates (e.g., 6-well plates) to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0-1000 nM) for a specified duration (e.g., 24 hours) to determine dose-response. A vehicle control (e.g., DMSO) should be included.

2. Sample Preparation (Cell Lysis):

  • After treatment, wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

4. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[1]

  • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again to remove unbound secondary antibody.

6. Data Acquisition and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation for each treatment relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]

Protocol 2: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC can be used to measure the thermodynamic parameters of ternary complex formation, providing insights into binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).[2]

1. Sample Preparation:

  • Purify the target protein and the E3 ligase complex.

  • Prepare solutions of the proteins and the PROTAC in a matched buffer.

2. ITC Experiment:

  • Load the target protein into the ITC cell.

  • Load the PROTAC into the injection syringe.

  • Titrate the PROTAC into the protein solution while monitoring the heat changes.

  • In a separate experiment, titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity.

  • To measure ternary complex formation, pre-saturate the PROTAC with the E3 ligase and titrate this complex into the target protein solution.

3. Data Analysis:

  • Analyze the resulting thermograms to determine the binding affinity and other thermodynamic parameters of the interactions.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic accessibility, there is a clear trend towards the use of more rigid linkers containing cyclic moieties like piperidine.[2][3] These rigid linkers can enhance degradation potency by pre-organizing the PROTAC into a bioactive conformation, leading to more stable and productive ternary complexes.[4] However, the lack of extensive direct head-to-head comparative studies necessitates that researchers empirically evaluate different linker types for each specific target protein and E3 ligase pair.[4] A comprehensive evaluation of degradation efficiency, physicochemical properties, and pharmacokinetic profiles is essential to maximize the therapeutic potential of the resulting PROTAC.

References

Validation

In vitro and in vivo stability of molecular glues derived from 1-BOC-3-ethynylpiperidine

For researchers, scientists, and drug development professionals, understanding the stability of molecular glues is paramount for their successful translation into therapeutic agents. This guide provides a comparative ove...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of molecular glues is paramount for their successful translation into therapeutic agents. This guide provides a comparative overview of the in vitro and in vivo stability of prominent molecular glue scaffolds. While specific data on molecular glues derived from 1-BOC-3-ethynylpiperidine remains limited in the public domain, this analysis of alternative scaffolds offers valuable insights into the broader landscape of molecular glue stability.

Comparative Stability of Molecular Glue Scaffolds

The stability of a molecular glue dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for metabolic drug-drug interactions. Here, we compare the stability of three major classes of molecular glues: Thalidomide Analogues, Aryl Sulfonamides, and Natural Products.

Molecular Glue ScaffoldKey Stability CharacteristicsIn Vitro DataIn Vivo Data (Human)
Thalidomide Analogues Generally exhibit rapid absorption and elimination. The glutarimide ring is susceptible to non-enzymatic hydrolysis. Not significant substrates of CYP450 enzymes.Lenalidomide: In vitro half-life in human plasma is approximately 8 hours due to hydrolysis.[1]Lenalidomide: Rapidly absorbed (Tmax ~1 hr) with a short half-life of 3-4 hours.[1] Approximately 82% is excreted unchanged in urine.[1] Pomalidomide: >70% absorbed orally with a Tmax of 2-3 hours. Extensively metabolized, with less than 5% excreted as unchanged drug in urine.[2]
Aryl Sulfonamides Stability is influenced by the specific substitution pattern on the aryl and sulfonamide groups. They can be subject to metabolism.Indisulam: Specific quantitative in vitro stability data such as plasma or microsomal half-life is not readily available in the reviewed literature.Indisulam: Indisulam has been shown to induce global metabolic changes in cells.[3] Detailed human pharmacokinetic parameters are not extensively published in the provided search results.
Natural Products Stability can be variable and complex due to intricate structures.Sanglifehrin A: Specific in vitro stability data is not detailed in the provided search results.Sanglifehrin A: Detailed human pharmacokinetic data is not readily available in the public literature.

Note: The absence of specific data for 1-BOC-3-ethynylpiperidine-derived molecular glues highlights a current knowledge gap in the field. Researchers developing this class of compounds should prioritize comprehensive in vitro and in vivo stability studies.

Experimental Protocols for Stability Assessment

Accurate assessment of molecular glue stability is crucial. Below are detailed methodologies for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a molecular glue in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human plasma (or plasma from other species of interest)

  • Control compounds (a stable and an unstable compound)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in a suitable buffer.

  • In a 96-well plate, add the test compound to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM).

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding a multiple volume of cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time.

In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a molecular glue in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.

Materials:

  • Test compound stock solution

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Control compounds (a stable and an unstable compound)

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound and liver microsomes in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding a multiple volume of cold organic solvent containing an internal standard.

  • Process the samples as described in the plasma stability assay (vortex, centrifuge).

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the targeted protein degradation pathway and a typical experimental workflow for assessing molecular glue stability.

Targeted_Protein_Degradation_Pathway cluster_0 Cellular Environment Molecular_Glue Molecular Glue Ternary_Complex Ternary Complex Molecular_Glue->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein (e.g., Disease-Causing) Target_Protein->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The signaling pathway of targeted protein degradation mediated by a molecular glue.

Experimental_Workflow_for_Stability_Assay Start Start: Compound Stock Solution Incubation Incubate with Biological Matrix (Plasma or Microsomes) at 37°C Start->Incubation Time_Points Sample at Multiple Time Points Incubation->Time_Points Quenching Quench Reaction & Protein Precipitation (Cold Organic Solvent + IS) Time_Points->Quenching Centrifugation Centrifuge to Pellet Precipitate Quenching->Centrifugation Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Analysis Data_Processing Data Processing: Quantify Parent Compound Analysis->Data_Processing End End: Calculate Half-life (t½) Data_Processing->End

Caption: A typical experimental workflow for in vitro stability assessment of molecular glues.

References

Comparative

Unraveling Protein-Ligand Interactions: A Comparative Guide for Piperidine-Containing Compounds

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of piperidine-containing compounds in binding to various protein targets. Supported by exper...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of piperidine-containing compounds in binding to various protein targets. Supported by experimental data, this document delves into the analysis of protein-ligand interactions, offering detailed methodologies and visual representations of key biological processes.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents targeting the central nervous system, cancer, and infectious diseases.[1] Its conformational flexibility and ability to participate in various non-covalent interactions make it a valuable component in drug design.[1] Understanding the intricate dance between these piperidine-containing ligands and their protein partners is paramount for optimizing drug efficacy and selectivity. This guide summarizes quantitative binding data, outlines detailed experimental protocols for characterizing these interactions, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Comparative Binding Affinity of Piperidine Derivatives

The binding affinity of a ligand for its target is a critical determinant of its pharmacological activity. The following tables summarize the in vitro binding affinities (Ki in nM) of various piperidine-containing compounds for three key protein targets: Sigma-1 (σ1) Receptor, Histamine H3 (H3) Receptor, and Mu-Opioid (µ) Receptor.

Sigma-1 (σ1) Receptor Binding Affinities

The σ1 receptor is an intracellular chaperone protein implicated in a range of cellular functions and is a promising target for neurological disorders and cancer. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the binding affinity for the σ1 receptor.

Compound IDN-Substituent / Key Featureσ1 Receptor Affinity (Ki) [nM]Reference
1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2[2][3]
3 Cyclohexane (Reference)0.61
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9
5 Piperidine derivative3.64[4][5][6]
11 Piperidine derivative4.41[4][5][6]
12 Piperidine derivativeHigh Affinity (Specific value not provided in abstract)[4][5][6]
4 Piperazine analogue of compound 51531[4][5][6]
6 Nitrile analog of meperidine0.35[7]
7 Nitrile analog of meperidine0.41[7]
9 Nitrile analog of meperidine0.38[7]
19 Piperidine substitution on pyrimidine scaffold11.8[8]

Table 1: Comparative binding affinities of various piperidine-containing compounds and reference ligands for the Sigma-1 receptor.

Histamine H3 (H3) Receptor Binding Affinities

The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep disorders. The substitution pattern on the piperidine ring significantly influences H3 receptor affinity.

Compound IDKey FeaturehH3R Affinity (Ki) [nM]Reference
4 Piperazine derivative3.17[4][5][6]
5 Piperidine derivative7.70[4][5][6]
11 Piperidine derivative6.2[4][5][6]
E377 Lead compound6.2[9]
1 Methyl analogue of E37731[9]
2 Methyl analogue of E37710.3[9]
5 Unsubstituted piperidine6.2[9]
6 Unsubstituted piperidine2.7[9]
7 Unsubstituted piperidine5.2[9]
12 4-pyridylpiperidine7.7[9][10]
13 4-pyridylpiperidine24.2[9]
14 4-pyridylpiperidine69[9]
KSK67 Piperazine analogueHighly selective for H3R[9]
KSK68 4-pyridylpiperidine moietyHigh Affinity[9][10]

Table 2: Comparative binding affinities of piperidine and piperazine derivatives for the human Histamine H3 receptor.

Mu-Opioid (µ) Receptor Binding Affinities

The µ-opioid receptor is the primary target for opioid analgesics like morphine and fentanyl. Modifications to the piperidine core of these compounds can dramatically alter their binding affinity. Fentanyl, a potent synthetic opioid, is a classic example of a piperidine-containing compound with high affinity for the µ-opioid receptor.[11]

CompoundClassµ-Opioid Receptor Affinity (Ki) [nM]Reference
Morphine Morphine Derivative6.3[12]
Fentanyl PhenylpiperidineHigh Affinity (Potency 80x Morphine)[11]
Carfentanil Fentanyl AnalogSub-nanomolar[13]
Lofentanil Fentanyl AnalogSub-nanomolar[13]
Compound 4 4-Substituted PiperidineMOR: 29 ± 9, DOR: 14 ± 2[12]
Compound 5 4-Substituted PiperazineMOR: 0.29, DOR: 6.6[12]
Compound 6 4-Substituted PiperidineMOR: 0.42, DOR: 15[12]
Compound 9 4-Substituted PiperazineMOR: 0.35, DOR: 10[12]
Compound 10 4-Substituted PiperazineMOR: 0.51, DOR: 12[12]
Compound 11 4-Substituted PiperazineMOR: 0.78, DOR: 18[12]
Compound 12 4-Substituted PiperazineMOR: 0.61, DOR: 25[12]

Table 3: Comparative binding affinities of various piperidine-containing opioids and related compounds for the Mu-Opioid Receptor (MOR) and Delta-Opioid Receptor (DOR).

Experimental Protocols

Rigorous experimental design is crucial for obtaining reliable data on protein-ligand interactions. Below are detailed methodologies for key experiments commonly employed in this field.

Radioligand Binding Assay (for Sigma-1 Receptor)

This assay is a gold standard for determining the affinity of a ligand for a receptor.[7]

1. Membrane Preparation:

  • Homogenize tissue (e.g., guinea pig liver) or cells expressing the sigma-1 receptor in a suitable buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

  • Prepare a series of dilutions of the radioligand (e.g., --INVALID-LINK---pentazocine).

  • In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.

  • For each concentration, prepare parallel wells containing an excess of a non-radiolabeled competitor (e.g., haloperidol) to determine non-specific binding.

  • Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90 minutes).[4]

3. Competition Binding Assay (to determine Ki of the test compound):

  • Prepare serial dilutions of the piperidine-containing test compound.

  • In a 96-well plate, incubate a fixed amount of membrane protein, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess non-labeled competitor).

  • Incubate the plate under the same conditions as the saturation assay.

4. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • For saturation assays, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

  • For competition assays, plot the percentage of specific binding versus the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Molecular Docking (General Protocol)

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein.[13]

1. Preparation of the Receptor (Protein):

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Remove water molecules and any co-crystallized ligands from the PDB file.[14]

  • Add hydrogen atoms and assign appropriate charges to the protein.

  • Perform energy minimization to relieve any steric clashes.[14]

2. Preparation of the Ligand (Piperidine Compound):

  • Draw the 2D structure of the piperidine-containing ligand using chemical drawing software.

  • Convert the 2D structure to a 3D structure and perform geometry optimization and energy minimization.

  • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.[14]

3. Docking Simulation:

  • Use a docking software (e.g., AutoDock, Glide, GOLD).

  • Define a grid box around the active site of the protein to specify the search space for the ligand.[14]

  • The docking algorithm will explore various conformations and orientations of the ligand within the active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.[14]

4. Analysis of Results:

  • Analyze the docking results to identify the best-ranked pose based on the docking score.

  • Visualize and analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[1][9]

1. Sensor Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5).

  • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Inject the protein (ligand) in a suitable buffer over the activated surface to immobilize it via amine coupling.

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

2. Analyte Injection and Interaction Analysis:

  • Prepare a series of dilutions of the piperidine-containing compound (analyte) in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.

3. Regeneration:

  • After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte from the immobilized ligand, preparing the surface for the next injection.

4. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]

1. Sample Preparation:

  • Prepare the protein and the piperidine-containing ligand in the same, well-matched buffer to minimize heats of dilution.[15]

  • Accurately determine the concentrations of both the protein and the ligand.

  • Degas the samples to prevent air bubbles in the calorimeter.

2. ITC Experiment:

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.

  • The instrument measures the heat released or absorbed after each injection.

3. Data Analysis:

  • Integrate the heat flow signal for each injection to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

  • The change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations: ΔG = -RTln(1/KD) and ΔG = ΔH - TΔS.

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding complex experimental processes and biological signaling cascades. The following visualizations are provided in the DOT language for use with Graphviz.

Experimental Workflow for Protein-Ligand Interaction Analysis

Experimental_Workflow cluster_prep Preparation Phase cluster_binding Binding Affinity & Kinetics cluster_structural Structural Analysis cluster_computational Computational Analysis cluster_functional Functional Assays Protein_Prep Protein Preparation (Expression & Purification) SPR Surface Plasmon Resonance (SPR) (ka, kd, KD) Protein_Prep->SPR ITC Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS, n) Protein_Prep->ITC Radioligand Radioligand Binding Assay (Ki) Protein_Prep->Radioligand XRay X-ray Crystallography Protein_Prep->XRay NMR NMR Spectroscopy Protein_Prep->NMR Ligand_Prep Ligand Synthesis (Piperidine Compound) Ligand_Prep->SPR Ligand_Prep->ITC Ligand_Prep->Radioligand Docking Molecular Docking Ligand_Prep->Docking Cell_Assay Cell-based Functional Assays SPR->Cell_Assay ITC->Cell_Assay Radioligand->Cell_Assay XRay->Docking NMR->Docking MD Molecular Dynamics Simulation Docking->MD MD->Cell_Assay

Caption: General experimental workflow for the analysis of protein-ligand interactions.

Representative Signaling Pathway: Mu-Opioid Receptor Activation

Piperidine-containing opioids, such as fentanyl, exert their effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Ligand Piperidine Opioid (e.g., Fentanyl) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability Analgesia PKA->Response Ion_Channel->Response

Caption: Simplified signaling pathway of a piperidine-containing opioid activating the mu-opioid receptor.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Tert-butyl 3-ethynylpiperidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essentia...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of tert-butyl 3-ethynylpiperidine-1-carboxylate (CAS No. 664362-16-7), ensuring compliance with safety regulations and promoting a secure research environment.

Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 3-ethynylpiperidine-1-carboxylate was available at the time of this writing. The following guidance is based on the hazard profile of the closely related isomer, tert-butyl 4-ethynylpiperidine-1-carboxylate. It is imperative to consult the substance-specific SDS upon acquisition and to follow all local and institutional regulations.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on data for its 4-ethynyl isomer, tert-butyl 3-ethynylpiperidine-1-carboxylate is anticipated to present the following hazards.[1] Adherence to strict safety protocols is mandatory to mitigate risks.

Summary of Potential Hazards:

Hazard StatementGHS Classification CodeDescription
Harmful if swallowedH302May cause harm if ingested.
Causes skin irritationH315Contact with skin may cause irritation or rash.
Causes serious eye irritationH319Contact with eyes may result in serious damage.
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract.

Required Personal Protective Equipment (PPE):

To ensure personal safety when handling this compound, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.[2]

II. Step-by-Step Disposal Protocol

The disposal of tert-butyl 3-ethynylpiperidine-1-carboxylate must be handled as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Segregation and Waste Collection

  • Isolate Waste: Dedicate a specific, compatible, and clearly labeled waste container for tert-butyl 3-ethynylpiperidine-1-carboxylate and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves).

  • Container Requirements: The waste container must be made of a material compatible with the chemical, have a secure screw-top cap, and be in good condition without leaks or damage.[3][4]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("tert-butyl 3-ethynylpiperidine-1-carboxylate"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 2: Handling Contaminated Materials

  • Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous waste and must be collected in the designated waste container.[3] Subsequent rinses may also need to be collected depending on local regulations.

  • Contaminated PPE and Labware: All disposable items that have come into contact with the compound, such as gloves, weighing boats, and absorbent pads, must be placed in the designated solid hazardous waste container.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4][5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is not stored with incompatible chemicals, particularly strong acids, which could potentially cleave the Boc-protecting group.

Step 4: Arranging for Professional Disposal

  • Contact EH&S: Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a scheduled pickup.[3]

  • Documentation: Complete any required hazardous waste disposal forms accurately, providing all necessary information about the waste stream.

  • Professional Disposal: The chemical waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[4]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of tert-butyl 3-ethynylpiperidine-1-carboxylate.

Caption: Disposal workflow for tert-butyl 3-ethynylpiperidine-1-carboxylate.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of tert-butyl 3-ethynylpiperidine-1-carboxylate, contributing to a culture of safety and environmental responsibility within their research endeavors.

References

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